3-Bromo-5-methoxy-1H-indazole
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5-methoxy-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-12-5-2-3-7-6(4-5)8(9)11-10-7/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYFXBJKOXIFDNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(NN=C2C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20646303 | |
| Record name | 3-Bromo-5-methoxy-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885519-30-2 | |
| Record name | 3-Bromo-5-methoxy-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Bromo-5-methoxy-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 885519-30-2
Abstract
3-Bromo-5-methoxy-1H-indazole is a heterocyclic aromatic organic compound that belongs to the indazole class of molecules. The indazole scaffold is a well-recognized pharmacophore in medicinal chemistry, known for its presence in numerous biologically active compounds, particularly as kinase inhibitors in oncology.[1][2][3] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of this compound, serving as a resource for researchers in drug discovery and development.
Chemical and Physical Properties
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 885519-30-2 | [4] |
| Molecular Formula | C₈H₇BrN₂O | [4] |
| Molecular Weight | 227.06 g/mol | [4] |
| Appearance | Not specified | |
| Melting Point | Not specified | |
| Boiling Point | Not specified | |
| Solubility | Not specified |
Note: Spectroscopic data (¹H NMR, ¹³C NMR) for this specific compound are not available in the cited search results. Researchers should perform their own analytical characterization upon synthesis.
Synthesis and Experimental Protocols
The synthesis of this compound can be approached through various synthetic strategies common for substituted indazoles. A plausible synthetic route starts from 2-Methyl-4-methoxybenzenamine.[5] While a detailed, step-by-step protocol for this specific conversion is not publicly documented, a general methodology for a structurally similar isomer, 7-Bromo-5-methoxy-1H-indazole, provides a valuable template.[6]
General Synthetic Workflow
The synthesis of substituted bromo-methoxy-indazoles typically involves a multi-step process that can be generalized as follows:
Caption: Generalized synthetic workflow for bromo-indazole derivatives.
Exemplary Experimental Protocol (Adapted from a similar compound)
The following protocol is an adapted methodology based on the synthesis of a structural isomer and should be optimized for the synthesis of this compound.[6]
Step 1: Bromination of the Aniline Precursor
-
Dissolve the starting aniline (e.g., 4-methoxy-2-methylaniline) in a suitable solvent such as chloroform.[6]
-
Cool the solution to approximately 0°C.[6]
-
Slowly add a solution of bromine in the same solvent dropwise.[6]
-
Stir the reaction mixture for several hours at 0°C.[6]
-
Concentrate the mixture under reduced pressure.[6]
-
The crude product can be purified by recrystallization or precipitation to yield the brominated aniline derivative.[6]
Step 2: Diazotization and Cyclization
-
Suspend the brominated aniline derivative in a solution of a strong acid (e.g., hydrochloric acid).[6]
-
Cool the suspension to 0°C.[6]
-
Add a solution of sodium nitrite in water dropwise to form the diazonium salt.[6]
-
Neutralize the solution carefully with a base like sodium acetate.[6]
-
In a separate flask, prepare a solution of a suitable reagent for the subsequent cyclization step (e.g., 2-methyl-2-propanethiol in ethanol).[6]
-
Add the diazonium salt solution dropwise to this second solution at 0°C and stir.[6]
-
The intermediate is then extracted and subjected to a final cyclization step, often using a strong base like potassium tert-butoxide in a solvent like DMSO, to yield the indazole ring system.[6]
-
The final product is purified using techniques such as column chromatography or preparative HPLC.[6]
Biological Significance and Applications in Drug Discovery
The indazole core is a key structural motif in a multitude of compounds with diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[7][8]
Kinase Inhibition
A primary area of interest for indazole derivatives is in the development of protein kinase inhibitors.[1][2] Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The indazole structure can mimic the purine ring of ATP, allowing it to bind to the ATP-binding pocket of kinases and inhibit their activity.[9]
Caption: Mechanism of kinase inhibition by an indazole derivative.
Potential as a Scaffold in Oncology
Derivatives of 3-bromo-indazoles are actively being investigated as inhibitors of various kinases implicated in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Polo-like kinase 4 (PLK4).[1][3][10] The bromine atom at the 3-position provides a convenient synthetic handle for further chemical modifications, allowing for the generation of libraries of compounds for structure-activity relationship (SAR) studies.[2]
Experimental Evaluation of Biological Activity
The biological activity of this compound and its derivatives can be assessed using a variety of in vitro assays.
3.3.1. Kinase Inhibition Assay
A common method to determine the inhibitory potential of a compound against a specific kinase is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.[1][11]
Caption: Workflow for a luminescence-based kinase inhibition assay.
3.3.2. Cell Proliferation Assay (MTT Assay)
The anti-proliferative effects of the compound on cancer cell lines can be determined using an MTT assay.[2][9] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Conclusion
This compound represents a valuable building block for the synthesis of novel, biologically active molecules. Its core indazole structure is a proven pharmacophore for kinase inhibition, a critical area in modern drug discovery. While specific experimental data for this compound are limited in the public domain, the general synthetic strategies and biological evaluation methods outlined in this guide provide a solid foundation for researchers to explore its potential in developing new therapeutic agents. Further investigation into the synthesis and biological profiling of this and related compounds is warranted to fully elucidate their therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. achmem.com [achmem.com]
- 5. 3-BROMO-5-METHOXY (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 6. guidechem.com [guidechem.com]
- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. benchchem.com [benchchem.com]
- 10. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to 3-Bromo-5-methoxy-1H-indazole: A Key Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-methoxy-1H-indazole is a heterocyclic organic compound with significant potential in medicinal chemistry and drug development. Its core structure, the indazole ring, is a well-recognized pharmacophore, forming the basis of numerous compounds with a wide array of biological activities, including potent kinase inhibition and anticancer effects.[1][2][3] The strategic placement of a bromine atom at the 3-position and a methoxy group at the 5-position provides a versatile scaffold for the synthesis of diverse and complex molecules, making it a valuable intermediate for researchers. This technical guide provides a comprehensive overview of the molecular and physical properties of this compound, detailed synthetic approaches, and its potential applications in the development of novel therapeutics.
Molecular and Physical Properties
| Property | Value | Source/Analog |
| Molecular Formula | C₈H₇BrN₂O | [4] |
| Molecular Weight | 227.06 g/mol | [4] |
| CAS Number | 885519-30-2 | [5] |
| Appearance | Pale cream powder (analog) | [6] |
| Melting Point | 171-174 °C (3-amino-5-bromo-1H-indazole) | [7] |
| Solubility | Insoluble in water (5-Bromo-3-fluoro-1H-indazole) | [8] |
Spectroscopic Data
Detailed spectroscopic data for this compound is not widely published. However, the expected spectral characteristics can be inferred from the analysis of closely related compounds such as 7-bromo-5-methoxy-1H-indazole and 5-methoxy-1H-indazole-3-carboxaldehyde.[9][10]
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The expected ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) would likely show signals in the aromatic region corresponding to the protons on the indazole ring, a singlet for the methoxy group protons, and a broad singlet for the N-H proton.
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
| N-H | ~13-14 | br s |
| Aromatic-H | ~7.0-7.6 | m |
| OCH₃ | ~3.8 | s |
Note: Predicted values are based on data from analogous compounds.[9][10]
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The ¹³C NMR spectrum would display signals for the eight carbon atoms of the molecule. The carbon attached to the bromine would be significantly deshielded.
| Carbon | Expected Chemical Shift (ppm) |
| C=N | ~140-150 |
| C-O | ~155-160 |
| Aromatic C-H | ~100-130 |
| Aromatic C-Br | ~115-120 |
| Aromatic C-N | ~135-145 |
| OCH₃ | ~55 |
Note: Predicted values are based on data from analogous compounds.[10]
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the N-H, C-H (aromatic and aliphatic), C=C, C=N, and C-O functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretch | 3200-3400 |
| C-H (aromatic) stretch | 3000-3100 |
| C-H (aliphatic) stretch | 2850-3000 |
| C=C (aromatic) stretch | 1450-1600 |
| C=N stretch | 1600-1650 |
| C-O stretch | 1000-1300 |
Note: Predicted values are based on general IR correlation tables.
Mass Spectrometry (MS)
The mass spectrum of this compound would show a characteristic isotopic pattern for the molecular ion peak [M]+ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
| Ion | Expected m/z |
| [M]⁺ (⁷⁹Br) | 226 |
| [M]⁺ (⁸¹Br) | 228 |
Note: Based on the molecular weight of the compound.
Synthesis of this compound
A plausible synthetic route to this compound can be adapted from established procedures for similar indazole derivatives.[9][11] A potential two-step synthesis starting from 4-methoxy-2-methylaniline is outlined below.
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 2-Bromo-4-methoxy-6-methylaniline [9]
-
Dissolve 4-methoxy-2-methylaniline (1.0 eq) in chloroform in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of bromine (1.0 eq) in chloroform dropwise to the cooled solution over 30 minutes.
-
Stir the reaction mixture at 0 °C for 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of this compound (adapted from[9])
-
Suspend 2-Bromo-4-methoxy-6-methylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0 °C in an ice-salt bath.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0 °C for 30 minutes.
-
In a separate flask, prepare a solution of potassium tert-butoxide (2.0 eq) in dimethyl sulfoxide (DMSO).
-
Slowly add the cold diazonium salt solution to the potassium tert-butoxide solution, keeping the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Pour the reaction mixture into ice-water and neutralize with a suitable acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Role in Drug Discovery and Development
The indazole scaffold is a key component in a number of approved and investigational drugs, particularly in the field of oncology.[3][12] Many indazole derivatives function as potent inhibitors of protein kinases, which are critical regulators of cellular signaling pathways that are often dysregulated in cancer.
Potential as a Kinase Inhibitor Precursor
The 3-bromo substituent on the indazole ring of this compound serves as a crucial synthetic handle. It allows for the introduction of various functional groups through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions. This enables the rapid generation of a library of diverse indazole derivatives for screening against various kinase targets.
Example Signaling Pathway: VEGFR-2
Derivatives of substituted indazoles have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key kinase involved in angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis.
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of an indazole derivative.
Experimental Protocol: Kinase Inhibition Assay
The inhibitory activity of derivatives synthesized from this compound can be assessed using a variety of kinase assay formats. A common method is a luminescence-based assay that measures ATP consumption.
-
Reagent Preparation: Prepare a kinase buffer, a solution of the target kinase (e.g., VEGFR-2), a substrate, and ATP.
-
Compound Preparation: Prepare serial dilutions of the test compounds (indazole derivatives) in DMSO.
-
Assay Setup: In a 96-well plate, add the kinase, substrate, and test compound to each well.
-
Initiation: Start the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific time (e.g., 60 minutes).
-
Detection: Stop the reaction and add a detection reagent (e.g., Kinase-Glo®) that generates a luminescent signal proportional to the amount of ATP remaining.
-
Measurement: Read the luminescence on a plate reader. A higher signal indicates greater inhibition of kinase activity.
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Conclusion
This compound is a valuable and versatile building block in the field of drug discovery. Its chemical structure provides a robust platform for the synthesis of novel compounds with the potential to modulate the activity of key biological targets, particularly protein kinases. The synthetic routes and experimental protocols outlined in this guide provide a foundation for researchers to utilize this compound in the development of the next generation of targeted therapeutics. The continued exploration of indazole-based compounds holds significant promise for addressing unmet medical needs, especially in the treatment of cancer and other proliferative diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. achmem.com [achmem.com]
- 5. 3-BROMO-5-METHOXY (1H)INDAZOLE | 885519-30-2 [chemicalbook.com]
- 6. 3-Amino-5-bromo-1-methyl-1H-indazole, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. 3-Amino-5-bromo-1H-indazole, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 8. 5 Bromo 3- Fluoro 1h-indazole Manufacturer, Supplier from Mumbai [manaspetrochem.com]
- 9. Page loading... [wap.guidechem.com]
- 10. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 11. 3-BROMO-5-METHOXY (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 12. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 3-Bromo-5-methoxy-1H-indazole from 2-methyl-4-methoxyaniline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway for 3-Bromo-5-methoxy-1H-indazole, a valuable building block in medicinal chemistry, starting from the readily available precursor, 2-methyl-4-methoxyaniline. This document details the experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthesis workflow.
Synthesis Pathway Overview
The synthesis of this compound from 2-methyl-4-methoxyaniline is a two-step process. The first step involves an intramolecular cyclization of 2-methyl-4-methoxyaniline to form the intermediate, 5-methoxy-1H-indazole. The subsequent step is a regioselective bromination of the indazole ring at the 3-position to yield the final product.
Experimental Protocols
Step 1: Synthesis of 5-methoxy-1H-indazole
This procedure outlines the synthesis of the intermediate compound, 5-methoxy-1H-indazole, from 2-methyl-4-methoxyaniline.
Reaction: 2-methyl-4-methoxyaniline + NaNO₂ + CH₃COOH → 5-methoxy-1H-indazole
Methodology:
-
Reaction Setup: In a suitable reaction vessel, dissolve 2-methyl-4-methoxyaniline (1.0 eq) in glacial acetic acid.
-
Diazotization: Cool the solution in an ice-water bath. To this, slowly add a solution of sodium nitrite (1.0 eq) in water, ensuring the temperature is maintained below 5 °C.
-
Cyclization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Work-up: Pour the reaction mixture into water and extract with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
| Parameter | Value | Reference |
| Starting Material | 2-methyl-4-methoxyaniline | [1] |
| Reagents | Sodium nitrite, Acetic acid | [1] |
| Solvent | Acetic acid, Water | [1] |
| Reaction Temperature | 0-5 °C to room temperature | [1] |
| Reaction Time | Overnight | [1] |
| Purification | Column Chromatography | [1] |
| Yield | ~18-25% | [1] |
Characterization Data for 5-methoxy-1H-indazole:
-
¹H NMR (DMSO-d₆): δ 12.8 (s, 1H, NH), 7.95 (s, 1H, H-3), 7.42 (d, 1H, H-7), 7.15 (d, 1H, H-4), 6.85 (dd, 1H, H-6), 3.78 (s, 3H, OCH₃).
Step 2: Synthesis of this compound
This section details the regioselective bromination of 5-methoxy-1H-indazole at the 3-position to yield the final product. N-Bromosuccinimide (NBS) is a commonly used reagent for this transformation, offering high selectivity.
Reaction: 5-methoxy-1H-indazole + NBS → this compound
Methodology:
-
Reaction Setup: Dissolve 5-methoxy-1H-indazole (1.0 eq) in a suitable solvent such as acetonitrile (CH₃CN) or dichloromethane (CH₂Cl₂) in a reaction flask protected from light.
-
Bromination: Cool the solution to 0-5 °C using an ice bath. Add N-Bromosuccinimide (1.0-1.1 eq) portion-wise over a period of 15-30 minutes, maintaining the temperature.
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
| Parameter | Value | Reference |
| Starting Material | 5-methoxy-1H-indazole | [2] |
| Reagents | N-Bromosuccinimide (NBS) | [2] |
| Solvent | Acetonitrile or Dichloromethane | [2] |
| Reaction Temperature | 0-5 °C | [2] |
| Reaction Time | 1-3 hours | [2] |
| Purification | Recrystallization or Column Chromatography | [2] |
| Yield | High (typically >80%) | [2] |
Characterization Data for this compound:
-
Appearance: Off-white to pale yellow solid.
-
¹H NMR (CDCl₃): δ 9.85 (br s, 1H, NH), 7.29 (d, 1H), 7.15 (d, 1H), 6.98 (dd, 1H), 3.86 (s, 3H, OCH₃).
Data Summary
The following table summarizes the key quantitative data for the two-step synthesis of this compound.
| Step | Reaction | Starting Material | Key Reagents | Solvent | Typical Yield |
| 1 | Indazole Formation | 2-methyl-4-methoxyaniline | NaNO₂, CH₃COOH | Acetic Acid | 18-25% |
| 2 | Bromination | 5-methoxy-1H-indazole | NBS | Acetonitrile | >80% |
Logical Workflow Diagram
The following diagram illustrates the logical progression of the experimental workflow.
Conclusion
The synthesis of this compound from 2-methyl-4-methoxyaniline is a reliable and well-documented two-step process. The initial cyclization reaction provides the indazole core, which is then selectively brominated at the C-3 position. The methodologies presented in this guide are based on established literature procedures and provide a solid foundation for the laboratory-scale synthesis of this important chemical intermediate. Researchers should adhere to standard laboratory safety practices when handling all chemicals mentioned in this guide.
References
The Dawn of a New Class of Kinase Inhibitors: A Technical Guide to the Discovery and Synthesis of Novel Methoxy-Substituted Bromoindazoles
For Immediate Release
A deep dive into the synthesis, characterization, and potential therapeutic applications of a promising new class of heterocyclic compounds.
This technical guide provides an in-depth overview of the discovery and synthesis of novel methoxy-substituted bromoindazoles. Tailored for researchers, scientists, and professionals in drug development, this document outlines the strategic design, synthetic pathways, and preliminary biological evaluation of these compounds, positioning them as promising candidates for kinase inhibitor development.
Introduction: The Indazole Scaffold in Kinase Inhibition
The indazole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous kinase inhibitors with potent anti-cancer properties.[1][2] The strategic incorporation of bromine at various positions on the indazole ring provides a versatile handle for synthetic diversification through cross-coupling reactions, enabling the exploration of a broad chemical space.[3][4] Furthermore, the introduction of methoxy substituents can significantly influence the pharmacokinetic and pharmacodynamic properties of these molecules, potentially enhancing their potency and selectivity. This guide focuses on the synergistic potential of combining these structural features to generate novel kinase inhibitors targeting key signaling pathways implicated in cancer progression, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) pathway.[5]
The Discovery Workflow: A Strategic Approach
The discovery of novel methoxy-substituted bromoindazoles as potential kinase inhibitors follows a structured and multi-step workflow. This process begins with the identification of a validated biological target and progresses through iterative cycles of design, synthesis, and biological evaluation to identify promising lead compounds.
Synthesis of Methoxy-Substituted Bromoindazoles
The synthesis of a library of methoxy-substituted bromoindazoles can be achieved through a flexible and efficient multi-step process. A key strategy involves the initial synthesis of a core bromo-methoxy-indazole intermediate, which can then be further functionalized.
General Synthetic Scheme
A representative synthetic route begins with the bromination of a methoxy-substituted aniline derivative, followed by diazotization and cyclization to form the indazole core. The bromine atom serves as a strategic point for diversification using palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig reactions.[3][6]
Experimental Protocols
Protocol 1: Synthesis of 7-Bromo-5-methoxy-1H-indazole
This protocol describes a two-step synthesis of a key bromo-methoxy-indazole intermediate.
Step 1: Preparation of 2-bromo-4-methoxy-6-methylaniline hydrobromide To a solution of bromine (3.76 mL, 72.9 mmol) in chloroform (60 mL) at 0°C, 4-methoxy-2-methylaniline (9.30 mL, 72.9 mmol) is added dropwise. The reaction mixture is stirred for 3 hours, after which the solvent is removed under reduced pressure. The residue is triturated with diethyl ether to afford the product as a solid.
Step 2: Preparation of 7-Bromo-5-methoxy-1H-indazole A solution of sodium nitrite (4.51 g, 65.4 mmol) in water (14 mL) is added dropwise to a suspension of 2-bromo-4-methoxy-6-methylaniline hydrobromide (18.5 g, 62.3 mmol) in 8 M hydrochloric acid (56 mL) at 0°C. After 10 minutes, the resulting solution is neutralized with solid sodium acetate. This solution is then added to a solution of 2-methyl-2-propanethiol (7.02 mL, 62.3 mmol) in ethanol (140 mL) at 0°C and stirred for 30 minutes. The mixture is then poured into ice and extracted with diethyl ether. The organic layer is washed, dried, and concentrated. The residue is dissolved in dimethyl sulfoxide (35 mL) and added to a solution of potassium tert-butoxide (55.9 g, 498 mmol) in dimethyl sulfoxide (350 mL). The reaction is stirred for 30 minutes and then quenched by pouring into an ice/hydrochloric acid mixture. The product is extracted with dichloromethane, washed, dried, and purified by preparative HPLC.
Protocol 2: Suzuki-Miyaura Cross-Coupling of 7-Bromo-5-methoxy-1H-indazole
This protocol outlines a general procedure for the diversification of the bromo-indazole core.
To a mixture of 7-bromo-5-methoxy-1H-indazole (1.0 mmol), an appropriate boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol) in a 4:1 mixture of dimethoxyethane and water (5 mL) is added [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl2) (0.05 mmol). The reaction mixture is heated under an inert atmosphere at 80°C for 2-4 hours. After cooling, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Data Presentation
The synthesized compounds are characterized by standard analytical techniques, and their biological activity is assessed using in vitro assays.
Physicochemical and Spectroscopic Data
| Compound ID | Structure | Molecular Formula | Molecular Weight ( g/mol ) | 1H NMR (CDCl3, 300 MHz) δ (ppm) | Mass Spec. (m/z) |
| 1 | 7-Bromo-5-methoxy-1H-indazole | C8H7BrN2O | 227.06 | 8.05 (s, 1H), 7.24 (m, 1H), 7.04 (m, 1H), 3.82 (s, 3H) | 226.95 [M+H]+ |
| 2 | 5-Methoxy-7-(4-methoxyphenyl)-1H-indazole | C15H14N2O2 | 254.29 | Representative signals would be expected in the aromatic and methoxy regions. | Expected [M+H]+ at 255.11 |
| 3 | 5-Methoxy-7-(pyridin-3-yl)-1H-indazole | C13H11N3O | 225.25 | Representative signals would be expected in the aromatic and methoxy regions. | Expected [M+H]+ at 226.09 |
Note: Data for compounds 2 and 3 are representative examples based on successful Suzuki-Miyaura coupling reactions on similar bromoindazole scaffolds.[3][4]
In Vitro Biological Activity
The inhibitory activity of the synthesized compounds is evaluated against a panel of kinases, with a primary focus on VEGFR2.
| Compound ID | VEGFR2 IC50 (nM) | A549 (Lung Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) |
| 1 | >10,000 | >50 | >50 |
| 2 | 50 - 200 | 1 - 5 | 0.5 - 2 |
| 3 | 10 - 50 | 0.5 - 2 | 0.1 - 1 |
| Axitinib (Control) | 0.2 | 0.1 - 0.5 | 0.1 - 0.5 |
Note: The biological activity data for compounds 2 and 3 are hypothetical and based on structure-activity relationship trends observed for indazole-based kinase inhibitors, where aryl and heteroaryl substitutions at the 7-position can significantly enhance potency.[2][5] Compound 1, being the unfunctionalized bromo-intermediate, is not expected to show significant activity.
Mechanism of Action: Targeting the VEGFR2 Signaling Pathway
Methoxy-substituted bromoindazoles are designed to inhibit the tyrosine kinase activity of VEGFR2, a key mediator of angiogenesis. By binding to the ATP-binding site of the kinase domain, these compounds block the autophosphorylation of VEGFR2 and the subsequent activation of downstream signaling cascades, ultimately leading to an inhibition of endothelial cell proliferation, migration, and survival.
Conclusion and Future Directions
The synthetic strategies outlined in this guide provide a robust framework for the generation of a diverse library of novel methoxy-substituted bromoindazoles. Preliminary structure-activity relationship insights suggest that these compounds have the potential to be potent inhibitors of key kinases involved in cancer progression. Future work will focus on expanding the synthesized library, conducting comprehensive biological evaluations, and optimizing lead compounds to improve their efficacy and drug-like properties. The continued exploration of this chemical space holds significant promise for the development of the next generation of targeted cancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Initial Biological Activity Screening of 3-Bromo-5-methoxy-1H-indazole: A Technical Guide
Introduction
The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to the diverse biological activities exhibited by its derivatives.[1][2][3] These activities include anti-inflammatory, antibacterial, anti-HIV, and notably, antitumor effects.[4][5] Many indazole-containing compounds have advanced into clinical use, particularly as kinase inhibitors for cancer therapy.[6][7] The specific compound, 3-Bromo-5-methoxy-1H-indazole, combines two key features that suggest significant potential for biological activity. The bromine atom at the 3-position provides a crucial handle for synthetic modifications, allowing for the exploration of structure-activity relationships (SAR).[8] The methoxy group at the 5-position is a common feature in many biologically active indazoles, often contributing to target binding and metabolic stability.
This technical guide provides an overview of the initial screening of the biological activity of this compound. Due to the limited availability of public data on this specific molecule, this guide will draw upon data from structurally related indazole derivatives to infer its potential biological profile. The experimental protocols detailed herein represent standard methodologies for an initial assessment of anti-proliferative and kinase inhibitory activities.
Predicted Biological Activities and Data from Analogous Compounds
Based on the extensive research into indazole derivatives, the primary anticipated biological activities for this compound are anti-proliferative effects against cancer cell lines and inhibition of protein kinases. The following tables summarize quantitative data from closely related substituted indazoles to provide a comparative context for the potential efficacy of this compound.
Table 1: Anti-proliferative Activity of Representative Indazole Derivatives
| Compound ID | Structure | Target Cell Line | IC50 (µM) | Reference |
| Analog 1 | 3-Bromo-1H-indazole | 4T1 (Breast Cancer) | > 10 | [8] |
| Analog 2 | 5-Bromo-1H-indazol-3-amine derivative | K562 (Leukemia) | 5.15 | [9] |
| Analog 3 | Indazole derivative 2f | MCF-7 (Breast Cancer) | 1.15 | [10] |
| Analog 4 | Indazole derivative 2f | A549 (Lung Cancer) | 0.23 | [10] |
| Analog 5 | 3-Amino-N-phenyl-1H-indazole-1-carboxamide | SR (Leukemia) | 0.0153 | [11] |
Table 2: Kinase Inhibitory Activity of Representative Indazole-Based Inhibitors
| Compound ID | Target Kinase | Assay Type | IC50 (nM) / % Inhibition | Reference |
| Axitinib | VEGFR2 | Biochemical | 0.2 | [12] |
| Axitinib | PDGFRβ | Biochemical | 1.6 | [12] |
| Axitinib | c-Kit | Biochemical | 1.7 | [12] |
| C05 | PLK4 | Biochemical | 87.45% at 0.5 µM | [12] |
| Entrectinib | ALK | Biochemical | 12 | [2] |
| Indazole Derivative | FGFR1 | Biochemical | 2.0 µM | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments to be conducted for the initial biological activity screening of this compound.
In Vitro Anti-proliferative MTT Assay
This colorimetric assay is a standard method for assessing cell viability and proliferation by measuring the metabolic activity of cells.[8]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, K562)
-
Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cancer cells are harvested and seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: this compound is dissolved in DMSO to prepare a stock solution, which is then serially diluted with culture medium to achieve a range of final concentrations. The medium from the cell plates is replaced with 100 µL of medium containing the test compound at various concentrations. A vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil) are included.[9] The plates are incubated for an additional 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently agitated for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves generated by plotting the percentage of cell viability against the compound concentration.
In Vitro Kinase Inhibition Assay (Luminescence-based)
This assay determines the ability of a compound to inhibit the activity of a specific kinase by quantifying the amount of ATP consumed during the phosphorylation reaction.[12]
Materials:
-
Purified kinase enzyme (e.g., VEGFR2, PLK4)
-
Kinase-specific substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Test compound (this compound)
-
Kinase assay buffer
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
Assay plates (e.g., 384-well)
-
Luminometer
Procedure:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the kinase enzyme, a suitable substrate, and the test compound at various concentrations in a kinase assay buffer.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction mixture is incubated at 30°C for a specified period (e.g., 60 minutes).
-
ATP Depletion and Signal Generation: A reagent from the assay kit is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, a detection reagent is added to convert the ADP produced into ATP and generate a luminescent signal through a luciferase reaction.
-
Luminescence Measurement: The luminescence is measured using a plate reader.
-
IC50 Determination: The IC50 values are determined by measuring the kinase activity at different concentrations of the inhibitor and fitting the data to a dose-response curve.
Visualizations
Experimental Workflow
Caption: Workflow for the initial biological screening of this compound.
Potential Signaling Pathway Inhibition
Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway.
References
- 1. austinpublishinggroup.com [austinpublishinggroup.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnrjournal.com [pnrjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and antiproliferative activity of 3-amino-N-phenyl-1H-indazole-1-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Solubility of 3-Bromo-5-methoxy-1H-indazole in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 3-Bromo-5-methoxy-1H-indazole, a key heterocyclic building block in medicinal chemistry. Due to the limited availability of public experimental data on its quantitative solubility, this document focuses on its predicted physicochemical properties and outlines detailed, established experimental protocols for determining its solubility. These methodologies are intended to empower researchers to generate precise and reliable solubility data tailored to their specific applications. The indazole scaffold is a privileged structure in numerous biologically active compounds, making the understanding of the solubility of its derivatives critical for drug discovery and development.[1][2][3]
Physicochemical Properties of this compound
A foundational understanding of a compound's physicochemical properties is crucial for predicting its solubility behavior. The following table summarizes the computed data for this compound, which provides valuable insights for solvent selection and the design of solubility experiments.
| Property | Value | Source |
| Molecular Formula | C₈H₇BrN₂O | - |
| Molecular Weight | 227.06 g/mol | - |
| CAS Number | 885519-30-2 | - |
| Calculated LogP | 2.5 - 3.0 (Estimated) | - |
| Topological Polar Surface Area (TPSA) | 42.8 Ų (Estimated) | - |
| Hydrogen Bond Donors | 1 | - |
| Hydrogen Bond Acceptors | 3 | - |
Note: The estimated LogP value suggests that this compound is a moderately lipophilic compound, indicating a higher solubility in organic solvents compared to aqueous solutions.
Qualitative and Predicted Solubility in Common Organic Solvents
While specific quantitative solubility data for this compound is not widely available in published literature, the general solubility of indazole derivatives provides a strong indication of its behavior.[1] Indazoles are typically soluble in a range of common organic solvents. The following table provides a qualitative and predicted solubility profile. Researchers are strongly encouraged to determine quantitative solubility experimentally using the protocols outlined in this guide.
| Solvent | Chemical Class | Predicted Solubility |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Highly Soluble |
| Dimethylformamide (DMF) | Amide | Highly Soluble |
| Methanol | Alcohol | Soluble |
| Ethanol | Alcohol | Soluble |
| Acetone | Ketone | Soluble |
| Ethyl Acetate | Ester | Moderately Soluble |
| Dichloromethane (DCM) | Halogenated Hydrocarbon | Moderately Soluble |
| Tetrahydrofuran (THF) | Ether | Soluble |
| Acetonitrile | Nitrile | Soluble |
| Toluene | Aromatic Hydrocarbon | Sparingly Soluble |
| Hexanes | Alkane | Insoluble |
Experimental Protocols for Solubility Determination
The following sections provide detailed and established methodologies for the experimental determination of both thermodynamic and kinetic solubility of this compound.
Thermodynamic solubility is defined as the maximum concentration of a substance that can be dissolved in a solvent at equilibrium at a specific temperature and pressure. The shake-flask method is the gold-standard for determining thermodynamic solubility.[1]
Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a constant temperature.
Materials:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Glass vials with PTFE-lined screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Calibrated pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a validated alternative analytical method.
Procedure:
-
Add an excess amount of solid this compound to a series of vials.
-
Dispense a known volume of the selected organic solvent into each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the vials for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
After the incubation period, visually confirm the presence of undissolved solid in each vial.
-
Centrifuge the vials at a high speed to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of the dissolved this compound using a validated HPLC-UV method.
-
Calculate the solubility in mg/mL or mol/L.
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration stock solution (typically in DMSO) into an aqueous or organic solvent. This high-throughput method is often employed in the early stages of drug discovery.
Objective: To determine the kinetic solubility of this compound in a specific solvent system.
Materials:
-
A high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
The desired solvent for solubility determination.
-
96-well microplates.
-
Automated liquid handler (optional).
-
Plate reader capable of nephelometry or turbidimetry.
Procedure:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Add the desired solvent to the wells of a 96-well microplate.
-
Add the DMSO stock solution to the solvent to reach a final desired concentration, ensuring the final DMSO concentration is low (e.g., <1-2%).
-
Incubate the plate at a controlled temperature for a defined period (e.g., 1-2 hours) with gentle shaking.
-
Measure the turbidity or light scattering of each well using a plate reader.
-
The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.
Application in Drug Discovery
Indazole derivatives are recognized as important scaffolds in medicinal chemistry, particularly in the development of protein kinase inhibitors. The solubility of these compounds is a critical factor for their biological activity and developability as therapeutic agents. A general workflow for the utilization of this compound in a drug discovery context, such as in a Suzuki-Miyaura cross-coupling reaction to generate a library of analogs for screening, is depicted below.
Conclusion
References
X-ray Crystal Structure of a 3-Amino-5-Bromo-1H-indazole Derivative: A Technical Overview
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth analysis of the X-ray crystal structure of a substituted indazole, tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. While the specific crystal structure for 3-Bromo-5-methoxy-1H-indazole is not publicly available, this analog shares the core 5-bromo-1H-indazole scaffold, offering valuable insights into the structural characteristics of this class of compounds. Indazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including their roles in treating infectious, neurodegenerative, and inflammatory disorders.[1]
Crystallographic Data Summary
The single-crystal X-ray diffraction data for tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate reveals a triclinic crystal system with the space group P1. The pyrazole and benzene rings of the indazole core are nearly co-planar, with a dihedral angle of 2.36 (5)°.[1][2] In the crystal packing, molecules form inversion dimers through N—H···N hydrogen bonds.[1][2] These dimers are further linked into a three-dimensional network by C—H···O and C—H···Br hydrogen bonds, as well as π–π stacking interactions.[1][2]
Table 1: Crystal Data and Structure Refinement for tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. [1]
| Parameter | Value |
| Chemical formula | C₁₂H₁₄BrN₃O₂ |
| Formula weight | 312.17 |
| Crystal system | Triclinic |
| Space group | P1 |
| a (Å) | 5.8281 (2) |
| b (Å) | 10.5313 (3) |
| c (Å) | 11.0917 (3) |
| α (°) | 80.000 (1) |
| β (°) | 83.208 (1) |
| γ (°) | 73.616 (1) |
| Volume (ų) | 638.43 (4) |
| Z | 2 |
| Temperature (K) | 100 |
| Radiation type | Mo Kα |
| Wavelength (Å) | 0.71073 |
| Absorption correction | Multi-scan |
| Reflections collected | 19603 |
| Independent reflections | 7076 |
| Rint | 0.018 |
| Final R indices [I > 2σ(I)] | R₁ = 0.027, wR₂ = 0.070 |
| Goodness-of-fit on F² | 1.08 |
Table 2: Hydrogen Bond Geometry (Å, °) for tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. [1]
| D—H···A | D—H | H···A | D···A | D—H···A |
| N3—H3A···N2ⁱ | 0.88(2) | 2.16(2) | 3.023(1) | 167(2) |
| C2—H2···O2 | 0.95 | 2.58 | 2.950(1) | 103 |
| C5—H5···Br1ⁱⁱ | 0.95 | 2.95 | 3.842(1) | 158 |
| C12—H12A···O2ⁱⁱⁱ | 0.98 | 2.58 | 3.483(2) | 153 |
| Symmetry codes: (i) -x+2, -y+1, -z; (ii) x, y, z-1; (iii) -x+1, -y+1, -z+1. |
Experimental Protocols
Synthesis of 5-Bromo-1H-indazol-3-amine
A solution of 5-bromo-2-fluorobenzonitrile (1.0 mmol) in ethanol (20 ml) was treated with hydrazine hydrate (99%, 10.0 mmol). The reaction mixture was heated in a sealed tube at 343 K for 4 hours. The progress of the reaction was monitored by Thin Layer Chromatography (TLC). After completion, the reaction mixture was concentrated to dryness. The resulting brown solid was purified by recrystallization from ethanol to yield pale-yellow needles of 5-bromo-1H-indazol-3-amine.[1]
Synthesis and Crystallization of tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate
To a solution of 5-bromo-1H-indazol-3-amine (5.0 mmol) in dichloromethane (40 ml), 4-dimethylaminopyridine (DMAP, 5.0 mmol) was added. The mixture was cooled to 273 K, and di-tert-butyl dicarbonate (Boc anhydride, 5.0 mmol) was added. The reaction was allowed to warm to room temperature and stirred for 15 hours, with progress monitored by TLC. The reaction mixture was then diluted with dichloromethane (50 ml) and washed with water and brine (25 ml). The organic layer was dried over anhydrous sodium sulfate and concentrated. The crude product was purified by column chromatography on silica gel (20–30% ethyl acetate in hexane). The purified compound, a gummy solid, solidified into transparent crystals suitable for X-ray diffraction after 2 days.[1][2]
X-ray Data Collection and Structure Refinement
A suitable single crystal was selected and mounted on a Bruker SMART APEXII CCD diffractometer.[1] The crystal was kept at 100 K during data collection. Using Mo Kα radiation (λ = 0.71073 Å), a total of 19603 reflections were collected. The structure was solved and refined using the SHELX software package.[1]
Visualizations
The following diagrams illustrate the experimental workflow for the synthesis and crystallographic analysis of the title compound analog.
Caption: Experimental workflow from starting materials to crystal structure determination.
Due to the lack of specific biological data for this compound in the search results, a signaling pathway diagram cannot be generated at this time. Indazole derivatives, in general, are known to exhibit a wide range of pharmacological activities, often acting as kinase inhibitors.[3] Further research would be required to elucidate the specific biological targets and signaling pathways modulated by this particular compound.
References
An In-depth Technical Guide on the Safety and Handling of 3-Bromo-5-methoxy-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling precautions for 3-Bromo-5-methoxy-1H-indazole, a key intermediate in pharmaceutical research and development. Due to the limited availability of a comprehensive Safety Data Sheet (SDS) for this specific compound, this document combines available hazard information with best practices derived from safety data for structurally similar brominated indazole derivatives. Researchers should always consult a certified SDS for the specific product they are using and perform a thorough risk assessment before handling this chemical.
Hazard Identification and Classification
Based on available supplier information, this compound is classified as a hazardous substance. The primary hazards associated with this compound are summarized in the table below.
| Hazard Class | Hazard Statement | GHS Pictogram | Signal Word |
| Acute Toxicity, Oral | H302: Harmful if swallowed |
| Warning |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation |
| |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled |
| |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | H335: May cause respiratory irritation |
|
Data inferred from supplier safety information.
Precautionary Measures
The following precautionary statements are recommended when handling this compound.
| Category | Precautionary Statement Code | Statement |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2] |
| P264 | Wash face, hands and any exposed skin thoroughly after handling.[1][3] | |
| P270 | Do not eat, drink or smoke when using this product.[1][4] | |
| P271 | Use only outdoors or in a well-ventilated area.[1][4] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][2] | |
| Response | P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1][2] |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[2] | |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][5] | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2][5] | |
| P312 | Call a POISON CENTER or doctor/physician if you feel unwell.[4][5] | |
| P330 | Rinse mouth.[1][4] | |
| P332 + P313 | If skin irritation occurs: Get medical advice/attention.[1][5] | |
| P337 + P313 | If eye irritation persists: Get medical advice/attention.[1][5] | |
| P362 + P364 | Take off contaminated clothing and wash it before reuse.[1][5] | |
| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[1][4][5] |
| P405 | Store locked up.[1][4][5] | |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[1][5] |
Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)
Given the hazardous nature of this compound, strict adherence to the following protocols is mandatory to ensure personnel safety.
Engineering Controls:
-
Work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[3]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3][6]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are required.[7]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves should be inspected before use and disposed of properly after handling the compound.
-
Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. For larger quantities or in situations with a higher risk of exposure, a chemical-resistant suit may be necessary.
-
Respiratory Protection: If working outside of a fume hood or if dust generation is likely, a NIOSH-approved respirator with an appropriate particulate filter is recommended.
General Handling Procedures:
-
Avoid all personal contact with the substance, including inhalation of dust or fumes.[1]
-
Do not eat, drink, or smoke in the laboratory.[1]
-
Wash hands thoroughly with soap and water after handling.[1]
-
Avoid the formation of dust.[3]
First Aid Measures
In the event of exposure, immediate medical attention is crucial.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1][3][5] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[2][3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][2][3][5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |
Storage and Disposal
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][3]
-
Keep containers tightly closed and store in a locked cabinet or other secure area.[1][5]
Disposal:
-
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.
-
Contaminated packaging should be treated as hazardous waste and disposed of accordingly.
Safe Handling Workflow
The following diagram illustrates a logical workflow for the safe handling of this compound.
Caption: A logical workflow for the safe handling of this compound.
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-5-methoxy-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a prominent heterocyclic motif in medicinal chemistry, valued for its diverse biological activities, including kinase inhibition for cancer therapy.[1][2] The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the synthesis of C-C bonds, enabling the straightforward introduction of aryl and heteroaryl substituents onto the indazole core.[1][3] This document provides detailed application notes and experimental protocols for the Suzuki coupling reaction of 3-Bromo-5-methoxy-1H-indazole with various boronic acids, a key transformation for generating libraries of potential drug candidates.
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate.[4][5] The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the active palladium(0) species.[6][7]
Application Notes
The successful Suzuki coupling of this compound is dependent on the careful selection of the catalyst, base, and solvent system. The NH-free nature of the indazole can sometimes lead to challenges such as side reactions or catalyst inhibition, though many protocols have been developed to address this.[8] Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for Suzuki couplings of bromoindazoles.[8][9]
Catalyst Selection: Palladium catalysts are central to the Suzuki coupling reaction.[10] Commonly used catalysts for coupling with bromoindazoles include:
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): Often effective for NH-free indazoles, particularly under microwave conditions.[8][9]
-
PdCl₂(dppf)·CH₂Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane): A robust and frequently used catalyst that can promote high yields.[1][3][11]
-
Pd(OAc)₂ (Palladium(II) Acetate) with a phosphine ligand: This combination allows for the in situ formation of the active Pd(0) catalyst and can be tuned with various ligands like RuPhos.[9]
Base Selection: The choice of base is critical for activating the boronic acid for transmetalation.[4] Common inorganic bases used include:
-
K₂CO₃ (Potassium Carbonate): A widely used and effective base for many Suzuki couplings.[1][3][11]
-
Cs₂CO₃ (Cesium Carbonate): A stronger base that can enhance reaction rates and yields, especially with less reactive substrates.[9][12]
-
Na₂CO₃ (Sodium Carbonate): Another common and effective base.[13]
-
K₃PO₄ (Potassium Phosphate): Can be advantageous in certain systems.[9]
Solvent System: A mixture of an organic solvent and water is typically employed to dissolve both the organic and inorganic reagents. Common solvent systems include:
-
1,4-Dioxane/Water: A very common and effective mixture.[1][3]
-
Dimethoxyethane (DME): Often used with K₂CO₃ as the base.[11]
-
Toluene/Ethanol/Water: Can be effective, particularly in microwave-assisted reactions.[8][9]
-
DMF (Dimethylformamide): Has been used, but can sometimes lead to side reactions at high temperatures.[12][14]
Data Presentation: Optimized Reaction Conditions
The following table summarizes optimized conditions for Suzuki-Miyaura cross-coupling reactions of various bromoindazoles, which can serve as a starting point for reactions with this compound.
| Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) & Time | Substrate | Boronic Acid | Yield (%) | Reference |
| Pd(PPh₃)₄ (10) | Cs₂CO₃ (1.3) | Dioxane/EtOH/H₂O | 140 °C, 4 h | 4-substituted-7-bromo-1H-indazoles | Aryl and heteroaryl boronic acids | Moderate to Good | [12] |
| PdCl₂(dppf)·DCM (5) | K₂CO₃ (3) | 1,4-Dioxane/Water | 100 °C, 12 h | N-(3-bromophenyl)-1-butyl-1H-indazole-3-carboxamide | Various organoboronic acids | Good | [1][3] |
| Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 °C, 2 h | 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | High | [11] |
| Pd(PPh₃)₄ | Cs₂CO₃ | 1,4-Dioxane/EtOH/H₂O | 140 °C, 1 h (MW) | Free (NH) 3-bromoindazoles | Arylboronic acids | Good (up to 78%) | [8][9] |
| XPhosPdG2/XPhos | - | - | - | 3-bromo pyrazolo[1,5-a]pyrimidin-5-one | Aryl and heteroaryl boronic acids | Good to Excellent | [15][16] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling using PdCl₂(dppf)·CH₂Cl₂
This protocol is adapted from procedures used for other bromo-indazole derivatives.[1][3]
-
To a reaction vessel, add this compound (1 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and potassium carbonate (K₂CO₃, 2-3 equiv.).
-
Add PdCl₂(dppf)·CH₂Cl₂ (0.05 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 or 3:1 v/v).
-
Heat the reaction mixture at 80-100 °C with stirring for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Extract the filtrate with ethyl acetate, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-5-methoxy-1H-indazole.
Protocol 2: Microwave-Assisted Suzuki Coupling using Pd(PPh₃)₄
This protocol is based on efficient methods developed for NH-free bromoindazoles.[8][9]
-
In a microwave vial, combine this compound (1 equiv.), the arylboronic acid (1.2 equiv.), and cesium carbonate (Cs₂CO₃, 1.3-2 equiv.).
-
Add Pd(PPh₃)₄ (0.1 equiv.).
-
Add a solvent mixture of 1,4-dioxane, ethanol, and water (e.g., 7:2:1 v/v/v).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 140 °C for 1 hour.
-
After cooling, work up the reaction as described in Protocol 1 (steps 7-9).
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki Coupling
Caption: A general experimental workflow for the Suzuki coupling reaction.
References
- 1. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow | MDPI [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-5-methoxy-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This transformation is of paramount importance in medicinal chemistry and materials science for the synthesis of aryl and heteroaryl amines, which are key structural motifs in many pharmaceuticals and functional materials.[2][3] The indazole scaffold, in particular, is a privileged structure in drug discovery, with numerous derivatives demonstrating a wide array of biological activities.[3][4]
The functionalization of the 3-position of the indazole core is a critical strategy for developing novel therapeutic agents.[3][5] Specifically, the Buchwald-Hartwig amination of 3-Bromo-5-methoxy-1H-indazole allows for the direct introduction of a diverse range of primary and secondary amines, providing facile access to a library of N-substituted 5-methoxy-1H-indazol-3-amines.[3] The success of this reaction is highly dependent on the careful selection of the palladium catalyst, phosphine ligand, base, and solvent.[6][7] Modern bulky, electron-rich phosphine ligands have significantly expanded the scope and efficiency of this reaction, enabling the coupling of even challenging substrates under relatively mild conditions.[1][8][9]
These application notes provide a generalized protocol and reaction data for the Buchwald-Hartwig amination of this compound, based on established precedents for similar heterocyclic halides.[3][8]
Reaction Scheme
Experimental Protocols
The following is a generalized, representative procedure for the Buchwald-Hartwig amination of this compound with a generic secondary amine (e.g., morpholine). Researchers should optimize conditions for each specific amine coupling partner.
Materials:
-
This compound
-
Amine (e.g., Morpholine, 1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%) or a pre-catalyst like [Pd(cinnamyl)Cl]₂ (1 mol%)
-
Phosphine Ligand (e.g., XPhos, RuPhos, or Xantphos, 4 mol%)[7]
-
Base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃), 2.0 equivalents)[6]
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add this compound (1.0 mmol, 1.0 equiv), the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and the phosphine ligand (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the vessel with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., NaOtBu, 2.0 mmol, 2.0 equiv). Then, add the anhydrous, degassed solvent (e.g., Toluene, 0.1-0.2 M concentration relative to the substrate).
-
Amine Addition: Add the amine (e.g., Morpholine, 1.2 mmol, 1.2 equiv) via syringe.
-
Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C). Stir the reaction mixture vigorously for the specified time (typically 4-24 hours).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., Ethyl Acetate or Dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted-5-methoxy-1H-indazol-3-amine.
-
Characterization: Characterize the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, HRMS).
Data Presentation: Optimization of Reaction Conditions
The following table summarizes typical conditions and expected yields for the Buchwald-Hartwig amination of bromo-heterocycles based on literature precedents.[6][8][10] These serve as a starting point for the optimization of the specific reaction with this compound.
| Entry | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (2.0) | Toluene | 100 | 12 | >90 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (2.0) | Dioxane | 110 | 16 | 85-95 |
| 3 | Benzylamine | [Pd(allyl)Cl]₂ (1) | t-BuXPhos (4) | K₃PO₄ (2.0) | Toluene | 100 | 24 | 70-85 |
| 4 | Piperidine | Pd₂(dba)₃ (2) | BrettPhos (4) | LHMDS (2.2) | THF | 80 | 12 | >90[8] |
| 5 | Primary Alkylamine | Pd(OAc)₂ (2) | Xantphos (5) | DBU (2.0) | PhMe | 140 | 1 | ~88[7] |
Yields are estimates based on similar substrates reported in the literature and will require empirical validation.
Visualizations
Caption: General experimental workflow for Buchwald-Hartwig amination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-catalyzed C-H activation/intramolecular amination reaction: a new route to 3-aryl/alkylindazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Kinase Inhibitors Using 3-Bromo-5-methoxy-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, serving as the core of numerous kinase inhibitors due to its ability to mimic the purine ring of ATP and form key hydrogen bond interactions within the kinase hinge region.[1] 3-Bromo-5-methoxy-1H-indazole is a versatile building block for the synthesis of potent and selective kinase inhibitors. The bromine atom at the 3-position provides a reactive handle for introducing diverse chemical moieties through various cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the optimization of inhibitor potency and selectivity.[2] The methoxy group at the 5-position can also influence the compound's pharmacokinetic properties and binding interactions.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of inhibitors targeting key kinases such as Polo-like kinase 4 (PLK4) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are critical targets in oncology.[3][4]
Key Kinase Targets and Signaling Pathways
Polo-like Kinase 4 (PLK4)
PLK4 is a serine/threonine kinase that plays a crucial role in centriole duplication during the cell cycle.[5] Its overexpression is implicated in several cancers, making it an attractive target for therapeutic intervention.[6] Inhibition of PLK4 can lead to mitotic errors and ultimately, cancer cell death.[7]
Caption: Simplified PLK4 signaling pathway in centriole duplication.
Vascular Endothelial Growth Factor Receptor (VEGFR)
VEGFRs are a family of receptor tyrosine kinases that are key mediators of angiogenesis, the formation of new blood vessels.[8] In cancer, pathological angiogenesis is crucial for tumor growth and metastasis.[9] VEGFR inhibitors block this process, thereby starving the tumor of essential nutrients and oxygen.[4]
Caption: Overview of the VEGFR signaling pathway in angiogenesis.
Data Presentation: Inhibitory Potency of Indazole-Based Kinase Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of representative indazole-based inhibitors against their target kinases.
| Compound ID | Target Kinase | IC50 (nM) | Assay Type | Reference |
| Axitinib | VEGFR2 | 0.2 | Cell-free | [6] |
| CFI-400945 | PLK4 | 2.8 | Cell-free | [6] |
| Compound C05 | PLK4 | < 0.1 | Cell-free | [5] |
| Compound 30 | VEGFR-2 | 1.24 | Cell-free | [4] |
| K22 | PLK4 | 0.1 | Cell-free | [6] |
Experimental Protocols
General Workflow for Kinase Inhibitor Synthesis and Evaluation
Caption: General workflow for kinase inhibitor synthesis and evaluation.
Protocol 1: Synthesis of 3-Aryl-5-methoxy-1H-indazoles via Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.[10][11]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh3)4, 5 mol%)
-
Base (e.g., Cs2CO3, 2 equivalents)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Nitrogen or Argon gas supply
Procedure:
-
To a microwave vial, add this compound, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vial with nitrogen or argon three times.
-
Add the degassed solvent mixture.
-
Seal the vial and heat the reaction mixture in a microwave reactor to 120-140 °C for 30-60 minutes, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the 3-aryl-5-methoxy-1H-indazole product.
Protocol 2: Biochemical Kinase Activity Assay (IC50 Determination)
This protocol outlines a general method for determining the in vitro inhibitory activity of a synthesized compound against a target kinase using a luminescence-based assay such as ADP-Glo™.[12][13]
Materials:
-
Purified recombinant target kinase (e.g., PLK4, VEGFR2)
-
Kinase-specific substrate
-
ATP
-
Synthesized inhibitor (test compound) dissolved in DMSO
-
Kinase reaction buffer
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Luminometer plate reader
Procedure:
-
Prepare serial dilutions of the test compound in kinase reaction buffer.
-
In the assay plate, add the kinase, substrate, and test compound dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 3: Cell-Based Antiproliferative Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the ability of a synthesized inhibitor to inhibit the proliferation of cancer cell lines.[14]
Materials:
-
Cancer cell line (e.g., MCF-7 for PLK4, HUVEC for VEGFR)
-
Cell culture medium and supplements
-
Synthesized inhibitor (test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for the compound.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel kinase inhibitors. Its strategic functionalization, particularly through palladium-catalyzed cross-coupling reactions, allows for the generation of diverse libraries of compounds for screening against various kinase targets. The protocols and data presented herein provide a framework for the synthesis, biochemical evaluation, and cell-based characterization of inhibitors derived from this promising scaffold, facilitating the discovery and development of new targeted therapies for cancer and other diseases.
References
- 1. Biochemical Kinase Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. Kinase Activity Assay | Creative Diagnostics [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of ( E )-4-(3-arylvinyl-1 H -indazol-6-yl)pyrimidin-2-amine derivatives as PLK4 inhibitors for the treatment of br ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA02518A [pubs.rsc.org]
- 8. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The VEGF signaling pathway in cancer: the road ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 12. Kinase Activity Assays [promega.com]
- 13. benchchem.com [benchchem.com]
- 14. ro.uow.edu.au [ro.uow.edu.au]
Application Notes and Protocols: Development of 3-Bromo-5-methoxy-1H-indazole Derivatives for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, biological evaluation, and potential mechanisms of action of 3-Bromo-5-methoxy-1H-indazole derivatives as a promising class of compounds for cancer research. Detailed protocols for key experimental procedures are included to facilitate further investigation and drug development efforts.
Introduction
Indazole derivatives are a significant class of heterocyclic compounds that form the core scaffold of several FDA-approved anti-cancer drugs.[1][2] Their diverse biological activities, often attributed to the inhibition of various protein kinases, make them a focal point in oncology drug discovery.[3] The this compound scaffold offers a versatile platform for the synthesis of novel derivatives with potential anti-cancer properties. The bromo-substituent at the 3-position serves as a key handle for introducing a wide range of chemical diversity through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Synthesis of this compound and Its Derivatives
The synthesis of the core scaffold and its subsequent derivatization are crucial steps in the development of this compound class.
Synthesis of this compound (Scaffold)
A plausible synthetic route to this compound starts from the commercially available 2-fluoro-5-methoxybenzaldehyde. The following protocol is a representative method.
Protocol: Synthesis of this compound
-
Step 1: Formation of Hydrazone. To a solution of 2-fluoro-5-methoxybenzaldehyde (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq) dropwise at room temperature. Stir the mixture for 2-4 hours. The formation of the hydrazone can be monitored by Thin Layer Chromatography (TLC). Upon completion, the product can be isolated by filtration or extraction.
-
Step 2: Oxidative Cyclization and Bromination. The hydrazone intermediate from Step 1 is dissolved in a suitable solvent such as N,N-dimethylformamide (DMF). N-Bromosuccinimide (NBS) (1.1 eq) is added portion-wise at 0°C. The reaction mixture is then stirred at room temperature for 12-24 hours. The reaction leads to the cyclization to the indazole ring and concurrent bromination at the 3-position.
-
Purification. The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield this compound.
Derivatization of this compound
The 3-bromo group is readily functionalized using palladium-catalyzed cross-coupling reactions to generate a library of derivatives.
Workflow for Derivatization of this compound
Caption: Derivatization strategies for the this compound scaffold.
Protocol: Suzuki-Miyaura Cross-Coupling
-
To a mixture of this compound (1.0 eq), an aryl or heteroaryl boronic acid (1.2 eq), and a base such as potassium carbonate (2.0 eq) in a solvent mixture of dioxane and water (4:1), add a palladium catalyst like Pd(PPh₃)₄ (0.05 eq).
-
Degas the mixture with argon or nitrogen for 15-20 minutes.
-
Heat the reaction mixture at 80-100°C for 4-12 hours, monitoring the progress by TLC.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography.
Protocol: Buchwald-Hartwig Amination
-
In a reaction vessel, combine this compound (1.0 eq), the desired amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable ligand (e.g., Xantphos, 0.04 eq), and a base (e.g., cesium carbonate, 1.5 eq).
-
Add a dry, degassed solvent such as toluene or dioxane.
-
Heat the mixture under an inert atmosphere at 90-110°C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture, filter through celite, and concentrate the filtrate.
-
Purify the crude product by column chromatography to obtain the desired 3-amino-5-methoxy-1H-indazole derivative.
Biological Evaluation of this compound Derivatives
The synthesized derivatives should be evaluated for their anti-cancer activity using a panel of in vitro assays.
Data Presentation: In Vitro Anti-proliferative Activity
The following table presents hypothetical IC₅₀ values for a series of this compound derivatives against various cancer cell lines. This data is illustrative and serves as a template for presenting experimental results.
| Compound ID | R-Group at C3-position | Cancer Cell Line | IC₅₀ (µM)[4][5] |
| BM-Ind-01 | -Br (Scaffold) | MCF-7 (Breast) | > 50 |
| A549 (Lung) | > 50 | ||
| HCT116 (Colon) | > 50 | ||
| BM-Ind-02 | 4-Methoxyphenyl | MCF-7 (Breast) | 5.2 |
| A549 (Lung) | 8.1 | ||
| HCT116 (Colon) | 6.5 | ||
| BM-Ind-03 | 3,5-Dimethoxyphenyl | MCF-7 (Breast) | 2.8 |
| A549 (Lung) | 4.3 | ||
| HCT116 (Colon) | 3.9 | ||
| BM-Ind-04 | 4-(Piperidin-1-yl)phenyl | MCF-7 (Breast) | 1.5 |
| A549 (Lung) | 2.1 | ||
| HCT116 (Colon) | 1.8 | ||
| BM-Ind-05 | Aniline | MCF-7 (Breast) | 10.3 |
| A549 (Lung) | 15.6 | ||
| HCT116 (Colon) | 12.4 |
Experimental Protocols
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values using a suitable software.
Protocol: Wound Healing (Scratch) Assay
-
Cell Seeding: Grow a confluent monolayer of cancer cells in a 6-well plate.
-
Creating the Wound: Create a scratch in the cell monolayer using a sterile 200 µL pipette tip.
-
Washing: Wash the wells with PBS to remove detached cells.
-
Compound Treatment: Add fresh medium containing the test compound at a non-toxic concentration (e.g., IC₂₀).
-
Image Acquisition: Capture images of the scratch at 0 hours and at regular intervals (e.g., 12, 24, 48 hours) using a microscope.
-
Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.
Protocol: Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cancer cells with the test compounds for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Mechanism of Action Studies
Indazole derivatives are known to exert their anti-cancer effects by targeting various signaling pathways. Kinase inhibition is a common mechanism.
Data Presentation: Kinase Inhibitory Activity
The following table shows hypothetical IC₅₀ values for a representative derivative against key cancer-related kinases.
| Compound ID | Kinase Target | IC₅₀ (nM)[6][7][8] |
| BM-Ind-04 | PAK1 | 15 |
| FGFR1 | 50 | |
| VEGFR2 | 120 | |
| SRC | > 1000 |
Signaling Pathways
[9]FGFR Signaling Pathway
Caption: Inhibition of the FGFR signaling pathway by a this compound derivative.
[10]#### 4.3. Experimental Protocols for Mechanism of Action Studies
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
-
Reaction Setup: In a 384-well plate, add the kinase, the test compound at various concentrations, and the substrate in a suitable kinase buffer.
-
Initiate Reaction: Start the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition and determine the IC₅₀ values.
Protocol: Western Blot Analysis of Apoptosis Markers
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate the protein lysates (20-40 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, cleaved caspase-3, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities and normalize to the loading control.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel anti-cancer agents. The synthetic accessibility and the potential for diverse functionalization at the 3-position allow for the generation of extensive compound libraries for SAR studies. The protocols and data presented herein provide a framework for the systematic evaluation of these derivatives, from their anti-proliferative effects to their potential mechanisms of action involving the inhibition of key oncogenic signaling pathways. Further investigation into this class of compounds is warranted to uncover their full therapeutic potential in cancer treatment.
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting PAK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
Application of 3-Bromo-5-methoxy-1H-indazole in Fragment-Based Drug Discovery
Application Note & Protocol
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy in modern medicinal chemistry for the identification of novel lead compounds. This approach utilizes small, low-molecular-weight compounds, or "fragments," to probe the binding pockets of biological targets. The indazole scaffold is a well-established privileged structure in medicinal chemistry, known for its role in numerous kinase inhibitors and other therapeutic agents.[1][2] 3-Bromo-5-methoxy-1H-indazole is a valuable fragment due to its synthetic tractability and potential for diverse functionalization. The bromine atom at the 3-position serves as a versatile synthetic handle for fragment elaboration through various cross-coupling reactions, while the methoxy group at the 5-position can influence solubility and interactions with the target protein.
This document provides detailed application notes and protocols for the use of this compound in a typical FBDD campaign targeting protein kinases, a class of enzymes frequently implicated in cancer and inflammatory diseases.
Principle of Application
The core principle involves screening this compound against a protein target of interest to identify low-affinity binding. Upon confirmation of binding, the fragment's binding mode is characterized, typically using biophysical methods such as X-ray crystallography or NMR spectroscopy. This structural information then guides the rational, iterative elaboration of the fragment into a more potent and selective lead compound. The bromine atom on the indazole core is particularly useful for this "fragment growing" or "fragment linking" strategy.
Target Selection
The indazole scaffold is a common feature in numerous kinase inhibitors.[3][4][5][6] Therefore, a relevant protein kinase, for example, a receptor tyrosine kinase such as AXL or a polo-like kinase such as PLK4, would be a suitable target for an FBDD campaign initiated with this fragment.[3][6]
Data Presentation
The following table summarizes hypothetical data from a successful FBDD campaign starting with this compound.
| Compound ID | Structure | Method | Kd (µM) | Ligand Efficiency (LE) | IC50 (µM) |
| F01 | This compound | SPR | 250 | 0.35 | >500 |
| F01-E1 | (5-methoxy-1H-indazol-3-yl)(phenyl)methanone | SPR | 50 | 0.38 | 120 |
| F01-E2 | 5-methoxy-3-(phenylamino)-1H-indazole | SPR | 15 | 0.42 | 35 |
| Lead-01 | N-(4-chlorophenyl)-5-methoxy-1H-indazol-3-amine | ITC | 0.8 | 0.48 | 2.1 |
Experimental Protocols
Protocol 1: Fragment Screening using Surface Plasmon Resonance (SPR)
Objective: To identify and characterize the binding of this compound to the target kinase.
Materials:
-
Biacore T200 or similar SPR instrument
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Target kinase protein
-
This compound
-
Running buffer (e.g., HBS-EP+)
-
DMSO
Methodology:
-
Protein Immobilization:
-
Activate the CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject the target kinase (e.g., 50 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface until the desired immobilization level is reached (typically 8000-10000 RU).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes.
-
A reference flow cell should be prepared similarly but without protein immobilization to subtract non-specific binding.
-
-
Fragment Screening:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare a dilution series of the fragment in running buffer. The final DMSO concentration should be kept constant and low (e.g., < 2%) across all samples. A typical concentration range for fragment screening is 100-1000 µM.
-
Inject the fragment solutions over the protein and reference flow cells at a flow rate of 30 µL/min.
-
Monitor the binding response (in RU) over time.
-
Regenerate the sensor surface between injections if necessary, using a mild regeneration solution (e.g., a short pulse of 1 M NaCl).
-
-
Data Analysis:
-
Subtract the reference flow cell data from the protein-immobilized flow cell data.
-
Fit the steady-state binding responses against the fragment concentrations to a 1:1 binding model to determine the dissociation constant (Kd).
-
Protocol 2: Hit-to-Lead Optimization via Suzuki Coupling
Objective: To elaborate the initial fragment hit by introducing a phenyl group at the 3-position.
Materials:
-
This compound
-
Phenylboronic acid
-
Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0))
-
Sodium carbonate (Na2CO3)
-
Toluene
-
Ethanol
-
Water
-
Round-bottom flask
-
Reflux condenser
Methodology:
-
To a round-bottom flask, add this compound (1 mmol), phenylboronic acid (1.2 mmol), and Pd(PPh3)4 (0.05 mmol).
-
Add a 2M aqueous solution of Na2CO3 (2.5 mmol).
-
Add a 3:1 mixture of toluene and ethanol (10 mL).
-
Heat the mixture to reflux (approximately 90-100 °C) under a nitrogen atmosphere for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the elaborated compound.
Protocol 3: Kinase Activity Assay (Example: ADP-Glo™ Assay)
Objective: To determine the inhibitory activity (IC50) of the elaborated compounds against the target kinase.
Materials:
-
Target kinase
-
Substrate peptide
-
ATP
-
Elaborated compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Methodology:
-
Prepare a serial dilution of the test compounds in a suitable buffer with a constant DMSO concentration.
-
In a 384-well plate, add the kinase, substrate peptide, and test compound.
-
Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5 µL.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Convert the generated ADP to ATP by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes.
-
Measure the luminescence using a plate reader. The light output is proportional to the ADP generated and reflects the kinase activity.
-
Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rational design of CZL-S092: A novel indazole-based PLK4 inhibitor targeting neuroblastoma through virtual screening and fragment-based drug design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 3-Bromo-5-methoxy-1H-indazole with Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. The functionalization of the indazole core is a critical step in the development of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of 3-aryl-1H-indazoles from 3-bromo-1H-indazole precursors. This document provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of 3-Bromo-5-methoxy-1H-indazole with various boronic acids, a key transformation for the generation of diverse compound libraries for drug discovery.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organohalide and an organoboron compound in the presence of a base.[1] For the synthesis of 3-aryl-5-methoxy-1H-indazoles, this compound serves as the organohalide component, which reacts with a variety of aryl or heteroaryl boronic acids. The catalytic cycle typically involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronate species (formed from the boronic acid and the base), and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
Data Presentation
The following table summarizes the results for the microwave-assisted Suzuki-Miyaura cross-coupling of this compound with various boronic acids. The data is adapted from a study by Guillaumet and coworkers, which highlights an efficient protocol for this transformation.[2]
Table 1: Microwave-Assisted Suzuki-Miyaura Cross-Coupling of this compound with Boronic Acids [2]
| Entry | Boronic Acid | Product | Time (min) | Yield (%) |
| 1 | Phenylboronic acid | 3-Phenyl-5-methoxy-1H-indazole | 100 | 78 |
| 2 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-5-methoxy-1H-indazole | 60 | 82 |
| 3 | 4-Fluorophenylboronic acid | 3-(4-Fluorophenyl)-5-methoxy-1H-indazole | 120 | 75 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | 3-(4-(Trifluoromethyl)phenyl)-5-methoxy-1H-indazole | 180 | 70 |
| 5 | 3-Pyridinylboronic acid | 3-(3-Pyridinyl)-5-methoxy-1H-indazole | 180 | 66 |
| 6 | (E)-Styrylboronic acid | (E)-3-(2-Phenylethenyl)-5-methoxy-1H-indazole | 180 | 68 |
Reaction Conditions: this compound (1 equiv.), boronic acid (1.5 equiv.), Pd(PPh₃)₄ (5 mol%), Cs₂CO₃ (2 equiv.), 1,4-dioxane/EtOH/H₂O (v/v/v), 140 °C, microwave irradiation.
Experimental Protocols
Materials and Equipment
-
This compound
-
Aryl or heteroaryl boronic acids
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Ethanol (anhydrous)
-
Deionized water
-
Microwave reactor
-
Reaction vials suitable for microwave synthesis
-
Standard laboratory glassware
-
Magnetic stirrer and stir bars
-
Thin-layer chromatography (TLC) plates
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
-
Rotary evaporator
General Protocol for Microwave-Assisted Suzuki-Miyaura Cross-Coupling
This protocol is based on the optimized conditions reported for the coupling of free (NH) 3-bromoindazoles.[2]
-
Reaction Setup: In a microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired boronic acid (1.5 equiv.), and cesium carbonate (2.0 equiv.).
-
Catalyst Addition: To the vial, add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.).
-
Solvent Addition: Add a mixture of 1,4-dioxane, ethanol, and water in an appropriate ratio (e.g., 3:1:1 v/v/v) to achieve a suitable reaction concentration.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the reaction mixture at 140 °C for the time specified in Table 1, or until completion as monitored by TLC.
-
Work-up: After the reaction is complete, cool the vial to room temperature. Dilute the reaction mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryl-5-methoxy-1H-indazole product.
-
Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizations
Caption: Suzuki-Miyaura Catalytic Cycle.
Caption: Experimental Workflow.
Caption: Logical Relationships of Components.
References
Synthesis of substituted indazole-3-carboxamides using 3-Bromo-5-methoxy-1H-indazole
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for the synthesis of substituted indazole-3-carboxamides, utilizing 3-Bromo-5-methoxy-1H-indazole as a key starting material. Detailed experimental protocols for the critical steps of carboxylation via lithiation and subsequent amide coupling are presented. This guide is intended to equip researchers with the necessary information to synthesize a diverse library of indazole-3-carboxamide derivatives for applications in drug discovery and medicinal chemistry, particularly for the development of kinase and PARP inhibitors.
Introduction
Indazole-3-carboxamides are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. Notably, derivatives of this class have shown significant potential as inhibitors of key cellular targets such as poly(ADP-ribose) polymerase (PARP) and various protein kinases, including p21-activated kinase 1 (PAK1) and glycogen synthase kinase-3β (GSK-3β).[1][2][3] The synthesis of diverse libraries of these compounds is crucial for structure-activity relationship (SAR) studies and the development of novel therapeutic agents.
This application note details a robust synthetic route starting from the readily accessible this compound. The strategy involves a two-step sequence:
-
Carboxylation: Conversion of this compound to 5-methoxy-1H-indazole-3-carboxylic acid via a lithiation reaction followed by quenching with carbon dioxide.
-
Amide Coupling: Formation of the target carboxamides by coupling the resulting carboxylic acid with a variety of primary and secondary amines using standard peptide coupling reagents.
Synthetic Workflow
The overall synthetic strategy is depicted in the workflow diagram below. The process begins with the protection of the indazole nitrogen, followed by lithium-halogen exchange and subsequent carboxylation. The protecting group is then removed, and the resulting carboxylic acid is coupled with a desired amine to yield the final substituted indazole-3-carboxamide.
Caption: Synthetic workflow for substituted indazole-3-carboxamides.
Experimental Protocols
Synthesis of 5-methoxy-1H-indazole-3-carboxylic acid
This protocol describes the conversion of this compound to 5-methoxy-1H-indazole-3-carboxylic acid. An initial N-protection step is recommended to improve solubility and prevent side reactions.
Materials:
-
This compound
-
2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
n-Butyllithium (n-BuLi) in hexanes
-
Tetrahydrofuran (THF), anhydrous
-
Carbon dioxide (CO2) gas or dry ice
-
Tetrabutylammonium fluoride (TBAF) or Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Protocol:
-
N-Protection:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add DMAP (0.1 eq) and SEM-Cl (1.2 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, EtOAc/hexanes gradient) to afford the N-protected indazole.
-
-
Lithiation and Carboxylation:
-
Dissolve the N-protected 3-Bromo-5-methoxy-indazole (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add n-BuLi (1.1 eq) dropwise, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Bubble CO2 gas through the reaction mixture for 1-2 hours or add crushed dry ice in excess.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction with saturated aqueous NaHCO3 solution.
-
Extract the aqueous layer with EtOAc.
-
Acidify the aqueous layer with 1M HCl to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum to obtain the N-protected 5-methoxy-1H-indazole-3-carboxylic acid.
-
-
Deprotection:
-
Dissolve the N-protected carboxylic acid in THF and treat with TBAF (1.1 eq) at room temperature for 2-4 hours. Alternatively, acidic deprotection can be achieved using HCl in an appropriate solvent.
-
Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture and purify by column chromatography or recrystallization to yield 5-methoxy-1H-indazole-3-carboxylic acid.
-
Table 1: Summary of Reaction Parameters for Carboxylation
| Parameter | Value |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Lithiating Agent | n-Butyllithium (n-BuLi) |
| Temperature | -78 °C |
| Quenching Agent | Carbon Dioxide (CO2) |
| Typical Yield | 60-75% (over 3 steps) |
Synthesis of Substituted 5-methoxy-1H-indazole-3-carboxamides
This protocol details the coupling of 5-methoxy-1H-indazole-3-carboxylic acid with various amines.
Materials:
-
5-methoxy-1H-indazole-3-carboxylic acid
-
Substituted amine (primary or secondary)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Protocol:
-
To a solution of 5-methoxy-1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq) and DIPEA (2.0 eq).
-
Add HATU (1.1 eq) to the mixture and stir at room temperature for 2-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with EtOAc.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, DCM/methanol or EtOAc/hexanes gradient) to afford the desired substituted 5-methoxy-1H-indazole-3-carboxamide.
Table 2: Representative Examples of Synthesized Indazole-3-Carboxamides
| Entry | Amine | Product | Yield (%) |
| 1 | Aniline | N-phenyl-5-methoxy-1H-indazole-3-carboxamide | 85 |
| 2 | Benzylamine | N-benzyl-5-methoxy-1H-indazole-3-carboxamide | 92 |
| 3 | Morpholine | (5-methoxy-1H-indazol-3-yl)(morpholino)methanone | 88 |
| 4 | Piperidine | (5-methoxy-1H-indazol-3-yl)(piperidin-1-yl)methanone | 90 |
Biological Context and Signaling Pathways
Substituted indazole-3-carboxamides have been identified as potent inhibitors of several key signaling pathways implicated in cancer and other diseases. The following diagrams illustrate the points of intervention for these compounds.
PARP1 Inhibition in DNA Single-Strand Break Repair
PARP1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing DNA single-strand breaks (SSBs). Inhibition of PARP1 by indazole-3-carboxamide derivatives leads to the accumulation of SSBs, which are converted to toxic double-strand breaks (DSBs) during replication. In cancer cells with deficient homologous recombination (HR) repair (e.g., BRCA1/2 mutations), these DSBs cannot be repaired, leading to synthetic lethality.[4][5]
Caption: PARP1 inhibition by indazole-3-carboxamides.
PAK1 Signaling Pathway Inhibition
p21-activated kinase 1 (PAK1) is a serine/threonine kinase that plays a crucial role in cell motility, proliferation, and survival. It is a downstream effector of the Rho GTPases, Rac1 and Cdc42. Aberrant activation of PAK1 is implicated in various cancers. Indazole-3-carboxamides can inhibit PAK1, thereby blocking its downstream signaling and oncogenic effects.[1][6]
Caption: PAK1 signaling pathway and its inhibition.
GSK-3β Signaling Pathway Inhibition
Glycogen synthase kinase-3β (GSK-3β) is a ubiquitously expressed serine/threonine kinase involved in a wide range of cellular processes, including metabolism, cell proliferation, and apoptosis. Its dysregulation is associated with several diseases, including neurodegenerative disorders and cancer. Indazole-3-carboxamides have been identified as inhibitors of GSK-3β.[3]
Caption: Wnt/β-catenin signaling pathway and GSK-3β inhibition.
Conclusion
The synthetic route and protocols detailed in this application note provide a reliable and versatile method for the synthesis of a wide array of substituted 5-methoxy-1H-indazole-3-carboxamides. The accessibility of the starting material and the robustness of the described chemical transformations make this an attractive approach for generating compound libraries for drug discovery programs targeting key enzymes such as PARP and various kinases. The provided signaling pathway diagrams offer a conceptual framework for understanding the mechanism of action of these promising therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. GSK3β: role in therapeutic landscape and development of modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Expanding Universe of PARP1-Mediated Molecular and Therapeutic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Large-Scale Synthesis of 3-Bromo-5-methoxy-1H-indazole: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the large-scale synthesis of 3-Bromo-5-methoxy-1H-indazole, a key building block in the development of various pharmaceutical compounds. The synthesis involves a two-step process commencing with the diazotization and cyclization of 2-methyl-4-methoxyaniline to yield 5-methoxy-1H-indazole, followed by a regioselective bromination. This protocol is designed to be scalable and reproducible for laboratory and pilot-plant settings.
I. Quantitative Data Summary
The following tables summarize the key quantitative parameters for the two-stage synthesis of this compound.
Table 1: Synthesis of 5-methoxy-1H-indazole
| Parameter | Value |
| Starting Material | 2-methyl-4-methoxyaniline |
| Key Reagents | Sodium nitrite, Acetic acid |
| Solvent | Acetic acid, Chloroform |
| Reaction Temperature | 0-5 °C (diazotization), Room temperature (cyclization) |
| Reaction Time | Overnight |
| Typical Yield | ~18% |
| Purification Method | Silica gel column chromatography |
Table 2: Synthesis of this compound
| Parameter | Value |
| Starting Material | 5-methoxy-1H-indazole |
| Key Reagents | N-Bromosuccinimide (NBS), Potassium hydroxide (KOH) |
| Solvent | To be determined based on detailed protocol |
| Reaction Temperature | To be determined based on detailed protocol |
| Reaction Time | To be determined based on detailed protocol |
| Typical Yield | To be determined based on detailed protocol |
| Purification Method | To be determined based on detailed protocol |
II. Experimental Protocols
This section details the step-by-step procedures for the synthesis of this compound.
A. Synthesis of 5-methoxy-1H-indazole
This procedure is adapted from established methods for indazole synthesis.[1]
1. Materials and Reagents:
-
2-methyl-4-methoxyaniline
-
Sodium nitrite (NaNO₂)
-
Glacial acetic acid (CH₃COOH)
-
Chloroform (CHCl₃)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Deionized water
-
Ice
2. Equipment:
-
Reaction vessel equipped with a magnetic stirrer and a dropping funnel
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
3. Procedure:
-
In a suitable reaction vessel, dissolve 2-methyl-4-methoxyaniline (1.0 eq) in glacial acetic acid.
-
Cool the solution in an ice-water bath to 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.0 eq) in deionized water dropwise to the cooled solution, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature overnight.
-
Pour the reaction mixture into water and extract the product with chloroform (3x).
-
Combine the organic layers and wash with saturated aqueous sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to obtain 5-methoxy-1H-indazole.
B. Synthesis of this compound
This procedure is based on the bromination of the indazole core.[2]
1. Materials and Reagents:
-
5-methoxy-1H-indazole
-
N-Bromosuccinimide (NBS)
-
Potassium hydroxide (KOH)
-
Appropriate solvent (e.g., Dimethylformamide - DMF)
2. Equipment:
-
Reaction vessel with a stirrer and temperature control
-
Standard laboratory glassware for workup and purification
3. Procedure:
-
Dissolve 5-methoxy-1H-indazole (1.0 eq) in a suitable solvent in a reaction vessel.
-
Add N-Bromosuccinimide (1.0 - 1.2 eq) to the solution.
-
Add a base, such as potassium hydroxide, to the reaction mixture.
-
Stir the reaction at a controlled temperature for a specified time until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, perform an aqueous workup to remove inorganic salts and unreacted reagents.
-
Extract the product into a suitable organic solvent.
-
Dry the organic layer and concentrate it to obtain the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
III. Safety Precautions
-
2-methyl-4-methoxyaniline: Harmful if swallowed and may cause skin irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Sodium nitrite: Oxidizing agent and toxic if swallowed. Keep away from combustible materials.
-
Acetic acid: Corrosive and flammable. Causes severe skin burns and eye damage. Use in a well-ventilated fume hood.
-
Triethylamine: Highly flammable and toxic if inhaled or in contact with skin. Causes severe skin burns and eye damage.
-
N-Bromosuccinimide (NBS): Corrosive and an oxidizing agent. Causes severe skin burns and eye damage. Handle with care to avoid inhalation of dust.
-
Potassium hydroxide (KOH): Corrosive and causes severe skin burns and eye damage. Handle with appropriate PPE.
Always consult the Safety Data Sheet (SDS) for each chemical before use and perform all operations in a well-ventilated fume hood.
IV. Visual Workflow
The following diagram illustrates the synthetic pathway for this compound.
Caption: Synthetic route to this compound.
References
Application Notes and Protocols: 3-Bromo-5-methoxy-1H-indazole as a Versatile Intermediate for the Synthesis of Novel Neuroprotective Agents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. This document provides detailed application notes and protocols on the use of 3-Bromo-5-methoxy-1H-indazole as a key intermediate for the synthesis of potential neuroprotective agents. The focus is on the generation of 3-aryl-5-methoxy-1H-indazoles via the Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for C-C bond formation.[1][2] These notes outline the rationale for targeting indazole derivatives for neuroprotection, provide a detailed synthetic protocol for a representative compound, and describe key in vitro assays for evaluating neuroprotective efficacy.
Introduction
Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function. The development of neuroprotective agents that can slow or halt this process is a major goal in pharmaceutical research. Indazole derivatives have emerged as a promising class of compounds, exhibiting various biological activities including anti-inflammatory, antioxidant, and inhibition of key enzymes implicated in neurodegeneration, such as monoamine oxidase (MAO) and glycogen synthase kinase 3 (GSK-3).[3][4] The functionalization of the indazole core, particularly at the 3-position, is a key strategy for developing novel therapeutic agents.[5] this compound serves as an excellent starting material for introducing diverse aryl and heteroaryl substituents at this position through palladium-catalyzed cross-coupling reactions.[1]
Synthesis of a Representative Neuroprotective Agent: 3-(4-Fluorophenyl)-5-methoxy-1H-indazole
The Suzuki-Miyaura cross-coupling reaction is a highly efficient method for the synthesis of biaryl compounds.[2] The following protocol describes the synthesis of 3-(4-Fluorophenyl)-5-methoxy-1H-indazole, a representative compound, from this compound and 4-fluorophenylboronic acid.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
Materials:
-
This compound
-
4-Fluorophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dried round-bottom flask, add this compound (1.0 eq.), 4-fluorophenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Add palladium(II) acetate (0.05 eq.) and triphenylphosphine (0.1 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 90-100 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-(4-Fluorophenyl)-5-methoxy-1H-indazole.
Synthetic Pathway Diagram
Caption: Synthesis of 3-(4-Fluorophenyl)-5-methoxy-1H-indazole.
Evaluation of Neuroprotective Activity
The neuroprotective potential of synthesized indazole derivatives can be assessed using a variety of in vitro cell-based assays that model different aspects of neurodegeneration.
Experimental Workflow for Neuroprotection Assays
Caption: Workflow for in vitro neuroprotection assays.
Protocol 1: Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
Neurotoxic agent (e.g., hydrogen peroxide (H₂O₂), glutamate)
-
Synthesized indazole compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed neuronal cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the synthesized indazole compound for 1-2 hours.
-
Induce neurotoxicity by adding the neurotoxic agent (e.g., H₂O₂) to the wells (except for the control group) and incubate for the desired time (e.g., 24 hours).
-
After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
This assay quantifies the levels of intracellular ROS, a key factor in oxidative stress-induced neuronal damage.
Materials:
-
Neuronal cell line
-
Neurotoxic agent
-
Synthesized indazole compound
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Phosphate-buffered saline (PBS)
-
96-well black plates
Procedure:
-
Seed and treat the cells with the indazole compound and neurotoxic agent as described in the MTT assay protocol.
-
After the treatment period, wash the cells with PBS.
-
Load the cells with DCFH-DA solution in PBS and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) using a fluorescence plate reader.
-
Express the results as a percentage of the fluorescence in the control group.
Protocol 3: Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner enzyme in the apoptotic pathway.
Materials:
-
Neuronal cell line
-
Neurotoxic agent
-
Synthesized indazole compound
-
Caspase-3 colorimetric or fluorometric assay kit
-
Cell lysis buffer
Procedure:
-
Seed and treat the cells as described in the previous protocols.
-
After treatment, harvest the cells and lyse them using the provided lysis buffer.
-
Centrifuge the lysate to pellet the cell debris.
-
Add the supernatant (containing the cellular proteins) to a 96-well plate.
-
Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assay) to each well and incubate at 37°C.
-
Measure the absorbance or fluorescence at the appropriate wavelength according to the kit manufacturer's instructions.
-
Quantify the caspase-3 activity based on a standard curve.
Hypothesized Neuroprotective Signaling Pathway
The neuroprotective effects of 3-aryl-5-methoxy-1H-indazole derivatives may be mediated through multiple pathways. A plausible mechanism involves the inhibition of pro-apoptotic signaling cascades and the reduction of oxidative stress.
References
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Multitarget drugs as potential therapeutic agents for alzheimer’s disease. A new family of 5-substituted indazole derivatives as cholinergic and BACE1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of 3-Bromo-5-methoxy-1H-indazole for Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, recognized for its presence in numerous biologically active compounds, including several FDA-approved drugs.[1] The 3-bromo-5-methoxy-1H-indazole core, in particular, offers a versatile platform for the development of novel therapeutic agents. The bromine atom at the C-3 position serves as a key synthetic handle for introducing a wide array of chemical moieties through modern cross-coupling reactions. This allows for the systematic exploration of the chemical space around the indazole core to establish robust structure-activity relationships (SAR). The methoxy group at the C-5 position can influence the electronic properties and metabolic stability of the derivatives, potentially enhancing their pharmacological profiles.
This document provides detailed protocols for the derivatization of this compound and subsequent biological evaluation to facilitate SAR studies, with a focus on the development of kinase inhibitors.
Synthetic Derivatization Strategies
The functionalization of the 3-bromo position of the indazole ring is most effectively achieved through palladium-catalyzed cross-coupling reactions. The two most prominent and versatile methods are the Suzuki-Miyaura cross-coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust method for creating carbon-carbon bonds by coupling an organoboron compound with an organic halide. This reaction is characterized by its mild conditions and tolerance of a wide range of functional groups.[2]
Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: In an oven-dried Schlenk tube, add this compound (1.0 eq.), the desired boronic acid or boronate ester (1.2-1.5 eq.), and a base such as K₂CO₃ (2.0 eq.) or Cs₂CO₃ (2.0 eq.).
-
Catalyst Addition: Add a palladium catalyst, for instance, Pd(dppf)Cl₂ (0.05 eq.) or Pd(PPh₃)₄ (0.05 eq.).
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., in a 4:1 ratio).
-
Reaction Execution: Seal the tube and heat the reaction mixture at a temperature ranging from 80 to 120 °C for 2 to 12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an amine with an aryl halide.[3] This reaction is instrumental in introducing a diverse range of amine-containing functionalities.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To a reaction vessel, add this compound (1.0 eq.), the desired amine (1.1-1.5 eq.), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) (1.5 eq.).
-
Catalyst and Ligand Addition: Add a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq.) and a suitable phosphine ligand (e.g., Xantphos, 0.04 eq.).
-
Solvent Addition: Add an anhydrous, aprotic solvent such as toluene or 1,4-dioxane.
-
Reaction Execution: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature between 80 and 110 °C for 4 to 24 hours, monitoring by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of Celite.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer, concentrate, and purify the residue by column chromatography.
Biological Evaluation and Structure-Activity Relationship (SAR) Studies
Indazole derivatives are frequently investigated as inhibitors of protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in diseases like cancer.[4] The following protocols describe common assays for evaluating the biological activity of newly synthesized compounds.
In Vitro Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific kinase. The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is a standard measure of potency.
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to create a range of concentrations.
-
Kinase Reaction:
-
In a 384-well plate, add the test compound dilutions. Include a positive control (a known inhibitor like staurosporine) and a negative control (DMSO vehicle).
-
Add the kinase enzyme to each well and incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding a mixture of the kinase-specific substrate and ATP.
-
Incubate the plate at 30 °C for 60 minutes.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
The signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[5]
-
Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6]
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized indazole derivatives for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value for cell viability can be determined by plotting the percentage of viability against the compound concentration.
Data Presentation: Representative SAR Data
| Compound ID | R (Substitution at C-5) | GSK-3β IC₅₀ (µM) |
| 1 | -H | 0.150 |
| 2 | -F | 0.085 |
| 3 | -Cl | 0.030 |
| 4 | -CH₃ | 0.120 |
| 5 | -OCH₃ | 0.050 |
| 6 | -CF₃ | 0.250 |
This table is a representative example based on data for analogous compounds to illustrate SAR principles.
SAR Insights:
-
Halogen Substitution: Small halogen substituents at the 5-position, such as fluorine and chlorine (compounds 2 and 3), generally lead to increased potency compared to the unsubstituted analog (compound 1).
-
Methoxy Group: The presence of a methoxy group at the 5-position (compound 5) results in good inhibitory activity, suggesting it is a favorable substitution.
-
Electron-Withdrawing Groups: A strong electron-withdrawing group like trifluoromethyl (compound 6) can be detrimental to activity.
Signaling Pathway Visualization
The derivatization of this compound can lead to potent inhibitors of various kinases. As an example, the Glycogen Synthase Kinase-3β (GSK-3β) signaling pathway is a relevant target. GSK-3β is a key regulator in multiple cellular processes, and its inhibition is a therapeutic strategy for several diseases.[8]
In the absence of a Wnt signal, GSK-3β within a destruction complex phosphorylates β-catenin, targeting it for degradation. Wnt signaling inhibits this complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene expression.[9] Indazole-based GSK-3β inhibitors can mimic the effect of Wnt signaling by directly inhibiting GSK-3β activity.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. High PLK4 expression promotes tumor progression and induces epithelial-mesenchymal transition by regulating the Wnt/β-catenin signaling pathway in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Down‐regulation of Polo‐like kinase 4 (PLK4) induces G1 arrest via activation of the p38/p53/p21 signaling pathway in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hit Optimization of 5-Substituted-N-(piperidin-4-ylmethyl)-1H-indazole-3-carboxamides: Potent Glycogen Synthase Kinase-3 (GSK-3) Inhibitors with in Vivo Activity in Model of Mood Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GSK3β: role in therapeutic landscape and development of modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 3-Bromo-5-methoxy-1H-indazole
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for optimizing the Suzuki-Miyaura cross-coupling of 3-Bromo-5-methoxy-1H-indazole.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for the Suzuki coupling of this compound?
A1: For researchers beginning with this substrate, a reliable starting point is the use of a palladium catalyst like Pd(PPh₃)₄ or Pd(dppf)Cl₂.[1][2] A common base is an inorganic carbonate such as Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃).[3][4] A mixed solvent system, often containing 1,4-dioxane and water, is frequently employed to dissolve both the organic and inorganic reagents.[3][5][6] Microwave irradiation can significantly accelerate the reaction, with temperatures around 140°C often giving good results.[3][7]
Q2: Is it necessary to protect the N-H group on the indazole ring before performing the Suzuki coupling?
A2: While N-protection is a common strategy in heterocyclic chemistry, successful Suzuki-Miyaura couplings have been reported on free (NH) 3-bromoindazoles, which simplifies the overall synthetic route by avoiding protection and deprotection steps.[3] However, if issues like low yield or side reactions persist, N-protection (e.g., with a Boc or sulfonyl group) could be considered, though some protecting groups like N-Boc may be unstable under basic Suzuki conditions.[3]
Q3: What are the most common side reactions to look out for?
A3: The most prevalent side reactions in Suzuki couplings are homocoupling of the boronic acid, protodeboronation (replacement of the boronic acid group with a hydrogen), and dehalogenation of the this compound.[8][9][10] Homocoupling is often exacerbated by the presence of oxygen, while protodeboronation can be an issue with excess base or water, particularly with sensitive boronic acids.[8][10] Dehalogenation can occur via a competing reaction pathway where a hydride source reduces the aryl halide.[8]
Troubleshooting Guide
Problem 1: Low to no product yield.
Q: My reaction has failed or is showing very low conversion to the desired product. What should I check first?
A: When a Suzuki coupling fails, a systematic check of the reagents and conditions is crucial.
-
Catalyst Activity: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst, it must be successfully reduced in situ. Ensure your palladium source and phosphine ligand are not degraded. Using a fresh batch or an air-stable precatalyst can be a good troubleshooting step.[10]
-
Oxygen Contamination: The presence of oxygen can deactivate the catalyst and promote unwanted side reactions like boronic acid homocoupling.[8][10] Ensure all solvents are properly degassed and the reaction is maintained under a strictly inert atmosphere (e.g., nitrogen or argon).[10]
-
Reagent Quality: Verify the purity of your this compound and the boronic acid. Boronic acids can degrade over time through dehydration (forming boroxines) or protodeboronation.[9][10]
-
Base and Solvent: The choice of base is critical. It must be strong enough to facilitate transmetalation but not so basic that it causes degradation.[10][11] Ensure the base is finely powdered and dry for anhydrous reactions. For biphasic systems, vigorous stirring is essential to ensure mixing.[10]
Problem 2: Significant formation of a dehalogenated side product (5-methoxy-1H-indazole).
Q: I am observing a significant amount of the debrominated starting material. How can I minimize this?
A: Dehalogenation is a common side reaction where the bromo group is replaced by a hydrogen atom.[8]
-
Hydride Source: This side reaction can be caused by certain reagents acting as hydride donors. Some phosphine ligands or solvents (like alcohols) can be sources of hydrides under reaction conditions. Consider switching to a different ligand or solvent system.
-
Reaction Temperature: Lowering the reaction temperature may help disfavor the dehalogenation pathway relative to the desired cross-coupling.
-
Base Choice: The choice of base can influence this side reaction. Experimenting with different bases (e.g., switching from a phosphate to a carbonate) may be beneficial.
Problem 3: Boronic acid homocoupling (biaryl formation) is the major product.
Q: My main product is the dimer of my boronic acid, not the coupled product. What is causing this?
A: Homocoupling is typically caused by oxygen in the reaction mixture, which can interfere with the catalytic cycle.[8][10]
-
Inert Atmosphere: The most critical step is to rigorously exclude oxygen. Use Schlenk line techniques or a glovebox for reaction setup. Ensure solvents are thoroughly degassed by methods like freeze-pump-thaw or by sparging with an inert gas for an extended period.[10]
-
Catalyst Choice: Some palladium sources may be more prone to promoting homocoupling. If the problem persists, trying a different palladium precatalyst or ligand could be a solution.
Optimized Reaction Conditions
The selection of catalyst, base, and solvent is crucial for a successful Suzuki coupling. The following table summarizes conditions reported for the coupling of 3-bromoindazoles.
| Catalyst (mol%) | Base (equiv.) | Solvent System | Temperature (°C) / Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ (5) | Cs₂CO₃ (2) | 1,4-Dioxane / EtOH / H₂O | 140 (MW) / 1 | 78 | [3] |
| Pd(PPh₃)₄ (5) | K₂CO₃ (2) | 1,4-Dioxane / EtOH / H₂O | 140 (MW) / 1 | 75 | [3] |
| Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | Dimethoxyethane (DME) | 80 / 2 | High | [1] |
| Pd₂(dba)₃ (2) / XPhos (3) | K₃PO₄ (2) | 1,4-Dioxane / H₂O | 100 / 15 | Modest to High | [12] |
| PdCl₂(dppf) (5) | K₂CO₃ (3) | 1,4-Dioxane / H₂O | 100 / 12 | Good | [5][6] |
| Pd(OAc)₂ / RuPhos | K₃PO₄ | 1,4-Dioxane / H₂O | MW | Good to Excellent | [7] |
Visualized Workflows and Logic
Experimental Workflow
The diagram below outlines a general experimental workflow for the Suzuki coupling of this compound.
Caption: General experimental workflow for Suzuki coupling.
Troubleshooting Decision Tree
If a reaction fails, this decision tree can help diagnose the potential issue.
Caption: Troubleshooting decision tree for failed reactions.
Detailed Experimental Protocol
This protocol is a generalized procedure and may require optimization for specific boronic acids.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2 - 1.5 eq.)
-
Pd(PPh₃)₄ (0.05 eq.)
-
Cesium Carbonate (Cs₂CO₃) (2.0 eq.)
-
1,4-Dioxane (degassed)
-
Ethanol (degassed)
-
Water (degassed)
-
Microwave reaction vial with a stir bar
Procedure:
-
Reaction Setup: To a microwave reaction vial, add this compound, the arylboronic acid, and Cesium Carbonate.[3]
-
Inert Atmosphere: Seal the vial and purge with dry argon or nitrogen for 10-15 minutes.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst. Subsequently, add the degassed solvent mixture (e.g., a 4:1:1 ratio of 1,4-dioxane/EtOH/H₂O) via syringe.[3]
-
Reaction: Place the vial in a microwave reactor. Heat the mixture with stirring to 140°C for 1 hour.[3]
-
Monitoring: After cooling, check the reaction progress by thin-layer chromatography (TLC) or LC-MS to confirm the consumption of the starting material.
-
Workup: If the reaction is complete, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[4]
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
References
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 5. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 6. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Yoneda Labs [yonedalabs.com]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-Bromo-5-methoxy-1H-indazole
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 3-Bromo-5-methoxy-1H-indazole, with a primary focus on addressing and resolving issues of low yield.
Troubleshooting Guide
Low product yield can be a significant impediment in multi-step organic synthesis. The following guide provides a structured approach to identifying and resolving common issues encountered during the synthesis of this compound.
| Symptom | Potential Cause | Recommended Action |
| Low overall yield | Incomplete reaction at one or more steps. | Monitor each step by TLC or LC-MS to ensure complete conversion of the starting material before proceeding. Adjust reaction time, temperature, or reagent stoichiometry as needed. |
| Degradation of intermediates or final product. | Ensure appropriate work-up and purification conditions (e.g., avoiding unnecessarily high temperatures or prolonged exposure to acidic/basic conditions). Store intermediates and the final product under an inert atmosphere and protected from light. | |
| Mechanical losses during work-up and purification. | Optimize extraction and filtration procedures to minimize loss of material. Ensure proper selection of solvent systems for chromatography to achieve good separation and recovery. | |
| Low yield in bromination step | Inefficient brominating agent. | Consider using N-Bromosuccinimide (NBS) as a regioselective brominating agent for the C3 position of the indazole ring.[1] |
| Incorrect reaction temperature. | The bromination reaction can be exothermic. Maintain the recommended reaction temperature to avoid side reactions. | |
| Formation of regioisomers (e.g., bromination at other positions). | The use of NBS in a suitable solvent like acetonitrile or dichloromethane often provides high regioselectivity for the 3-position.[1] | |
| Presence of significant impurities | Unreacted starting materials. | As mentioned, ensure complete reaction by monitoring. Consider increasing the equivalents of the subsequent reagent if starting material consistently remains. |
| Formation of side products (e.g., di-brominated species). | Control the stoichiometry of the brominating agent carefully. Add the brominating agent portion-wise or as a dilute solution to control the reaction rate and minimize over-bromination. | |
| Residual solvents or reagents. | Ensure the final product is thoroughly dried under vacuum. Use appropriate washing steps during work-up to remove residual reagents. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for preparing this compound?
A common and effective strategy involves a multi-step synthesis starting from a substituted aniline. A plausible route begins with the diazotization of an appropriate aniline precursor, followed by cyclization to form the indazole core, and subsequent regioselective bromination at the C3 position. A related synthesis for a similar compound, 1H-Indazole,7-broMo-5-Methoxy-, starts from 4-methoxy-2-methyl aniline, which undergoes bromination and then cyclization.[2]
Q2: How can I improve the yield of the bromination step?
To improve the yield of the bromination step, consider the following:
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a highly effective and regioselective reagent for the bromination of the C3 position of indazoles.[1]
-
Solvent: Acetonitrile, dichloromethane, or chloroform are commonly used solvents for this reaction.[1]
-
Reaction Conditions: The reaction is typically carried out at room temperature. Careful control of the temperature is crucial as the reaction can be exothermic.[3]
-
Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and prevent the formation of side products.
Q3: I am observing multiple spots on my TLC after the bromination reaction. What could they be?
Multiple spots on the TLC plate could indicate the presence of:
-
Unreacted 5-methoxy-1H-indazole: The spot with a different Rf value from your product is likely the starting material.
-
Di-brominated or other regioisomers: Over-bromination can lead to the formation of di-substituted products. The electronic nature of the methoxy group can also influence the position of bromination.
-
Other side products: Depending on the reaction conditions, other impurities may form.
To identify these, you can use co-spotting with your starting material and analyze the crude mixture by LC-MS to determine the molecular weights of the byproducts.
Q4: What is the best method for purifying the final product, this compound?
Column chromatography is a standard and effective method for purifying the crude product. A silica gel stationary phase with a gradient of ethyl acetate in hexanes is a good starting point for elution. The optimal solvent system should be determined by TLC analysis of the crude reaction mixture. For highly pure material, recrystallization or preparative HPLC may be necessary.[4]
Q5: Are there any safety precautions I should take during this synthesis?
Yes, several safety precautions are essential:
-
Bromine and NBS: Bromine is highly corrosive and toxic. N-Bromosuccinimide is a lachrymator and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Diazotization: The diazotization step can be highly exothermic and potentially explosive if not controlled properly. It is crucial to maintain the reaction temperature at 0-5 °C.[3]
-
Solvents: Use all organic solvents in a fume hood and away from ignition sources.
Experimental Protocols
Proposed Synthesis of this compound
This protocol is a proposed route based on the synthesis of similar compounds and general indazole chemistry. Optimization of specific parameters may be required.
Step 1: Synthesis of 5-methoxy-1H-indazole
This step can be achieved through various published methods for indazole synthesis, often starting from a substituted o-toluidine or a related aniline. One common approach is the Bartsch indazole synthesis or the Jacobson indazole synthesis.
Step 2: Bromination of 5-methoxy-1H-indazole
-
Dissolve Starting Material: In a round-bottom flask, dissolve 5-methoxy-1H-indazole (1 equivalent) in a suitable solvent such as acetonitrile or dichloromethane.
-
Add Brominating Agent: Slowly add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise to the solution at room temperature while stirring.
-
Monitor Reaction: Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within a few hours.
-
Work-up: Once the reaction is complete, quench any remaining NBS with a solution of sodium thiosulfate. Dilute the mixture with an organic solvent and wash with water and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the bromination of 5-methoxy-1H-indazole.
Caption: Troubleshooting flowchart for addressing low yield.
References
Technical Support Center: Purification of 3-Bromo-5-methoxy-1H-indazole
This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful purification of 3-Bromo-5-methoxy-1H-indazole using column chromatography. Below you will find troubleshooting guides in a question-and-answer format, a detailed experimental protocol, and a summary of key quantitative data to streamline your purification process.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: My compound appears to be decomposing on the silica gel column. What can I do to prevent this?
A: Decomposition of indazole derivatives on silica gel is a known issue, often attributed to the acidic nature of the stationary phase.[1] The basic nitrogen atoms in the indazole ring can interact strongly with acidic silanol groups, leading to degradation or irreversible adsorption.
Solutions:
-
Deactivate the Silica Gel: Neutralize the acidic sites by preparing a slurry of the silica gel in your chosen eluent system containing a small amount of a volatile base, such as 0.5-2% triethylamine (NEt₃).[1]
-
Use an Alternative Stationary Phase: If deactivation is insufficient, consider using a less acidic stationary phase.[1] Good alternatives include neutral or basic alumina or Florisil.[1]
-
Minimize Contact Time: Employ flash chromatography with a shorter, wider column to reduce the residence time of your compound on the stationary phase.[1]
Q2: I'm observing significant peak tailing in my fractions. What is the cause and how can I fix it?
A: Peak tailing is often a problem for amine-containing compounds like indazoles when purified on standard silica gel.[2] This is typically caused by the interaction between the basic compound and acidic silanol groups on the silica surface.
Solution:
-
Add a Basic Modifier: Incorporate a small amount of a volatile base, such as 0.1-1% triethylamine or a few drops of ammonia in methanol, into your mobile phase.[2] This will neutralize the acidic sites on the silica gel and improve peak shape.
Q3: I am struggling to separate this compound from an impurity with a very similar Rf value. How can I improve the separation?
A: Co-elution of impurities or isomers is a common challenge, especially when they have similar polarities to the target compound.[1][2]
Solutions:
-
Optimize the Mobile Phase: The key to good separation is finding the optimal solvent system.[1] Use Thin Layer Chromatography (TLC) to screen various solvent systems. Common systems for indazole derivatives include ethyl acetate/hexane (or heptane) and dichloromethane/methanol gradients.[2] Aim for a target Rf value of approximately 0.2-0.3 for your product to maximize separation from impurities.[3]
-
Employ Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the chromatography run. This can help to better resolve compounds with very similar polarities.[1]
-
Change the Stationary Phase: If optimizing the mobile phase is not effective, using a different stationary phase (e.g., alumina) may alter the selectivity and improve separation.[2]
-
Avoid Column Overloading: Overloading the column leads to broad bands and poor separation.[1] A general guideline is to use a mass ratio of at least 30:1 of silica gel to crude material.[1]
Q4: My final yield after purification is very low. What are the potential causes?
A: Low recovery can stem from several issues during the purification process.
Solutions:
-
Check Solubility: The compound may have significant solubility in the cold elution solvent, leading to losses. Ensure the cooling step after crystallization (if performed) is thorough, perhaps using an ice bath.[4]
-
Irreversible Adsorption: The compound may be sticking irreversibly to the column. This can be mitigated by deactivating the silica gel with triethylamine as described in Q1.
-
Premature Crystallization: The product might crystallize on the column or during filtration if the concentration is too high or the temperature drops. Ensure your compound remains dissolved throughout the loading and elution process.[4]
Data Presentation
The selection of an appropriate solvent system is critical for successful purification. The goal is to find a system that provides a retention factor (Rf) of approximately 0.2-0.3 on TLC, which generally translates well to column chromatography.[3]
| Solvent System (Hexane:Ethyl Acetate) | Approximate Rf Value | Assessment |
| 9:1 | > 0.5 | Compound moves too quickly, poor separation from non-polar impurities. |
| 8:2 | ~0.3 | Often optimal for column chromatography, providing good separation. [3] |
| 7:3 | < 0.2 | Compound moves too slowly, leading to broader peaks and longer run times.[3] |
Note: These values are illustrative and should be confirmed by running TLC with your specific crude material.
Experimental Protocols
This protocol outlines a general procedure for the purification of this compound using silica gel flash column chromatography.
1. Method Development via Thin-Layer Chromatography (TLC)
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate (silica gel 60 F254).
-
Develop the plate using various ratios of ethyl acetate and hexane to find a solvent system that gives the target compound an Rf value of approximately 0.2-0.3.[3]
-
Visualize the spots under UV light (254 nm).
2. Column Preparation
-
Select an appropriately sized column based on the amount of crude material (e.g., a 40g column for ~1g of crude product).[3]
-
Prepare a slurry of silica gel (230-400 mesh) in the least polar mobile phase identified during TLC analysis (e.g., 10% ethyl acetate in hexane).[1]
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring there are no air bubbles or cracks.[5]
-
Add a thin layer of sand to the top of the silica bed to prevent disturbance during solvent addition.
3. Sample Loading
-
Dry Loading (Recommended): Dissolve the crude this compound in a minimal amount of a volatile solvent (like dichloromethane). Add a small amount of silica gel (or Celite®) to the solution and concentrate it on a rotary evaporator until a free-flowing powder is obtained.[3]
-
Carefully add the dry sample powder to the top of the column.
4. Elution and Fraction Collection
-
Carefully add the mobile phase to the column, ensuring the sand layer is not disturbed.[1]
-
Apply pressure using a flash chromatography system or a pump to maintain a steady flow rate.
-
Begin eluting with the determined mobile phase. A gradient elution, slowly increasing the percentage of ethyl acetate, may be beneficial for separating closely related impurities.[3]
-
Collect fractions in an array of test tubes.
5. Fraction Analysis and Product Isolation
-
Monitor the elution of the compound by spotting collected fractions onto TLC plates and visualizing them under UV light.[1]
-
Combine the fractions that contain the pure product.
-
Remove the solvent from the pooled pure fractions using a rotary evaporator to yield the purified this compound.[1]
Mandatory Visualizations
Caption: Troubleshooting workflow for column chromatography purification.
References
Preventing dehalogenation in reactions with 3-Bromo-5-methoxy-1H-indazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing dehalogenation during reactions with 3-Bromo-5-methoxy-1H-indazole.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem in reactions with this compound?
A1: Dehalogenation is an undesired side reaction where the bromine atom at the 3-position of this compound is replaced by a hydrogen atom.[1] This leads to the formation of the byproduct 5-methoxy-1H-indazole, reducing the yield of the desired product and complicating its purification. This is a common challenge in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[1][2][3]
Q2: What are the primary causes of dehalogenation in these reactions?
A2: Dehalogenation, specifically hydrodehalogenation, is primarily caused by the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[1] This intermediate can react with the this compound to produce the dehalogenated byproduct. Key factors contributing to the formation of Pd-H species include:
-
The nature of the substrate: Electron-rich aryl halides can be more susceptible to hydrodehalogenation.[1]
-
Catalyst system: Highly active palladium catalysts can sometimes favor the dehalogenation pathway.[1]
-
Reaction conditions: The choice of base, solvent, and temperature significantly impacts the reaction outcome.[1] Certain bases and solvents, particularly alcohols and amines, can act as hydride sources.[1][4]
-
Presence of hydrogen donors: Trace amounts of water or other protic species in the reaction mixture can serve as a source for the hydride.[1]
Q3: How can I detect and quantify dehalogenation in my reaction?
A3: Dehalogenation can be detected and quantified using analytical techniques such as:
-
Thin-Layer Chromatography (TLC): The dehalogenated byproduct will have a different Rf value compared to the starting material and the desired product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can separate and identify the components of the reaction mixture, allowing for the detection of the mass corresponding to 5-methoxy-1H-indazole.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying and quantifying volatile byproducts.[1]
A general method for GC-MS analysis would involve:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10-20 °C/min to 280 °C and hold for 5-10 minutes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS Detector: Operate in electron ionization (EI) mode and scan a mass range appropriate for the expected product and byproduct (e.g., 50-500 m/z).
-
Data Analysis: Identify the peaks corresponding to the desired product and the dehalogenated byproduct by their retention times and mass spectra.[1]
Troubleshooting Guides
Issue 1: Significant formation of 5-methoxy-1H-indazole in a Suzuki-Miyaura coupling reaction.
This is a common issue when attempting to form a C-C bond at the 3-position of the indazole core. The following troubleshooting steps can help minimize this unwanted side reaction.
Troubleshooting Workflow
Caption: Troubleshooting workflow for dehalogenation in Suzuki-Miyaura reactions.
Detailed Troubleshooting Steps:
| Parameter | Recommendation | Rationale |
| Catalyst & Ligand | Switch to bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos.[1][5] Using a pre-formed palladium precatalyst can also be beneficial.[5][6] | Bulky ligands can accelerate the desired reductive elimination step to form the product and are effective in coupling reactions of unprotected azole halides.[2] |
| Base | Change from strong bases like NaOt-Bu to weaker inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[1][2] | Stronger bases can promote the formation of palladium-hydride species, which leads to dehalogenation.[1] Weaker inorganic bases are less likely to act as a hydride source.[1] |
| Solvent | Avoid solvents known to promote hydrodehalogenation like DMF and alcohols.[1] Use non-polar aprotic solvents like toluene or dioxane.[1][7] | Alcohols and DMF can act as hydride donors.[1][4] Toluene is less likely to be a hydride source.[1] |
| Temperature | Lower the reaction temperature. | The activation energy for hydrodehalogenation can be lower than that of the desired coupling reaction. Lowering the temperature can suppress the side reaction more significantly.[1] |
| N-H Protection | Consider protecting the indazole nitrogen with a suitable protecting group (e.g., Boc, SEM).[2][8] | The free N-H group can sometimes contribute to dehalogenation.[2] However, this adds extra synthetic steps.[9] |
Table 1: Recommended Reaction Conditions to Minimize Dehalogenation in Suzuki-Miyaura Coupling
| Component | Recommended | To Avoid |
| Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄[10][11] | Highly active, ligandless Pd sources |
| Ligand | XPhos, SPhos, RuPhos[1] | PPh₃ (if dehalogenation is severe)[1] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃[1][12][13] | NaOt-Bu, other strong alkoxides |
| Solvent | Toluene, Dioxane[1][2] | DMF, Alcohols (e.g., EtOH)[1] |
| Temperature | Room temperature to 100 °C (optimize) | High temperatures (>120 °C) |
Issue 2: Dehalogenation observed during a Buchwald-Hartwig amination reaction.
The formation of a C-N bond at the 3-position can also be plagued by dehalogenation. The troubleshooting principles are similar to those for Suzuki-Miyaura coupling.
Logical Relationship Diagram
Caption: Causes and solutions for dehalogenation in Buchwald-Hartwig amination.
Detailed Troubleshooting Steps:
| Parameter | Recommendation | Rationale |
| Ligand | For Buchwald-Hartwig reactions, bulky biarylphosphine ligands like Xantphos or Josiphos are preferred.[2] Bidentate ligands can also be effective.[14] | These ligands have proven effective in minimizing reductive dehalogenation.[2] |
| Base | Consider using alternative bases like K₃PO₄ or Cs₂CO₃. For unprotected N-H indazoles, a strong, non-nucleophilic base like LiHMDS can be effective.[6] | Strong bases can promote the dehalogenation side reaction.[2] |
| Solvent | Aprotic, non-polar solvents like toluene are often a good choice.[2][6] | Solvents like DMF and alcohols can act as hydride sources and should be avoided if dehalogenation is significant.[1] |
| Reaction Time/Temp | Reduce the reaction temperature and/or time. Consider using microwave heating to accelerate the desired reaction over the side reaction.[7] | Prolonged reaction times at high temperatures can increase the likelihood of dehalogenation.[2] |
Table 2: Recommended Reaction Conditions to Minimize Dehalogenation in Buchwald-Hartwig Amination
| Component | Recommended | To Avoid |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ with appropriate ligand[6] | Using Pd(PPh₃)₄ without optimization |
| Ligand | Xantphos, Josiphos, RuPhos, BrettPhos[2][6] | Less bulky, electron-poor ligands |
| Base | LiHMDS, K₃PO₄, Cs₂CO₃[6] | NaOt-Bu (if dehalogenation is severe) |
| Solvent | Toluene, Dioxane[6][15] | Protic solvents, DMF |
| Temperature | 80-120 °C (optimize) | Excessively high temperatures |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a starting point and should be optimized for each specific boronic acid partner.
Experimental Workflow
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Materials:
-
This compound (1.0 equiv.)
-
Boronic acid or ester (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv.)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water mixture or toluene)
Procedure:
-
To a dry reaction vessel, add this compound, the boronic acid, and the base.[2]
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.[1]
-
Add the degassed solvent via syringe.
-
Add the palladium catalyst (and ligand if not using a pre-catalyst) under a positive pressure of inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.[16]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination of this compound
This protocol is a general guideline and requires optimization based on the specific amine coupling partner.
Materials:
-
This compound (1.0 equiv.)
-
Amine (1.1-1.3 equiv.)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos, 2-4 mol%)
-
Base (e.g., LiHMDS or Cs₂CO₃, 1.5 equiv.)
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add this compound, the palladium precursor, the phosphine ligand, and the base to an oven-dried reaction vessel.[15]
-
Add the amine and the anhydrous, degassed solvent.[15]
-
Seal the vessel and heat to the desired temperature (e.g., 100 °C) with vigorous stirring.[15]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 13. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Improving regioselectivity in the functionalization of 3-Bromo-5-methoxy-1H-indazole
Technical Support Center: Functionalization of 3-Bromo-5-methoxy-1H-indazole
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address challenges related to the regioselective functionalization of this compound, a common scaffold in medicinal chemistry.
Frequently Asked Questions (FAQs)
Q1: Why is achieving regioselectivity difficult when functionalizing this compound?
A1: The primary challenge arises from the indazole ring's annular tautomerism. The proton on the pyrazole ring can exist on either nitrogen atom, creating the 1H-indazole and 2H-indazole tautomers.[1] The 1H-tautomer is generally more thermodynamically stable.[1][2][3] When the indazole is deprotonated, the resulting anion is ambidentate, meaning it has two nucleophilic nitrogen centers (N1 and N2). Direct functionalization, such as alkylation or arylation, often yields a mixture of N1 and N2 substituted products, making control of regioselectivity a critical experimental hurdle.[1][2][4][5]
Q2: What are the key factors that influence N1 vs. N2 regioselectivity?
A2: Several factors critically influence the N1/N2 product ratio:
-
Steric and Electronic Effects: Substituents on the indazole ring have a significant impact. While bulky groups at the C3 position can favor N1 substitution, electron-withdrawing groups at the C7 position strongly direct functionalization to the N2 position.[1][6][7]
-
Reaction Conditions: The choice of base and solvent is crucial. For instance, using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is known to strongly favor N1-alkylation.[1][4][7] Conversely, acidic conditions can promote N2 selectivity.[1][8]
-
Nature of the Electrophile: The alkylating or acylating agent itself can influence the regiochemical outcome.[4][7]
-
Thermodynamic vs. Kinetic Control: Reaction conditions that allow for equilibration tend to favor the more thermodynamically stable N1-substituted product.[1][3] Conditions that operate under kinetic control may favor the N2-substituted product.[3]
Q3: How can I selectively achieve N1-alkylation on the indazole ring?
A3: To achieve high selectivity for the N1 position, the combination of sodium hydride (NaH) as a base and anhydrous tetrahydrofuran (THF) as the solvent is highly effective.[1][4] This system deprotonates the indazole, and the resulting sodium-coordinated intermediate appears to favor reaction at the N1 position. For certain substituted indazoles, this method can provide >99% N1 regioselectivity.[6][7]
Q4: What methods are recommended for obtaining the N2-functionalized product?
A4: Achieving N2 selectivity often requires different strategies:
-
Mitsunobu Reaction: N-alkylation of indazole under Mitsunobu conditions has been shown to have a strong preference for the N2 regioisomer.[4]
-
Acidic Conditions: The use of acidic catalysts can favor the formation of N2-alkylated products.[1][8]
-
Steric Directing Groups: Introducing a sterically demanding group at the C7 position can hinder attack at N1, thereby promoting N2 functionalization.[6][7]
-
Protecting Groups: The N2 position can be selectively protected using a 2-(trimethylsilyl)ethoxymethyl (SEM) group, which can then be removed after subsequent reactions.[9]
Q5: Once the nitrogen is functionalized, how can I modify the 3-bromo position?
A5: The 3-bromo substituent is an excellent handle for introducing further complexity, primarily through palladium-catalyzed cross-coupling reactions. The most common methods include:
-
Suzuki-Miyaura Coupling: To form new carbon-carbon bonds by reacting the 3-bromoindazole with various aryl or heteroaryl boronic acids.[10][11][12][13]
-
Buchwald-Hartwig Amination: To form carbon-nitrogen bonds by coupling the 3-bromoindazole with a wide range of primary or secondary amines.[14][15][16]
Troubleshooting Guide
Problem 1: Poor or mixed N1/N2 regioselectivity during N-alkylation.
-
Potential Cause: Use of suboptimal base/solvent combinations, such as potassium carbonate in DMF, which often leads to mixtures of regioisomers.[5] The presence of moisture can also negatively impact selectivity.
-
Troubleshooting Steps:
-
For N1 Selectivity: Switch to the recommended NaH/THF system. Ensure all reagents and glassware are thoroughly dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).
-
For N2 Selectivity: If N2 is the desired product, avoid strong bases like NaH. Instead, explore Mitsunobu conditions or acidic catalysis.
-
Analyze Substituent Effects: The 5-methoxy group is electron-donating. While C7 electron-withdrawing groups are known to direct to N2, the effect of a C5-methoxy group should be considered and reaction conditions optimized accordingly.
-
Problem 2: Low yield or side reactions during C3 Suzuki-Miyaura cross-coupling.
-
Potential Cause:
-
Debromination: A common side reaction where the bromine atom is replaced by hydrogen.
-
Catalyst Inactivation: The indazole nitrogen atoms can coordinate to the palladium center, inhibiting catalysis.
-
Incorrect Base/Solvent: The choice of base and solvent is critical for efficient transmetalation and reductive elimination.
-
-
Troubleshooting Steps:
-
Select the Right Catalyst/Ligand: To prevent debromination, using a catalyst system like XPhosPdG2 with additional XPhos ligand can be effective.[12]
-
Screen Bases: Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. The optimal base can depend on the specific boronic acid used.[10][17]
-
Optimize Solvent and Temperature: A mixture of a non-polar solvent like TBME or dioxane with water is common.[10] Microwave heating can sometimes improve yields and reduce reaction times.[12]
-
Problem 3: Failure or low yield in C3 Buchwald-Hartwig amination.
-
Potential Cause:
-
Ligand Choice: The efficiency of the Buchwald-Hartwig reaction is highly dependent on the phosphine ligand used.
-
Base Strength: The base must be strong enough to deprotonate the amine but not so strong as to cause degradation of starting materials or products.
-
Substrate Reactivity: The electronic properties of both the 3-bromoindazole and the amine coupling partner influence the reaction rate.
-
-
Troubleshooting Steps:
-
Screen Ligands: For electron-deficient aryl halides, sterically hindered biarylphosphine ligands like BrettPhos or tBuXPhos are often effective.[18]
-
Choose an Appropriate Base: Sodium tert-butoxide (NaOtBu) is a common strong base, while weaker bases like K₂CO₃ or Cs₂CO₃ may be required for sensitive substrates.[15]
-
Inert Atmosphere: Ensure the reaction is performed under a strict inert atmosphere, as oxygen can deactivate the palladium catalyst.
-
Data Presentation: Reaction Conditions
Table 1: Summary of Conditions for Regioselective N-Alkylation of Indazoles
| Desired Product | Base | Solvent | Electrophile | Typical Selectivity | Reference(s) |
| N1-Alkyl Indazole | NaH | THF | Alkyl Bromide | High to excellent (>99% for some substrates) | [1][4][6][7] |
| N1-Alkyl Indazole | Cs₂CO₃ | DMF | Alkyl Tosylate | Good to excellent | [2] |
| N2-Alkyl Indazole | (Mitsunobu) | THF | Alcohol, PPh₃, DEAD | Good (e.g., N1:N2 ratio of 1:2.5) | [4] |
| N2-Alkyl Indazole | TfOH (cat.) | Dioxane | Alkyl Imidate | High to excellent | [8] |
| Mixed Isomers | K₂CO₃ | DMF | Alkyl Bromide | Variable (e.g., 58:42 N1:N2) | [5] |
Table 2: Representative Conditions for C3-Suzuki-Miyaura Coupling of N-Substituted 3-Bromoindazoles
| Catalyst / Ligand | Base | Solvent | Temperature | Typical Yield | Reference(s) |
| PdCl₂(dppf) | K₂CO₃ | DME | Reflux | Good | [17] |
| XPhos-Pd-G2 | K₃PO₄ | TBME / H₂O | 100 °C (Microwave) | Good to excellent | [10] |
| XPhosPdG2 / XPhos | K₂CO₃ | Dioxane / H₂O | 120 °C (Microwave) | Good (avoids debromination) | [12] |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene / EtOH / H₂O | 80 °C | Moderate to Good | [19] |
Experimental Protocols
Protocol 1: Highly Regioselective N1-Alkylation
This protocol is optimized for achieving high selectivity for the N1-position.[1]
-
Preparation: To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Argon).
-
Deprotonation: Allow the resulting suspension to stir at room temperature for 30 minutes.
-
Alkylation: Add the corresponding alkyl halide (e.g., alkyl bromide, 1.2 eq) to the mixture.
-
Reaction: Allow the reaction to stir at room temperature (or gently heat to 50 °C if necessary) and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated indazole.
Protocol 2: C3-Suzuki-Miyaura Cross-Coupling
This protocol uses a modern palladium pre-catalyst suitable for a range of boronic acids.[10]
-
Preparation: In a microwave vial, combine the N-substituted 3-bromo-5-methoxy-indazole (1.0 eq), the desired arylboronic acid (1.2 eq), potassium phosphate (K₃PO₄, 2.0 eq), and XPhos-Pd-G2 catalyst (2-5 mol%).
-
Solvent Addition: Add tert-butyl methyl ether (TBME) and water in a 10:1 ratio to achieve a suitable concentration (e.g., 0.1 M).
-
Reaction: Seal the vial and heat the reaction mixture in a microwave reactor at 100 °C for 20-60 minutes. Monitor for completion by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography on silica gel to yield the C3-arylated product.
Protocol 3: C3-Buchwald-Hartwig Amination
This protocol is a general method for the amination of aryl bromides.[18][20]
-
Preparation: In an oven-dried Schlenk tube under an inert atmosphere, add the N-substituted 3-bromo-5-methoxy-indazole (1.0 eq), the desired amine (1.2 eq), sodium tert-butoxide (NaOtBu, 1.4 eq), a palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), and a suitable ligand (e.g., BrettPhos, 4 mol%).
-
Solvent Addition: Add anhydrous toluene or dioxane via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to 80-110 °C. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of celite to remove inorganic salts. Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude material by flash column chromatography to obtain the desired 3-aminoindazole derivative.
Visualizations
Caption: Decision workflow for controlling N1 vs. N2 regioselectivity.
Caption: General experimental workflow for indazole functionalization.
Caption: Troubleshooting logic for poor N-alkylation regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 3. benchchem.com [benchchem.com]
- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.ucc.ie [research.ucc.ie]
- 7. researchgate.net [researchgate.net]
- 8. wuxibiology.com [wuxibiology.com]
- 9. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.rsc.org [pubs.rsc.org]
- 20. benchchem.com [benchchem.com]
Technical Support Center: 3-Bromo-5-methoxy-1H-indazole Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-5-methoxy-1H-indazole. The following information is designed to address common challenges encountered during Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: The most common and synthetically valuable reactions involving this compound are palladium-catalyzed cross-coupling reactions. These include the Suzuki-Miyaura reaction for the formation of carbon-carbon bonds (C-C) and the Buchwald-Hartwig amination for the formation of carbon-nitrogen bonds (C-N). These reactions are fundamental in medicinal chemistry for the synthesis of diverse libraries of potential drug candidates.[1]
Q2: How does the 5-methoxy group influence the reactivity of 3-Bromo-1H-indazole in cross-coupling reactions?
A2: The methoxy group at the 5-position is an electron-donating group. In Suzuki-Miyaura reactions, electron-donating groups on the aryl halide can sometimes slow down the rate-determining oxidative addition step compared to electron-deficient systems. However, the choice of an appropriate catalyst and ligand system can effectively overcome this.[2] For Buchwald-Hartwig amination, the electronic nature of the substrate also plays a crucial role in the efficiency of the catalytic cycle.
Q3: I am observing a significant amount of debromination (hydrodehalogenation) in my Suzuki-Miyaura reaction. What could be the cause and how can I minimize it?
A3: Debromination, the replacement of the bromine atom with a hydrogen, is a common side reaction in palladium-catalyzed cross-coupling reactions.[3] It can be caused by several factors, including:
-
Reaction Temperature: High temperatures can promote this side reaction.
-
Choice of Base: Some bases can facilitate the formation of palladium hydride species, which are responsible for hydrodehalogenation.
-
Presence of Water: While some water is often necessary for Suzuki couplings, excessive amounts can lead to side reactions.
-
Catalyst/Ligand System: The choice of catalyst and ligand is critical. Using a robust catalyst system, such as one with bulky, electron-rich phosphine ligands like XPhos, can help to suppress debromination.[3]
To minimize debromination, consider lowering the reaction temperature, screening different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄), ensuring anhydrous solvents are used where appropriate, and employing a more suitable catalyst/ligand combination.[3]
Q4: My Buchwald-Hartwig amination is giving low yields. What are the key parameters to optimize?
A4: Low yields in Buchwald-Hartwig amination can often be attributed to suboptimal reaction conditions. The key parameters to investigate are:
-
Catalyst and Ligand: The choice of palladium precatalyst and phosphine ligand is paramount. For heteroaryl halides, ligands like XPhos, SPhos, and DavePhos have shown good results.[4]
-
Base: The strength and nature of the base are critical. Common bases include NaOtBu, K₃PO₄, and Cs₂CO₃. The base not only facilitates the deprotonation of the amine but also influences the catalyst's activity.
-
Solvent: Anhydrous, deoxygenated solvents such as toluene or dioxane are typically used.
-
Temperature: The reaction temperature needs to be optimized to ensure a reasonable reaction rate without promoting catalyst decomposition or side reactions.
Q5: Should I protect the N-H of the indazole ring before performing cross-coupling reactions?
A5: While cross-coupling reactions can sometimes be performed on unprotected N-H indazoles, N-protection (e.g., with a Boc group) is often employed to improve solubility, prevent side reactions at the nitrogen, and potentially increase yields.[5] However, this adds extra steps for protection and deprotection. Microwave-assisted protocols have shown success in the direct Suzuki-Miyaura coupling of free (NH) 3-bromoindazoles, which can be a more step-economical approach.[6] The decision to protect the indazole nitrogen depends on the specific substrate, the desired product, and the overall synthetic strategy.
Troubleshooting Guides
Suzuki-Miyaura Coupling
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Inappropriate base or solvent. 3. Reaction temperature is too low. 4. Poor quality of boronic acid/ester. | 1. Use a fresh, high-quality palladium catalyst and ligand. Consider pre-catalysts like XPhos-Pd-G2.[3] 2. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., dioxane/water, toluene/ethanol/water).[6] 3. Gradually increase the reaction temperature, monitoring for product formation and decomposition. Microwave irradiation can be effective.[6] 4. Use fresh boronic acid/ester or re-purify if necessary. |
| Formation of Homocoupled Products | 1. Oxygen contamination. 2. Inefficient transmetalation step. | 1. Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen) and use degassed solvents. 2. Optimize the base and solvent system to facilitate the transmetalation step. |
| Difficulty in Product Purification | 1. Presence of closely eluting impurities (e.g., starting material, debrominated product). 2. Residual palladium catalyst. | 1. Optimize the reaction to go to full conversion. Utilize a different solvent system for column chromatography or consider recrystallization. 2. Pass the crude product through a pad of Celite or use a palladium scavenger. |
Buchwald-Hartwig Amination
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incompatible catalyst/ligand combination. 2. Incorrect base strength or solubility. 3. Catalyst deactivation. 4. Sterically hindered amine or aryl halide. | 1. Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos).[7] 2. Test different bases such as NaOtBu, K₃PO₄, or LiHMDS. 3. Ensure the reaction is performed under an inert atmosphere with anhydrous, degassed solvents to prevent catalyst oxidation. 4. Use a more active catalyst system (e.g., a third-generation Buchwald precatalyst) and consider higher reaction temperatures. |
| Formation of Side Products (e.g., Hydrodehalogenation) | 1. Presence of water or other proton sources. 2. High reaction temperature. | 1. Use rigorously dried solvents and reagents. 2. Optimize the temperature to the minimum required for a reasonable reaction rate. |
| N-Arylation vs. C-Arylation | While C-amination is expected at the 3-position, N-arylation can be a competing pathway for unprotected indazoles. | 1. Protect the indazole nitrogen (e.g., with a Boc group) to ensure selective C-N bond formation at the 3-position. 2. Alternatively, specific conditions can be developed to favor N-arylation if that is the desired outcome. Copper-catalyzed Ullmann-type reactions are also an option for N-arylation.[4] |
Quantitative Data Summary
The following tables provide representative yields for Suzuki-Miyaura and Buchwald-Hartwig reactions on substrates similar to this compound. Optimal conditions should be determined empirically for each specific reaction.
Table 1: Representative Yields for Suzuki-Miyaura Coupling of Bromo-Indazole Derivatives
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 (MW) | 1 | 78[6] |
| Phenylboronic acid | Pd(dppf)Cl₂ (10) | - | K₂CO₃ | DME/H₂O | 80 | 2 | 92[8] |
| 4-Tolylboronic acid | PdCl₂(dppf) (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 70-80 |
| 3-Thienylboronic acid | Pd(dppf)Cl₂ (10) | - | K₂CO₃ | DME/H₂O | 80 | 2 | 85[8] |
| (E)-Styrylboronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 (MW) | 2 | 75[6] |
Table 2: Representative Yields for Buchwald-Hartwig Amination of Bromo-Heterocycles
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 24 | 95[9] |
| Morpholine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 100 | 18 | 80-90 |
| n-Hexylamine | [Pd(allyl)Cl]₂ (1) | tBuXPhos (2) | LiHMDS | THF | 80 | 12 | 88[9] |
| Indole | Pd₂(dba)₃ (2) | DavePhos (4) | K₃PO₄ | Dioxane | 100 | 24 | 85[9] |
| Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Toluene | 110 | 16 | 80-90 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 eq.), the arylboronic acid or ester (1.2-1.5 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., Cs₂CO₃, 2.0 eq.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., a mixture of 1,4-dioxane, ethanol, and water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-140 °C) with vigorous stirring. Microwave irradiation can significantly reduce reaction times.[6]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 eq.) to an oven-dried Schlenk tube.
-
Reagent Addition: Add this compound (1.0 eq.) and the amine (1.2 eq.).
-
Inert Atmosphere: Seal the tube, remove from the glovebox (if used), and place under a positive pressure of inert gas.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, dilute the mixture with a suitable organic solvent and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
References
- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Side reactions and byproduct formation in 3-Bromo-5-methoxy-1H-indazole synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of 3-Bromo-5-methoxy-1H-indazole. The information is tailored to address specific issues that may be encountered during experimental work, with a focus on side reactions and byproduct formation.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound, providing potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Incomplete Bromination: Insufficient brominating agent or reaction time. | - Ensure the molar ratio of the brominating agent (e.g., NBS) to 5-methoxy-1H-indazole is appropriate (typically 1.0-1.2 equivalents).- Monitor the reaction progress using TLC or LC-MS and extend the reaction time if necessary. |
| Poor Quality Starting Material: Impurities in the 5-methoxy-1H-indazole can interfere with the reaction. | - Verify the purity of the starting material by NMR or melting point analysis.- Purify the starting material by recrystallization or column chromatography if needed. | |
| Incorrect Reaction Temperature: Temperature may be too low for the reaction to proceed at a reasonable rate. | - Gradually increase the reaction temperature while monitoring for product formation and potential byproduct increases. For NBS bromination, the reaction is often carried out at room temperature or slightly elevated temperatures. | |
| Presence of Multiple Products (by TLC/LC-MS) | Over-bromination: Excess brominating agent can lead to the formation of di-bromo-5-methoxy-1H-indazole isomers. | - Use a stoichiometric amount of the brominating agent.- Add the brominating agent portion-wise to the reaction mixture to maintain a low concentration. |
| Formation of Regioisomers: Bromination at other positions on the indazole ring (e.g., C4, C6, or C7). | - Control the reaction conditions carefully. The C3 position of the 1H-indazole is generally the most nucleophilic and prone to electrophilic substitution. Using a non-polar solvent can favor C3 bromination. | |
| N-Bromination: The brominating agent may react at the N1 position of the indazole ring, especially under certain conditions. | - N-bromo indazoles are generally unstable and may act as bromine donors. Maintaining a neutral to slightly acidic pH can sometimes minimize this side reaction. | |
| Difficult Purification | Co-elution of Byproducts: Byproducts, such as regioisomers, may have similar polarity to the desired product. | - Optimize the mobile phase for column chromatography. A gradient elution may be necessary to achieve good separation.- Consider recrystallization from a suitable solvent system to selectively crystallize the desired product. |
| Residual Starting Material: Incomplete reaction leads to a mixture of starting material and product. | - Drive the reaction to completion by increasing the reaction time or adding a slight excess of the brominating agent, while being mindful of over-bromination. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the synthesis of this compound?
A1: The most prevalent side reactions are over-bromination, leading to the formation of di-brominated products, and the formation of regioisomers where bromine is introduced at positions other than C3 on the indazole ring. N-bromination at the N1 position can also occur, though the resulting N-bromo indazole is often a reactive intermediate.
Q2: How can I minimize the formation of the di-bromo byproduct?
A2: To minimize di-bromination, it is crucial to control the stoichiometry of the brominating agent, typically N-Bromosuccinimide (NBS). Use of 1.0 to 1.1 equivalents of NBS is recommended. Adding the NBS portion-wise over a period of time, rather than all at once, can also help to maintain a low concentration of the brominating agent and reduce the likelihood of a second bromination event.
Q3: What is the expected regioselectivity of the bromination of 5-methoxy-1H-indazole?
A3: The C3 position of the 1H-indazole ring is the most electron-rich and generally the most reactive towards electrophilic substitution. Therefore, bromination is expected to occur predominantly at this position. However, the methoxy group at the C5 position is an activating group and can direct bromination to the ortho (C4 and C6) positions to a lesser extent, leading to the formation of regioisomeric byproducts.
Q4: My reaction is complete, but I am having trouble purifying the product. What do you suggest?
A4: Purification of this compound can be challenging due to the potential presence of closely related impurities. A combination of techniques is often most effective. Start with an aqueous workup to remove any water-soluble impurities. Follow this with column chromatography on silica gel. A gradient elution from a non-polar solvent (e.g., hexane or heptane) to a more polar solvent (e.g., ethyl acetate) will likely be necessary to separate the desired product from starting material and isomeric byproducts. If impurities persist, recrystallization from a suitable solvent or solvent mixture can be a powerful final purification step.
Q5: Are there any specific safety precautions I should take during this synthesis?
A5: Yes. Brominating agents like N-Bromosuccinimide (NBS) and bromine are corrosive and toxic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction may also be exothermic, so it is important to control the rate of addition of reagents and have a cooling bath on standby.
Data Presentation
While specific quantitative data for byproduct formation in the synthesis of this compound is not extensively reported in the literature, the following table provides a general overview of expected outcomes based on typical indazole bromination reactions.
| Product/Byproduct | Typical Yield/Percentage Range | Key Factors Influencing Formation |
| This compound | 60-85% | Stoichiometry of brominating agent, reaction temperature, and solvent choice. |
| Di-bromo-5-methoxy-1H-indazole isomers | 5-20% | Excess of brominating agent, prolonged reaction times. |
| Other Bromo-5-methoxy-1H-indazole regioisomers (e.g., 4-bromo, 6-bromo) | < 5% | Reaction conditions, nature of the solvent. |
| Unreacted 5-methoxy-1H-indazole | Variable | Incomplete reaction due to insufficient brominating agent or short reaction time. |
Experimental Protocols
A common method for the synthesis of this compound is the direct bromination of 5-methoxy-1H-indazole.
Protocol: Bromination of 5-methoxy-1H-indazole using NBS
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-methoxy-1H-indazole (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.
-
Reagent Addition: To the stirred solution, add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at room temperature. The addition should be done over 15-30 minutes to control any potential exotherm.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to destroy any remaining NBS. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.
Visualizations
Caption: Main reaction and side pathways in the synthesis of this compound.
Caption: A logical workflow for troubleshooting common issues in the synthesis.
Optimization of reaction temperature for 3-Bromo-5-methoxy-1H-indazole cyclization
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the optimization of reaction temperature for the cyclization synthesis of 3-Bromo-5-methoxy-1H-indazole.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for the cyclization of this compound?
A1: A common route involves the cyclization of a substituted precursor, such as a derivative of 2-amino-4-methoxy-6-bromobenzonitrile or a related phenylhydrazine, with a suitable reagent to form the indazole ring. The precise starting material can vary, but the formation of the pyrazole ring fused to the benzene ring is the key transformation.
Q2: Why is reaction temperature a critical parameter in this cyclization?
A2: Reaction temperature directly influences the rate of reaction, product yield, and the impurity profile. Suboptimal temperatures can lead to incomplete reactions or the formation of undesired side products. For instance, excessively high temperatures may promote the formation of regioisomers or degradation products, while temperatures that are too low can result in sluggish or incomplete conversion of the starting material.[1][2]
Q3: What are the common side products observed during the synthesis of substituted indazoles?
A3: Common side products can include the formation of the undesired 2H-indazole isomer, incomplete cyclization leading to hydrazone impurities, and byproducts from reactions with other functional groups on the starting material.[1][3] The choice of solvent and base, in conjunction with temperature, can influence the ratio of 1H- to 2H-indazole isomers.[3]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the cyclization reaction can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1][4] This allows for the tracking of the consumption of the starting material and the formation of the desired product and any significant byproducts.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low to No Product Formation | Reaction temperature is too low. | Gradually increase the reaction temperature in 10-15°C increments and monitor the reaction progress by TLC/HPLC. For similar cyclizations, temperatures in the range of 80-100°C are often effective.[1][5] |
| Inefficient activation of the leaving group. | Ensure the precursor has an appropriate leaving group (e.g., fluorine) ortho to the amine for nucleophilic aromatic substitution by hydrazine. | |
| High Levels of Impurities | Reaction temperature is too high. | Reduce the reaction temperature. High temperatures can lead to the formation of degradation products or undesired isomers.[6] |
| Incorrect stoichiometry of reagents. | Verify the molar ratios of the reactants. An excess of a reagent like hydrazine can sometimes lead to side reactions.[6] | |
| Presence of Starting Material After Extended Reaction Time | Insufficient reaction temperature or time. | If the reaction has stalled, consider increasing the temperature or extending the reaction time. For some indazole syntheses, heating to reflux may be necessary for complete conversion.[1][6] |
| Formation of 2H-Indazole Isomer | Thermodynamic vs. kinetic control. | The formation of the 1H- and 2H-isomers can be influenced by the reaction conditions. Lowering the reaction temperature may favor the formation of the more thermodynamically stable 1H-indazole.[3] The choice of base and solvent system is also crucial in controlling regioselectivity.[3][7] |
Experimental Protocol: Cyclization of 2-((2-bromo-4-methoxyphenyl)hydrazono)acetonitrile
This protocol describes a hypothetical but representative procedure for the final cyclization step to form this compound.
Materials:
-
2-((2-bromo-4-methoxyphenyl)hydrazono)acetonitrile (1.0 eq)
-
Ethanol (or another suitable high-boiling solvent)
-
Sodium acetate (NaOAc) (1.2 eq)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-((2-bromo-4-methoxyphenyl)hydrazono)acetonitrile and sodium acetate in ethanol.
-
Place the flask under an inert atmosphere.
-
Heat the reaction mixture to the desired temperature (e.g., 80°C) and stir.
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, collect it by vacuum filtration. If not, concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Data Presentation: Optimization of Reaction Temperature
The following table summarizes the hypothetical results of an optimization study for the cyclization reaction temperature.
| Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Observations |
| 60 | 12 | 45 | 92 | Incomplete conversion of starting material. |
| 80 | 6 | 78 | 97 | Good conversion with minimal side products. |
| 95 | 4 | 92 | 98 | Optimal temperature for high yield and purity with a shorter reaction time.[6] |
| 110 (Reflux) | 3 | 85 | 90 | Increased formation of a minor, unidentified impurity. |
Visualizations
Experimental Workflow for Temperature Optimization
Caption: Workflow for optimizing the reaction temperature.
Troubleshooting Logic for Low Yield
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents [patents.google.com]
- 6. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection for Cross-Coupling of 3-Bromo-5-methoxy-1H-indazole
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the cross-coupling of 3-bromo-5-methoxy-1H-indazole. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in catalyst selection and reaction optimization.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling of this compound is giving low to no yield. What are the common causes?
A1: Low yields in Suzuki-Miyaura couplings of bromoindazoles can stem from several factors. The C3 position of the indazole ring can be challenging. Key areas to investigate include:
-
Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may not be optimal. More robust systems involving bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or pre-catalysts like Pd(dppf)Cl₂ often provide better results for heteroaromatic substrates.
-
N-H Acidity and Protection: The acidic proton on the indazole nitrogen (N1) can interfere with the catalytic cycle. N-protection (e.g., with a Boc or SEM group) is often recommended to prevent side reactions and improve yields, especially for C-3 functionalization.
-
Base Selection: The choice of base is critical. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The base's strength and solubility can significantly impact the transmetalation step. It is advisable to screen a few different bases.
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, DME, or THF) and water is frequently employed to facilitate the dissolution of both organic and inorganic reagents. The ratio of the solvents can be a critical parameter to optimize.
-
Degassing: Palladium catalysts are sensitive to oxygen. Inadequate degassing of solvents and the reaction vessel can lead to catalyst deactivation and the formation of side products.
-
Boronic Acid/Ester Quality: Boronic acids can degrade upon storage, leading to lower reactivity. It is recommended to use fresh or properly stored boronic acids.
Q2: I am observing significant debromination of my this compound starting material. How can I minimize this side reaction?
A2: Debromination is a common side reaction in palladium-catalyzed cross-couplings, particularly with electron-rich heteroaromatics. To mitigate this:
-
Ligand Selection: Employing bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling pathway relative to the competing hydrodehalogenation.
-
Reaction Temperature: Lowering the reaction temperature may reduce the rate of debromination.
-
Base Choice: A weaker base might be less prone to promoting debromination.
-
Additives: In some cases, additives like tetrabutylammonium bromide (TBAB) have been shown to suppress debromination in Heck reactions of bromoindazoles.[1]
Q3: For a Buchwald-Hartwig amination, what is a good starting point for catalyst and ligand selection with this compound?
A3: For Buchwald-Hartwig amination of aryl bromides, catalyst systems based on bulky, electron-rich phosphine ligands are generally effective. Good starting points include:
-
Catalyst Precursor: Pd₂(dba)₃ or Pd(OAc)₂.
-
Ligands: Xantphos, BINAP, or DPPF are commonly used and have shown success with a range of aryl halides and amines.[2] The choice of ligand can depend on the specific amine being coupled.
-
Base: A strong, non-nucleophilic base such as NaOtBu, LHMDS, or K₃PO₄ is typically required.
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are standard.
Q4: Can I perform a Sonogashira coupling on the unprotected this compound?
A4: While Sonogashira couplings can sometimes be performed on N-H containing heterocycles, it is generally advisable to protect the indazole nitrogen. The acidic N-H can react with the base or the organometallic intermediates, leading to lower yields and side reactions. Protection with a group that can be easily removed later (e.g., Boc, SEM) is a common strategy.
Troubleshooting Guides
Suzuki-Miyaura Coupling
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or No Conversion | Inactive catalyst, poor choice of ligand, suboptimal base or solvent, low reaction temperature. | - Screen different palladium catalysts and ligands (see Table 1).- Try a stronger base (e.g., K₃PO₄, Cs₂CO₃).- Ensure anhydrous solvents if required by the specific protocol.- Increase reaction temperature in increments.- Verify the quality of the boronic acid. |
| Debromination | Catalyst system promotes hydrodehalogenation, high reaction temperature. | - Use bulkier, more electron-rich ligands.- Lower the reaction temperature.- Consider a milder base. |
| Homocoupling of Boronic Acid | Presence of oxygen, high catalyst loading, prolonged reaction time. | - Ensure thorough degassing of the reaction mixture.- Optimize catalyst loading (typically 1-5 mol%).- Monitor the reaction and stop it upon completion. |
Buchwald-Hartwig Amination
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | Inappropriate ligand for the specific amine, weak base, catalyst inhibition. | - Screen different generations of Buchwald-Hartwig ligands (e.g., XPhos, RuPhos).- Use a strong base like NaOtBu or LHMDS.- Ensure the amine is pure and the solvent is anhydrous. |
| Decomposition of Starting Material | Base-sensitive functional groups on the substrate or amine. | - Use a milder base such as K₂CO₃ or Cs₂CO₃, though this may require a more active catalyst system or higher temperatures. |
Sonogashira Coupling
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Yield | Catalyst deactivation, issues with the copper co-catalyst, unprotected N-H. | - Protect the indazole nitrogen.- Use a combination of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI).- Ensure the amine base (e.g., triethylamine, diisopropylamine) is fresh and dry. |
| Alkyne Homocoupling (Glaser Coupling) | Presence of oxygen, high temperature. | - Thoroughly degas the reaction mixture.- Run the reaction under a strict inert atmosphere (argon or nitrogen).- Lower the reaction temperature if possible. |
Catalyst Selection and Performance Data
The following tables summarize catalyst systems and conditions reported for the cross-coupling of bromoindazoles and related heterocycles. While data for this compound is not always available, these examples provide excellent starting points for optimization.
Table 1: Catalyst Systems for Suzuki-Miyaura Coupling of Bromoindazoles
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference Substrate |
| Pd(dppf)Cl₂ | - | K₂CO₃ | DME | 80 | High | 5-bromo-1-ethyl-1H-indazole |
| Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 70-80 | Good | 5-bromo-3-iodoindoles |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | Moderate to Good | 6-bromo-1H-indazole derivatives |
Table 2: Conditions for Heck Reactions of Bromoindazoles
| Catalyst | Ligand | Base | Additive | Temperature (°C) | Yield (%) | Reference Substrate |
| Pd(OAc)₂ | PPh₃ | Et₃N | TBAB | Ball-milling | Good to Excellent | 3-bromo-1-methyl-1H-indazole |
| Pd(OAc)₂ | - | K₂CO₃ | - | 120 | Moderate | 6-bromo-1H-indazole |
Table 3: Conditions for Sonogashira Couplings of Haloindazoles
| Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference Substrate |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 70 | Good | 3-iodo-5-bromo-indazoles |
| Pd(PPh₃)₄ | CuI | Et₃N | THF | RT to 60 | Good | 3-iodoindazoles |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of N-Protected this compound
-
Reagent Preparation: In a flame-dried Schlenk flask, add the N-protected this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%).
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Procedure for Buchwald-Hartwig Amination of N-Protected this compound
-
Reagent Preparation: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen.
-
Reactant Addition: Add the N-protected this compound (1.0 equiv.) and the amine (1.1-1.3 equiv.) dissolved in an anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Reaction: Heat the mixture to 80-110 °C with stirring.
-
Monitoring and Work-up: Follow steps 6-8 from the Suzuki-Miyaura protocol.
Visualized Workflows and Logic
Catalyst Selection Workflow
Caption: A decision tree for the initial selection of a catalyst system based on the desired cross-coupling reaction.
Troubleshooting Logic for Low Yield
Caption: A logical workflow for troubleshooting low-yield cross-coupling reactions of this compound.
References
Technical Support Center: Regioselective Alkylation of 3-Bromo-5-methoxy-1H-indazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges of N-1 versus N-2 alkylation of 3-Bromo-5-methoxy-1H-indazole.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the N-alkylation of this compound?
The main challenge in the N-alkylation of this compound, like other indazoles, is controlling the regioselectivity to obtain either the N-1 or N-2 alkylated product exclusively.[1][2][3] The indazole anion, formed upon deprotonation, is an ambident nucleophile, meaning the negative charge is delocalized over both nitrogen atoms, leading to the potential for alkylation at either position.[4] This often results in a mixture of N-1 and N-2 isomers, which can be difficult to separate due to their similar physical properties, complicating downstream applications and reducing overall yield of the desired product.[1][5]
Q2: What key factors influence the N-1 vs. N-2 regioselectivity in the alkylation of this indazole?
The regiochemical outcome is a delicate balance of several factors:
-
Steric Effects: The substituents on the indazole ring play a crucial role. While the 3-bromo group in the target molecule exerts a steric influence, bulky substituents at the C7 position are known to strongly favor N-2 alkylation by hindering access to the N-1 position.[1][6]
-
Electronic Effects: The electronic nature of the substituents on the indazole ring affects the nucleophilicity of the two nitrogen atoms. Electron-withdrawing groups, particularly at the C7 position, can favor N-2 alkylation.[1][7] The 5-methoxy group is generally electron-donating, which might influence the electron density at the nitrogen atoms.
-
Base and Solvent System: The choice of base and solvent is critical in controlling regioselectivity. The combination of a strong base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) is widely reported to favor N-1 alkylation.[1][2][7][8] This is often attributed to the formation of a tight ion pair between the sodium cation and the indazolide anion, where the cation may coordinate with the N-2 nitrogen, sterically blocking it.[9] In contrast, weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents like N,N-dimethylformamide (DMF) often lead to mixtures of N-1 and N-2 isomers.[6]
-
Alkylating Agent: The nature of the alkylating agent, including its size and reactivity, can also influence the N-1/N-2 ratio.[7]
-
Temperature: Reaction temperature can affect the kinetic versus thermodynamic control of the reaction. The N-1 substituted indazole is generally the thermodynamically more stable isomer.[6][7][10][11]
Q3: How can I selectively achieve N-1 alkylation of this compound?
To favor the formation of the N-1 alkylated product, conditions that promote thermodynamic control are generally preferred. A widely successful method for achieving high N-1 selectivity is the use of sodium hydride (NaH) as the base in an anhydrous aprotic solvent like tetrahydrofuran (THF).[1][2][7][8][12] This combination has been shown to provide excellent N-1 regioselectivity for a variety of 3-substituted indazoles.[1][2][8] Another approach involves using cesium carbonate (Cs₂CO₃) in dioxane at elevated temperatures, which has also been reported to yield N-1 substituted products in high yields.[13][14]
Q4: What conditions favor the N-2 alkylation of this compound?
Achieving N-2 selectivity often requires conditions that favor kinetic control or employ specific directing effects. While the 3-bromo and 5-methoxy substituents do not inherently direct to N-2 as strongly as a C7 substituent, certain methodologies can be employed. Mitsunobu conditions (using triphenylphosphine and a dialkyl azodicarboxylate) have been shown to favor N-2 alkylation for some indazole systems.[2][7] Additionally, acid-catalyzed reactions with diazo compounds or the use of specific alkylating agents like alkyl 2,2,2-trichloroacetimidates in the presence of a strong acid like trifluoromethanesulfonic acid (TfOH) can lead to high N-2 selectivity.[3][15][16]
Q5: How can I distinguish between the N-1 and N-2 alkylated isomers of this compound?
Unambiguous structural determination of the N-1 and N-2 isomers is crucial and is typically achieved using nuclear magnetic resonance (NMR) spectroscopy.[10] Specifically, two-dimensional NMR techniques like Heteronuclear Multiple Bond Correlation (HMBC) are very powerful.[17] For an N-1 alkylated indazole, a correlation is expected between the protons of the alkyl group's alpha-carbon and the C7a carbon of the indazole ring. Conversely, for an N-2 alkylated isomer, a correlation is observed between the protons of the alkyl group's alpha-carbon and the C3 carbon.[2][17] Differences in the chemical shifts of the indazole ring protons and carbons in ¹H and ¹³C NMR spectra can also be diagnostic.[10][18]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor N-1/N-2 Regioselectivity (Mixture of Isomers) | Reaction conditions are not optimal for directing the alkylation to a single nitrogen. | - For N-1 selectivity , use a strong base like NaH in an aprotic solvent like THF.[1][2][7][8] Ensure anhydrous conditions. - For N-2 selectivity , consider Mitsunobu conditions or acid-catalyzed methods with specific alkylating agents.[7][15][16] - The choice of cation can be important; for N-1 selectivity, Na⁺ (from NaH) or Cs⁺ (from Cs₂CO₃) can be effective.[9][13] |
| Low Reaction Yield | Incomplete deprotonation of the indazole. Poor reactivity of the alkylating agent. Decomposition of starting material or product. | - Ensure the base is fresh and used in appropriate molar excess (e.g., 1.1-1.2 equivalents). - Consider using a more reactive alkylating agent (e.g., iodide or tosylate instead of bromide or chloride). - Optimize the reaction temperature; some reactions may require heating to proceed at a reasonable rate.[7] - Ensure all reagents and solvents are anhydrous, as water can quench the base and the indazolide anion. |
| Difficulty in Separating N-1 and N-2 Isomers | The isomers have very similar polarities. | - Optimize the reaction conditions to maximize the formation of the desired isomer, which will simplify purification.[5] - Employ high-performance column chromatography with a shallow solvent gradient for better separation.[5] - Consider preparative thin-layer chromatography (TLC) for small-scale separations. - If applicable, derivatization of the mixture to alter the polarity of one isomer, followed by separation and deprotection, could be an option.[19] |
| No Reaction or Very Slow Conversion | The alkylating agent is not reactive enough. The reaction temperature is too low. The base is not strong enough to deprotonate the indazole effectively. | - Switch to a more reactive leaving group on the alkylating agent (e.g., I > OTs > Br > Cl). - Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. - If using a weaker base like K₂CO₃, consider switching to a stronger base like NaH. |
Experimental Protocols
Protocol 1: Highly Selective N-1 Alkylation using Sodium Hydride in THF
This protocol is adapted from established methods for achieving high N-1 regioselectivity.[19][20]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.1 M.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Re-cool the mixture to 0 °C and add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equiv) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed. Gentle heating (e.g., to 50 °C) may be required to drive the reaction to completion.[19]
-
Work-up: Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure N-1 alkylated product.
Protocol 2: N-2 Alkylation using Mitsunobu Conditions
This protocol is a general approach that often favors N-2 alkylation.[6]
-
Preparation: To a solution of this compound (1.0 equiv), the desired alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF, cool the mixture to 0 °C.
-
Reagent Addition: Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise to the cooled solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Concentration: Remove the solvent under reduced pressure.
-
Purification: Purify the crude residue directly by flash column chromatography on silica gel to separate the N-1 and N-2 isomers and isolate the N-2 alkylated product.
Quantitative Data Summary
The following tables summarize the effect of various reaction conditions on the N-1/N-2 regioselectivity for the alkylation of different indazole substrates, which can serve as a guide for experiments with this compound.
Table 1: Conditions Favoring N-1 Alkylation
| Indazole Substrate | Alkylating Agent | Base / Solvent | N-1:N-2 Ratio | Yield (%) | Reference |
| Methyl 1H-indazole-3-carboxylate | n-pentyl bromide | NaH / THF | >99:1 | >99 | [7] |
| 3-tert-butyl-1H-indazole | n-pentyl bromide | NaH / THF | >99:1 | 92 | [1] |
| 3-COMe-1H-indazole | n-pentyl bromide | NaH / THF | >99:1 | 95 | [1] |
| Methyl 5-bromo-1H-indazole-3-carboxylate | Alkyl tosylate | Cs₂CO₃ / Dioxane | N-1 selective | 90-98 | [14] |
Table 2: Conditions Favoring N-2 Alkylation
| Indazole Substrate | Alkylating Agent | Reagents / Solvent | N-1:N-2 Ratio | Yield (%) | Reference |
| 7-NO₂-1H-indazole | n-pentyl bromide | NaH / THF | 4:96 | 88 | [6] |
| 7-CO₂Me-1H-indazole | n-pentyl bromide | NaH / THF | <1:99 | 94 | [6] |
| Methyl 1H-indazole-3-carboxylate | n-pentanol | PPh₃, DIAD / THF | 1:2.5 | 58 (N-2) | [2][7] |
| 1H-indazole | Ethyl diazoacetate | TfOH / DCM | 0:100 | 95 | [6] |
Table 3: Conditions Resulting in N-1/N-2 Mixtures
| Indazole Substrate | Alkylating Agent | Base / Solvent | N-1:N-2 Ratio | Combined Yield (%) | Reference |
| 6-fluoro-1H-indazole | 4-methoxybenzyl chloride | K₂CO₃ / DMF | ~1:1 | 51.6 | [6] |
| 5-bromo-3-CO₂Me-1H-indazole | Methyl iodide | K₂CO₃ / DMF | 53:47 | 84 | [6] |
Visualizations
Caption: A generalized experimental workflow for the regioselective N-alkylation of this compound.
Caption: Key factors influencing the regioselectivity of indazole N-alkylation.
References
- 1. research.ucc.ie [research.ucc.ie]
- 2. d-nb.info [d-nb.info]
- 3. wuxibiology.com [wuxibiology.com]
- 4. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pure.mpg.de [pure.mpg.de]
- 12. researchgate.net [researchgate.net]
- 13. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 15. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]
- 17. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 18. Comparative spectroscopic and electrochemical study of N-1 or N-2-alkylated 4-nitro and 7-nitroindazoles - Arabian Journal of Chemistry [arabjchem.org]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
Improving the solubility of 3-Bromo-5-methoxy-1H-indazole for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving 3-Bromo-5-methoxy-1H-indazole for in vitro assays. The principles and protocols outlined here can also be applied to other poorly soluble compounds.
Troubleshooting Guide
Issue: this compound precipitates out of my aqueous assay buffer.
This is a common issue for hydrophobic compounds. The following steps provide a systematic approach to identify the optimal solubilization strategy.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low intrinsic aqueous solubility | 1. Determine the necessity of the current concentration: Can the assay be performed at a lower, more soluble concentration? 2. Employ a co-solvent: Prepare a high-concentration stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) and then dilute it into the aqueous buffer.[1][2] 3. Utilize solubilizing excipients: Incorporate agents like cyclodextrins to form inclusion complexes and enhance solubility.[3] | The compound remains in solution throughout the experiment, preventing artifacts caused by precipitation. |
| Compound is less soluble at the buffer's pH | 1. Estimate the compound's pKa: Although the experimental pKa for this compound is not readily available, related indazole structures can have both acidic and basic properties. 2. Adjust the buffer pH: For acidic compounds, increasing the pH generally improves solubility, while for basic compounds, a lower pH is beneficial.[2] Test a range of pH values to find the optimal condition. | Improved stability and solubility of the compound within the assay buffer. |
| "Fall-out" from a concentrated stock solution | 1. Minimize the organic solvent percentage: Keep the final concentration of the organic co-solvent in the assay buffer as low as possible (ideally ≤1% and not exceeding 2% for DMSO in many cell-based assays).[2] 2. Use a serial dilution method: Instead of a single large dilution from a highly concentrated stock, perform serial dilutions in the assay buffer. 3. Pre-warm the assay buffer: Before adding the compound's stock solution, warm the buffer to the assay temperature. | Minimized precipitation when the stock solution is introduced to the aqueous buffer. |
| Compound has poor wettability | 1. Sonication: Use an ultrasonic bath to break down aggregates and improve the dispersion of the compound in the solvent.[2] 2. Vortexing: Vigorous mixing can aid in the initial dissolution of the powder. | A more homogenous and stable solution. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for this compound?
A1: Due to its heterocyclic and relatively nonpolar structure, Dimethyl Sulfoxide (DMSO) is a recommended starting solvent. It is a powerful, water-miscible solvent suitable for preparing high-concentration stock solutions of many poorly soluble compounds for in vitro screening.
Q2: What is the maximum percentage of DMSO I can use in my cell-based assay?
A2: The final concentration of DMSO should be kept as low as possible to avoid solvent-induced artifacts or cytotoxicity. A general guideline is to keep the final DMSO concentration at or below 1%, although some cell lines may tolerate up to 2%.[2] It is crucial to include a vehicle control (assay buffer with the same percentage of DMSO) in your experiments.
Q3: My compound is still not soluble enough even with DMSO. What are my other options?
A3: If DMSO is not sufficient, you can explore other strategies:
-
Co-solvent Systems: A mixture of solvents can sometimes be more effective. For example, a combination of DMSO and ethanol or polyethylene glycol (PEG) might improve solubility.
-
pH Modification: As indazoles can have ionizable groups, adjusting the pH of your assay buffer can significantly impact solubility.[2]
-
Solubilizing Excipients:
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic compounds, forming a more water-soluble complex.[3]
-
Surfactants: Non-ionic surfactants like Tween® 20 or Triton™ X-100 can be used at low concentrations (0.01-0.05%) in biochemical assays to improve solubility. However, they are often cytotoxic and not suitable for cell-based assays.[2]
-
-
Formulation Approaches: For more advanced troubleshooting, consider creating an amorphous solid dispersion of your compound with a polymer carrier. This can enhance the dissolution rate.
Q4: How can I determine the approximate LogP and pKa of this compound to guide my solubility experiments?
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution and Working Solutions
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Aqueous assay buffer
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
-
Procedure:
-
Weigh out a precise amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex and/or sonicate the mixture until the compound is completely dissolved.
-
To prepare working solutions, perform a serial dilution of the DMSO stock into your pre-warmed aqueous assay buffer. Ensure the final DMSO concentration is within the acceptable range for your assay.
-
Always prepare a vehicle control with the same final concentration of DMSO.
-
Protocol 2: Solubility Enhancement using a Cyclodextrin (Hydroxypropyl-β-cyclodextrin - HP-β-CD)
-
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Vortex mixer
-
Magnetic stirrer
-
-
Procedure:
-
Prepare a stock solution of HP-β-CD in deionized water (e.g., 10-40% w/v).
-
Add an excess amount of this compound powder to the HP-β-CD solution.
-
Stir the mixture vigorously at room temperature for 24-48 hours to allow for complex formation.
-
After incubation, centrifuge the suspension to pellet the undissolved compound.
-
Carefully collect the supernatant, which contains the solubilized compound-cyclodextrin complex.
-
Determine the concentration of the solubilized compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
This solubilized stock can then be diluted into your assay buffer. Remember to include a vehicle control with the same concentration of HP-β-CD.
-
Visualizations
Caption: A workflow for troubleshooting the solubility of this compound.
Caption: A decision tree for selecting a solubilization aid based on assay type.
References
Validation & Comparative
A Comparative Analysis of the Reactivity of 3-Bromo- vs. 3-Iodo-5-methoxy-1H-indazole in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the indazole scaffold is a cornerstone in medicinal chemistry, yielding compounds with a wide array of biological activities. Among the various precursors, 3-halo-5-methoxy-1H-indazoles serve as versatile building blocks for introducing molecular diversity at the C3 position through palladium-catalyzed cross-coupling reactions. This guide provides a comparative overview of the reactivity of 3-bromo-5-methoxy-1H-indazole and 3-iodo-5-methoxy-1H-indazole in three pivotal cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira. This analysis is supported by established chemical principles and supplemented with experimental data from literature on analogous systems to inform reaction design and optimization.
Theoretical Background: C-Br vs. C-I Bond Reactivity
The enhanced reactivity of 3-iodo-5-methoxy-1H-indazole over its bromo counterpart in palladium-catalyzed cross-coupling reactions is fundamentally governed by the difference in the carbon-halogen bond dissociation energies (BDEs). The C-I bond is weaker and more polarizable than the C-Br bond. This facilitates the oxidative addition of the palladium(0) catalyst to the C-I bond, which is often the rate-limiting step in the catalytic cycle. Consequently, reactions with aryl iodides typically proceed under milder conditions, with shorter reaction times and often result in higher yields compared to aryl bromides.[1]
Performance Comparison in Cross-Coupling Reactions
While a direct, side-by-side quantitative comparison of 3-bromo- and 3-iodo-5-methoxy-1H-indazole under identical reaction conditions is not extensively documented in the literature, the following tables summarize representative experimental data for each compound or closely related analogues in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. It is important to note that the reaction conditions and coupling partners may vary, and thus the yields are indicative of the general reactivity rather than a direct quantitative comparison.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. The higher reactivity of the iodo-indazole is evident from the milder conditions and shorter reaction times reported for similar transformations.
| Substrate | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | DME | 80 | 2 | 95[2] |
| 3-Iodo-5-methoxy-1H-indazole | Pinacol vinyl boronate | Pd(PPh₃)₄ (5.5) | Na₂CO₃ (2M aq.) | Dioxane | 120 (µW) | 0.67 | 75 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of C-N bonds. The choice of ligand is critical for achieving high yields, and more forcing conditions are generally required for aryl bromides compared to iodides.
| Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromo-1H-1-tritylpyrazole | Morpholine | Pd(dba)₂ (10) | tBuDavePhos (20) | NaOt-Bu | Toluene | 100 | 12 | 67[3] |
| 3-Iodo-1H-indazole (N-protected) | Various Amines | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 18 | High |
Note: Data for 4-bromo-1H-1-tritylpyrazole is included as a related heterocyclic analogue to provide insight due to the scarcity of direct data on this compound.
Sonogashira Coupling
The Sonogashira reaction enables the formation of C-C triple bonds. N-protection of the indazole is often recommended to prevent side reactions and catalyst inhibition, particularly with the less reactive bromo-indazole.[4]
| Substrate | Coupling Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 5-Bromo-3-iodo-1-tosyl-1H-indazole | Phenylacetylene | PdCl₂(PPh₃)₂ (10) | CuI (20) | Et₃N | DMF | 70 | 48 | High (for C-I coupling)[1] |
| 3-Iodo-1H-indazole (N-protected) | Various terminal alkynes | PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | rt - 70 | 2-24 | Good to Excellent[4] |
Experimental Protocols
The following are generalized experimental protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, adapted from literature for 3-halo-1H-indazoles. These protocols may require optimization for the specific 5-methoxy substituted substrates.
General Procedure for Suzuki-Miyaura Coupling of 3-Iodo-1H-indazole Derivatives[5]
To a reaction vessel, add the 3-iodo-1H-indazole derivative (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv.). Add the solvent system (e.g., a 4:1 mixture of dioxane and water). Degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes. Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%). Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS. Upon completion, the reaction is cooled, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination[6]
In an oven-dried Schlenk tube, combine the 3-halo-1H-indazole (1.0 equiv.), the amine (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(dba)₂, 1-5 mol%), the phosphine ligand (e.g., XPhos, 2-10 mol%), and the base (e.g., NaOt-Bu, Cs₂CO₃, 1.5-2.5 equiv.). The tube is evacuated and backfilled with an inert gas (e.g., Argon) three times. Add the degassed solvent (e.g., toluene, dioxane). The reaction mixture is then heated to the desired temperature (typically 80-120 °C) with stirring until the starting material is consumed (monitored by TLC or LC-MS). After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography.
General Procedure for Sonogashira Coupling[1]
To a flask containing the 3-halo-1H-indazole (1.0 equiv.) and the terminal alkyne (1.2-2.0 equiv.) is added the solvent (e.g., DMF, Et₃N). The mixture is degassed with an inert gas. The palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-10 mol%) and the copper(I) co-catalyst (e.g., CuI, 4-20 mol%) are then added. The reaction is stirred at the appropriate temperature (room temperature to 80 °C) until completion as indicated by TLC or LC-MS. The reaction mixture is then diluted with an organic solvent and washed with saturated aqueous ammonium chloride and brine. The organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography.
Visualizing Reaction Pathways and Workflows
To further elucidate the processes discussed, the following diagrams illustrate the catalytic cycles of the cross-coupling reactions and a general experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.
Caption: General experimental workflow for cross-coupling reactions.
Conclusion
References
Comparative Analysis of 3-Bromo-5-methoxy-1H-indazole Derivatives and Known Inhibitors in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its versatile biological activities, particularly as a privileged structure in the development of kinase inhibitors for oncology. The strategic functionalization of the indazole core allows for the fine-tuning of potency and selectivity against various enzyme targets. This guide provides a comparative overview of the biological activity of 3-Bromo-5-methoxy-1H-indazole derivatives, juxtaposed with known inhibitors targeting similar biological pathways. While direct and extensive comparative studies on a broad panel of this compound derivatives are limited in publicly accessible literature, this guide synthesizes available data on closely related analogs to infer structure-activity relationships (SAR) and potential therapeutic applications.
The insights presented herein are supported by experimental data from various studies on substituted indazoles, offering a valuable resource for the rational design of novel therapeutics.
Data Presentation: Comparative Inhibitory Activity
The biological efficacy of indazole derivatives is profoundly influenced by the nature and positioning of various substituents on the core structure. The following tables summarize the in vitro anti-proliferative and enzyme inhibitory activities of representative indazole analogs, providing a benchmark against established inhibitors.
Table 1: Anti-proliferative Activity of Indazole Derivatives against Cancer Cell Lines
| Compound ID | R1 (at C6) | R2 (at C3) | Target Cell Line | IC50 (µM) | Reference |
| Analog 1 | H | -Br | 4T1 (Breast Cancer) | > 10 | [1] |
| Analog 2 | 4-(4-methylpiperazin-1-yl)phenyl | -(E)-3,5-dimethoxystyryl | 4T1 (Breast Cancer) | > 10 | [1] |
| Analog 3 | 4-(4-ethylpiperazin-1-yl)pyridin-3-yl | -(E)-3,5-dimethoxystyryl | 4T1 (Breast Cancer) | 0.23 | [1] |
| 5-Fluorouracil | - | - | K562 (Leukemia) | - | [2] |
| Compound 6o | - | - | K562 (Leukemia) | 5.15 | [2] |
| Compound 6o | - | - | HEK-293 (Normal Cell) | 33.2 | [2] |
Note: The data for Analogs 2 and 3 are derived from a study on 6-substituted-(E)-3-(3,5-dimethoxystyryl)-1H-indazoles, where the 3-position is not brominated. This data is included to illustrate the significant impact of substitutions at the C6-position on the biological activity of the indazole scaffold.[1]
Table 2: Comparative Kinase Inhibitory Activity of Indazole Derivatives and Known Inhibitors
| Compound/Drug | Target Kinase | IC50 (nM) | Source |
| Indazole Derivatives | |||
| Derivative W4 | VEGFR-2 | < 5 | [3] |
| Derivative W12 | VEGFR-2 | < 5 | [3] |
| Derivative W17 | VEGFR-2 | < 5 | [3] |
| Derivative W19 | VEGFR-2 | < 5 | [3] |
| Derivative W20 | VEGFR-2 | < 5 | [3] |
| Derivative W2 | VEGFR-2 | < 10 | [3] |
| Derivative W23 | VEGFR-2 | < 10 | [3] |
| Compound 59c | Pim-1 | 3 | [4] |
| Compound 59c | Pim-2 | 70 | [4] |
| Compound 59c | Pim-3 | 3 | [4] |
| Indazole Carboxamide 93a | TTK/Mps1 | 2.9 | [5] |
| Indazole Carboxamide 93b | TTK/Mps1 | 5.9 | [5] |
| Established Inhibitors | |||
| Axitinib | VEGFR-2 | 0.2 | [3] |
| Pazopanib | VEGFR-2 | 30 | [3] |
| SGI-1776 | Pim-1 | 7 | [5] |
| AZD1208 | Pim-1 | 0.4 | [5] |
| CFI-400945 | TTK/Mps1 | 1.8 | [5] |
| Mps-IN-1 | TTK/Mps1 | 180 | [5] |
Disclaimer: The IC50 values for the 6-Bromo-1H-indazole derivatives are sourced from patent literature and have not been independently verified in peer-reviewed publications.[3]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Purified recombinant kinase (e.g., VEGFR-2, Pim-1, TTK)
-
Kinase-specific substrate
-
ATP
-
Test compounds (this compound derivatives and known inhibitors)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay plates (e.g., 384-well)
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction: In a 384-well plate, add the test compound, the kinase, and the substrate in a suitable kinase reaction buffer.
-
Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Termination and ADP to ATP Conversion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert the generated ADP to ATP.
-
Signal Generation: The newly synthesized ATP is used by luciferase to generate a luminescent signal.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay assesses the effect of compounds on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., 4T1, K562)
-
Cell culture medium and supplements
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values.
Mandatory Visualization
The following diagrams illustrate a key signaling pathway often targeted by indazole derivatives and a typical experimental workflow for inhibitor evaluation.
References
Validation of 3-Bromo-5-methoxy-1H-indazole as a Scaffold for Specific Kinase Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The indazole nucleus is a well-established and privileged scaffold in medicinal chemistry, forming the structural core of numerous potent kinase inhibitors.[1][2][3] Its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases makes it a valuable starting point for the design of targeted therapeutics.[1] The strategic functionalization of the indazole ring, such as the introduction of a bromine atom at the 3-position and a methoxy group at the 5-position, offers a versatile platform for developing selective kinase inhibitors. The 3-bromo substituent serves as a crucial synthetic handle for introducing further molecular diversity through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR).[1]
This guide provides a comparative analysis of the potential of the 3-Bromo-5-methoxy-1H-indazole scaffold by examining the performance of structurally related indazole-based inhibitors against specific kinase targets. The comparison is made with established, alternative inhibitors, supported by experimental data from publicly available literature.
Quantitative Performance Data: Indazole-Based Inhibitors vs. Alternatives
While specific data for this compound is not extensively documented, we can infer its potential by analyzing the activity of other indazole derivatives targeting key kinases like c-Met, AXL, and PLK4.
Table 1: Comparison of Indazole-Based c-Met Inhibitors with Other c-Met Inhibitors
| Compound ID | Scaffold Type | c-Met IC50 (nM) | Selectivity Highlights | Source |
| BMS-777607 | 1H-Indazole | 3.9 | Potent inhibitor of AXL and Ron as well | [4] |
| Crizotinib | Aminopyridine | ~5-11 | Multi-targeted inhibitor of ALK, ROS1, and c-Met | [5][6] |
| Capmatinib | Imidazopyrazine | 0.8 | Highly selective for c-Met | [7] |
| Tepotinib | Pyridinone | 2.4 | Highly selective for c-Met | [7] |
Table 2: Comparison of Indazole-Based AXL Inhibitors with Other AXL Inhibitors
| Compound ID | Scaffold Type | AXL IC50 (nM) | Selectivity Highlights | Source |
| R428 (Bemcentinib) | 1H-Indazole | 14 | Highly selective for AXL over MER and TYRO3 | [4] |
| UNC2025 | 1H-Indazole | 0.8 | Potent inhibitor of MER and FLT3 as well | [4] |
| RXDX-106 | Pyrrolopyrimidine | 3.2 | Pan-TAM (TYRO3, AXL, MER) inhibitor | [8] |
Table 3: Comparison of an Indazole-Based PLK4 Inhibitor with a Multi-Kinase Indazole Inhibitor
| Compound ID | Scaffold Type | PLK4 Inhibition (% at 0.5 µM) | PLK4 IC50/Ki (nM) | Selectivity Highlights | Source | | --- | --- | --- | --- | --- | | C05 | Indazole | 87.45% | - | Selective for PLK4 over PLK1, PLK2, and PLK3 |[2][9] | | Axitinib | Indazole | - | 4.2 (Ki) | Potent inhibitor of VEGFR1, VEGFR2, VEGFR3, PDGFRβ, and c-Kit |[2][9] |
Signaling Pathways and Experimental Workflows
Understanding the signaling context and the methods used to validate these inhibitors is crucial for interpreting the data.
Caption: Simplified c-MET signaling pathway initiated by HGF binding.[7]
Caption: General experimental workflow for kinase inhibitor validation.
Caption: Logical flow of a Structure-Activity Relationship (SAR) study.
Experimental Protocols
The validation of kinase inhibitors relies on robust and reproducible experimental methods. Below are generalized protocols for key assays cited in this guide.
1. In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay is used to determine the concentration of an inhibitor required to reduce the enzymatic activity of a purified kinase by 50% (IC50).[4]
-
Objective: To quantify the potency of a compound against a specific kinase.
-
General Protocol:
-
Reagent Preparation: Prepare serial dilutions of the test compound (e.g., an indazole derivative) in DMSO. Prepare a kinase reaction buffer containing the purified recombinant kinase, a specific peptide substrate, and ATP.[10]
-
Reaction Setup: In a 384-well plate, dispense the kinase, substrate, and varying concentrations of the test compound.
-
Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a defined period (e.g., 60 minutes).
-
Signal Detection: Add a luminescent detection reagent (e.g., Kinase-Glo®). This reagent measures the amount of ATP remaining in the well; a lower luminescence signal indicates higher kinase activity.[4][10]
-
Data Analysis: Measure luminescence using a plate reader. Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
2. Cell-Based Western Blot for Target Phosphorylation
This method assesses an inhibitor's ability to block the phosphorylation of a kinase's substrate within a cellular context, confirming on-target activity.[2]
-
Objective: To determine if the compound inhibits the target kinase in a cellular environment.
-
General Protocol:
-
Cell Culture and Treatment: Culture a cancer cell line known to have active signaling through the target kinase. Treat the cells with various concentrations of the test compound for a specified duration. Include a vehicle control (e.g., DMSO).[11]
-
Cell Lysis: After treatment, wash the cells and lyse them to extract total cellular proteins.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody specific for the phosphorylated form of the target kinase or its downstream substrate. Also, probe with an antibody for the total protein as a loading control.
-
Signal Detection: Add a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate. Capture the signal using an imaging system.[2]
-
Data Analysis: Quantify the band intensities. A decrease in the phosphorylated protein signal in treated cells compared to the control indicates inhibition.
-
Conclusion
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. Based on the extensive data available for the broader indazole class, it is evident that this scaffold can be tailored to achieve high potency and selectivity against various kinase targets implicated in cancer and other diseases.[3][12] The 3-bromo position provides a key point for synthetic elaboration to optimize interactions within the kinase active site, while substitutions on the indazole ring, such as the 5-methoxy group, can further modulate activity and physicochemical properties. Future studies focusing on the synthesis and comprehensive profiling of derivatives of this compound are warranted to fully elucidate its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. C-Met Therapies: Latest Advances & FDA Approvals | Biopharma PEG [biochempeg.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Comparative analysis of different synthetic routes to 3-Bromo-5-methoxy-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous therapeutic agents. The targeted synthesis of substituted indazoles, such as 3-Bromo-5-methoxy-1H-indazole, is therefore of significant interest for the development of novel pharmaceuticals. This guide provides a comparative analysis of two primary synthetic routes to this compound, offering detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathways to aid researchers in selecting the most suitable method for their needs.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: From 2-Methyl-4-methoxybenzenamine | Route 2: From 5-methoxy-1H-indazole |
| Starting Material | 2-Methyl-4-methoxybenzenamine | 5-methoxy-1H-indazole |
| Key Reactions | Diazotization, Cyclization, Bromination | Electrophilic Bromination |
| Reagents | Sodium Nitrite, Acetic Acid, N-bromosuccinimide, Potassium Hydroxide | N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) |
| Overall Yield | Not explicitly reported, multi-step process | Can be high (specific yield for this substrate not detailed) |
| Number of Steps | Multi-step | One-step |
| Advantages | Utilizes a readily available starting material. | Potentially more direct and atom-economical. |
| Disadvantages | Multi-step nature may lead to lower overall yield and increased purification efforts. | Requires the synthesis or purchase of the indazole starting material. |
Synthetic Route Diagrams
A Comparative Guide to the In Vitro Validation of Novel Indazole-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the in vitro validation of novel compounds derived from the 3-Bromo-5-methoxy-1H-indazole scaffold. The indazole core is a privileged structure in medicinal chemistry, forming the backbone of several approved kinase inhibitors, including Pazopanib and Axitinib.[1][2] These compounds function primarily by competing with ATP at the kinase active site, thereby blocking downstream signaling pathways crucial for cancer cell proliferation and survival.[3]
This document outlines the validation cascade for a hypothetical lead compound, "Compound X" , derived from this compound. We compare its performance against established benchmarks using data from analogous compounds found in recent literature. Key validation steps include direct enzymatic inhibition assays and cell-based anti-proliferative assays, providing a robust preclinical data package.
Comparative Inhibitory Activity
The initial validation of a novel kinase inhibitor involves assessing its direct effect on the purified target enzyme and its broader impact on cancer cell viability. The following tables summarize the half-maximal inhibitory concentrations (IC50) for our lead candidate, Compound X, benchmarked against an established reference inhibitor. Lower IC50 values denote higher potency.
Table 1: Enzymatic Inhibition of Target Kinase
This assay measures the direct inhibition of a purified kinase enzyme. Data is presented for a representative oncogenic kinase.
| Compound | Target Kinase | IC50 (nM) |
| Compound X | PLK4 | < 0.1 |
| Reference Inhibitor (e.g., CFI-400945) | PLK4 | 2.8 |
Data derived from structurally analogous compounds reported in literature.[4]
Table 2: Anti-Proliferative Activity in Cancer Cell Lines
This assay measures the compound's ability to inhibit the growth and proliferation of various cancer cell lines.
| Compound | Cell Line (Cancer Type) | IC50 (µM) |
| Compound X | IMR-32 (Neuroblastoma) | 0.948 |
| MCF-7 (Breast Cancer) | 0.979 | |
| H460 (Lung Cancer) | 1.679 | |
| Reference Compound (LCR-263) | IMR-32 (Neuroblastoma) | >10 |
| MCF-7 (Breast Cancer) | >10 | |
| H460 (Lung Cancer) | >10 |
Data derived from structurally analogous compounds reported in literature.[4]
Experimental Protocols & Methodologies
Accurate and reproducible data relies on standardized experimental protocols. The following sections detail the methodologies for the primary assays used in this validation guide.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This biochemical assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. It is a highly sensitive method for determining a compound's direct inhibitory effect on a purified enzyme.[5][6][7]
Materials:
-
Recombinant human kinase (e.g., PLK4)
-
Kinase-specific substrate peptide
-
Test compounds (Compound X, reference inhibitors)
-
ATP solution
-
Kinase Assay Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Opaque 384-well assay plates
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compounds in 100% DMSO. For a typical IC50 determination, concentrations may range from 10 µM to 0.5 nM.
-
Assay Plate Setup: Add 1 µL of the serially diluted compound or DMSO (vehicle control) to the appropriate wells of a white, opaque 384-well plate.
-
Enzyme Addition: Prepare the enzyme solution by diluting the kinase stock in 1x Kinase Assay Buffer. Add 2 µL of the diluted enzyme to each well.
-
Reaction Initiation: Prepare a substrate/ATP mixture in the assay buffer. The final ATP concentration should ideally be at or near the Km value for the specific kinase. Initiate the reaction by adding 2 µL of this mixture to each well. The final reaction volume is 5 µL.
-
Kinase Reaction: Gently shake the plate for 30 seconds and incubate at 30°C for 60 minutes.
-
Signal Detection:
-
Equilibrate the plate to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP and initiates a luciferase-based reaction that produces light. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cell Viability and Proliferation Assay (MTT)
The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[8][9]
Materials:
-
Cancer cell lines (e.g., IMR-32, MCF-7, H460)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom plates
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compounds. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the MTT into insoluble purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control wells. Determine the IC50 values by plotting cell viability against the logarithm of the compound concentration.
Visualized Workflows and Pathways
Diagrams are essential for visualizing complex processes. The following have been generated using Graphviz to illustrate key workflows and biological pathways relevant to the validation of indazole-based kinase inhibitors.
Caption: Workflow for the discovery and in vitro validation of a novel kinase inhibitor.
Caption: Simplified Pim-1 kinase signaling pathway, a target for anticancer therapies.
References
- 1. Concise Drug Review: Pazopanib and Axitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. soc.chim.it [soc.chim.it]
- 3. bmglabtech.com [bmglabtech.com]
- 4. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 6. promega.com [promega.com]
- 7. benchchem.com [benchchem.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. broadpharm.com [broadpharm.com]
Cross-reactivity profiling of kinase inhibitors derived from 3-Bromo-5-methoxy-1H-indazole
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of kinase inhibitors is a critical aspect of preclinical development. The 1H-indazole scaffold is a prominent structural motif in the design of numerous kinase inhibitors, prized for its ability to form key interactions within the ATP-binding pocket of these enzymes. This guide presents a comparative analysis of the cross-reactivity profiles of kinase inhibitors derived from the broader 1H-indazole class, offering insights into their selectivity and potential off-target effects. Due to the limited public availability of specific cross-reactivity data for inhibitors directly derived from 3-Bromo-5-methoxy-1H-indazole, this guide utilizes well-characterized, structurally related 1H-indazole-based compounds to illustrate the principles and data presentation of a cross-reactivity profiling study.
The development of selective kinase inhibitors is a significant challenge in drug discovery. While targeting a specific kinase can offer a powerful therapeutic strategy, unintended interactions with other kinases can lead to adverse effects or even provide opportunities for polypharmacology. Therefore, a thorough assessment of an inhibitor's activity across the human kinome is essential. This guide provides a framework for such an analysis, complete with experimental methodologies and data visualization to facilitate a clear comparison of inhibitor performance.
Comparative Kinase Inhibition Profiles
The selectivity of kinase inhibitors, even those sharing a common scaffold, can vary dramatically based on their substitution patterns. The following tables summarize the in vitro half-maximal inhibitory concentrations (IC50) of three distinct 1H-indazole-based kinase inhibitors—UNC2025, BMS-777607, and R428 (Bemcentinib)—against a panel of representative kinases. This quantitative data allows for a direct comparison of their potency and selectivity.[1]
Table 1: Kinase Inhibition Profile of UNC2025 [1]
| Kinase Target | IC50 (nM) |
| MER | 0.74 |
| FLT3 | 0.8 |
| AXL | 122 |
| TRKA | 1.67 |
| TRKC | 4.38 |
| TYRO3 | 5.83 |
| KIT | 8.18 |
| MET | 364 |
Table 2: Kinase Inhibition Profile of BMS-777607
| Kinase Target | IC50 (nM) |
| MET | 3.9 |
| AXL | 1.1 |
| RON | 1.8 |
| TYRO3 | 4.3 |
| FLT3 | 30 |
Table 3: Kinase Inhibition Profile of R428 (Bemcentinib)
| Kinase Target | IC50 (nM) |
| AXL | 14 |
| MER | 33 |
| TYRO3 | 65 |
| FLT3 | 900 |
| VEGFR2 | >1000 |
Experimental Protocols
Detailed and reproducible methodologies are the bedrock of reliable comparative analysis. The following sections provide step-by-step protocols for key experiments typically cited in kinase inhibitor profiling studies.
Biochemical Kinase Assays (e.g., Kinase-Glo® Luminescent Assay)
This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction; a lower luminescence signal indicates higher kinase activity and, therefore, less inhibition.[1]
Materials:
-
Recombinant human kinases
-
Kinase-specific substrate peptides
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipette or liquid handling system
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution of the compound in the kinase reaction buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).
-
Assay Plate Setup: Add the serially diluted compound or vehicle control (DMSO) to the wells of the assay plate.
-
Kinase Reaction Mixture: Prepare a kinase reaction mixture containing the specific kinase and its substrate in the kinase reaction buffer. Add this mixture to each well of the assay plate.
-
Kinase Reaction Initiation: Initiate the kinase reaction by adding an ATP solution to each well. The final ATP concentration should ideally be at or near the Michaelis constant (Km) for each specific kinase to ensure accurate IC50 determination.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Add the luminescent kinase assay reagent to each well. This reagent simultaneously stops the kinase reaction and measures the remaining ATP.
-
Signal Measurement: Incubate the plate at room temperature for a short period (e.g., 10 minutes) to allow the luminescent signal to stabilize. Measure the luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values by fitting the data to a dose-response curve.
Cell-Based Assays
Cell-based assays are crucial for confirming the activity of kinase inhibitors in a more physiologically relevant context.[2] These assays can measure the inhibition of a specific signaling pathway or the overall effect on cell proliferation.
Cellular Phosphorylation Assay: This type of assay quantifies the phosphorylation of a kinase's downstream substrate within a cellular context.[3]
Materials:
-
Cancer cell lines expressing the target kinase
-
Cell culture medium and supplements
-
Test compounds
-
Lysis buffer
-
Antibodies specific to the phosphorylated and total forms of the target substrate
-
ELISA or Western blot reagents
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the kinase inhibitor or vehicle control for a specified time.
-
Cell Lysis: Lyse the cells to release the proteins.
-
Detection: Quantify the levels of the phosphorylated and total substrate using an ELISA or Western blot.
-
Data Analysis: Normalize the phosphorylated substrate levels to the total substrate levels. Determine the IC50 value by plotting the inhibition of phosphorylation against the compound concentration.
Visualizing Workflows and Pathways
Diagrams are powerful tools for illustrating complex processes and relationships in drug discovery. The following visualizations, created using the DOT language, depict a general workflow for kinase inhibitor cross-reactivity profiling and a simplified signaling pathway that is often targeted by kinase inhibitors.
References
A Head-to-Head Comparison of Catalysts for Suzuki Reactions with 3-Bromo-5-methoxy-1H-indazole
For researchers, scientists, and drug development professionals, the functionalization of the indazole scaffold is a critical step in the synthesis of a vast array of biologically active compounds. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This guide provides a detailed comparison of various palladium-based catalyst systems for the Suzuki reaction of 3-Bromo-5-methoxy-1H-indazole, a key intermediate in the synthesis of various pharmaceutically relevant molecules.
Performance Comparison of Catalytic Systems
Table 1: Comparison of Palladium Catalysts for the Suzuki Coupling of 3-Bromoindazoles
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Observations |
| Pd(PPh₃)₄ | PPh₃ | Cs₂CO₃ | 1,4-Dioxane/EtOH/H₂O | 140 (MW) | 0.5 | ~75-90[1] | Effective for various aryl and heteroaryl boronic acids with free (NH) indazoles under microwave irradiation.[1] |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | DME | 80 | 2 | High[2][3] | Found to be the best choice in a screening of four palladium catalysts for the Suzuki coupling of a 5-bromo-1-ethyl-1H-indazole.[2][3] |
| Pd(OAc)₂ / RuPhos | RuPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 (MW) | 0.5 | Good to Excellent[1] | Effective for the coupling of (NH) free 3-bromo-indazol-5-amine with arylboronic acids.[1] |
| XPhosPdG2 / XPhos | XPhos | K₂CO₃ | EtOH/H₂O | 135 (MW) | 0.67 | High[4][5] | A tandem catalyst system that is effective in preventing debromination side reactions.[4][5] |
| PdCl₂(PPh₃)₂ | PPh₃ | Na₂CO₃ | 1,4-Dioxane | 110 | 12 | Low (9%) | Significant formation of the debrominated product was observed with this system in a similar heterocyclic system.[4] |
Experimental Protocols
The following are representative experimental protocols for Suzuki-Miyaura cross-coupling reactions adapted from the literature for the specific case of this compound. These protocols should be considered as a starting point and may require optimization for specific substrates and scales.
Protocol 1: Microwave-Assisted Suzuki Coupling with Pd(PPh₃)₄
This protocol is adapted from procedures for the microwave-assisted Suzuki coupling of free (NH) 3-bromoindazoles.[1]
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Pd(PPh₃)₄ (5 mol%)
-
Cs₂CO₃ (2 equivalents)
-
1,4-Dioxane
-
Ethanol
-
Water
-
Microwave reaction vial
Procedure:
-
To a microwave reaction vial, add this compound (1.0 eq.), the corresponding arylboronic acid (1.2 eq.), and Cs₂CO₃ (2.0 eq.).
-
Add Pd(PPh₃)₄ (0.05 eq.).
-
Add a solvent mixture of 1,4-dioxane, ethanol, and water (e.g., 4:1:1 ratio).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 140 °C for 30 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Conventional Heating with Pd(dppf)Cl₂
This protocol is based on conditions found to be effective for the Suzuki coupling of other bromoindazoles.[2][3][6][7]
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Pd(dppf)Cl₂ (5 mol%)
-
K₂CO₃ (2 equivalents)
-
1,2-Dimethoxyethane (DME)
-
Round-bottom flask with a condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried round-bottom flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and K₂CO₃ (2.0 eq.).
-
Add Pd(dppf)Cl₂ (0.05 eq.).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous DME via syringe.
-
Heat the reaction mixture to 80 °C under an inert atmosphere for 2 hours, or until reaction completion is observed by TLC or LC-MS.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Experimental Workflow
The following diagram illustrates a general experimental workflow for the Suzuki-Miyaura cross-coupling reaction of this compound.
Caption: General experimental workflow for the Suzuki cross-coupling reaction.
Signaling Pathways and Logical Relationships
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 6. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 7. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Substitution in 3-Bromo-5-methoxy-1H-indazole Analogues: A Structure-Activity Relationship Guide
A deep dive into the structure-activity relationship (SAR) of 3-Bromo-5-methoxy-1H-indazole analogues reveals a nuanced landscape where minor chemical modifications can significantly impact biological activity. The indazole scaffold itself is a privileged structure in medicinal chemistry, known for its ability to act as a hinge-binding motif for a multitude of kinases. [1] The strategic placement of a bromine atom at the 3-position and a methoxy group at the 5-position provides a foundational structure for developing potent and selective inhibitors for various therapeutic targets, particularly in oncology. This guide offers a comparative analysis of these analogues, supported by experimental data and detailed protocols, to aid researchers in the rational design of novel therapeutics.
The core of the indazole ring system is a critical pharmacophore that has led to the development of several FDA-approved drugs.[2] SAR studies on various indazole derivatives have consistently highlighted the importance of substitutions at different positions of the bicyclic ring for modulating potency and selectivity.[3] For instance, the N1 position of the indazole ring is often targeted for substitution to influence physicochemical properties and cellular activity.[3] While a systematic study focusing exclusively on a series of this compound analogues is not extensively documented in a single source, by piecing together data from various studies on related substituted indazoles, key SAR principles can be elucidated.
Comparative Biological Activity of Indazole Analogues
The biological activity of this compound analogues and related derivatives is profoundly influenced by the nature and position of various substituents. The following table summarizes the in vitro activity of a representative set of indazole analogues, showcasing the impact of structural modifications on their inhibitory potency against different cancer cell lines and kinases.
| Compound ID | R1 (at N1) | R2 (at C3) | R3 (at C5) | Target/Cell Line | IC50 (µM) |
| Analog 1 | H | Br | OMe | (Hypothetical Baseline) | - |
| Analog 2 | H | Iodo | H | - | - |
| Analog 3 | H | -NH-Aryl | OMe | FGFR1 | 1.7 |
| Analog 4 | H | -NH-Aryl (with F) | OMe | FGFR1 | <1.7 |
| Analog 5 | H | 3-(pyrrolopyridin-2-yl) | H | Aurora kinase A | - |
| Analog 6 | H | 3-carboxamide | H | CRAC channel | >100 (inactive) |
| Analog 7 | H | reverse amide | H | CRAC channel | sub-µM |
Note: The data presented is a synthesized representation from multiple sources on various indazole derivatives to illustrate SAR principles.[2][4] "Hypothetical Baseline" for Analog 1 is included for comparative context.
Key Structure-Activity Relationship (SAR) Insights
The data, though from varied series, provides valuable insights into the SAR of indazole analogues:
-
The 3-Position: The bromine atom at the C3-position is a versatile synthetic handle for introducing diverse functionalities via cross-coupling reactions.[1] Its replacement with various aryl or heteroaryl groups can lead to potent inhibitors. The nature of the linker and the substituent on the appended ring system are critical for activity. For instance, the orientation of an amide linker at this position can dramatically affect activity, as seen in the case of CRAC channel blockers where a specific regiochemistry is essential for potency.[4]
-
The 5-Position: The methoxy group at the C5-position appears to be important for high potency in certain kinase inhibitors, such as those targeting GSK-3.[2] The electron-donating nature of the methoxy group can influence the electronic properties of the indazole ring and its interactions with the target protein.
-
N1-Substitution: Alkylation or arylation at the N1-position of the indazole ring is a common strategy to modulate pharmacokinetic properties and can also impact biological activity.[3]
Experimental Protocols
Detailed and robust experimental protocols are crucial for the reliable evaluation of compound activity. Below are methodologies for key assays typically employed in the study of kinase inhibitors.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.[5]
Materials:
-
Kinase of interest
-
Kinase substrate peptide
-
ATP
-
Test compounds (this compound analogues)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[5]
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution in DMSO.[5]
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.
-
Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature.[5]
-
Initiate the reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.[5]
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.[5]
-
Add 20 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[5]
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]
-
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.[1]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Visualizing Molecular Interactions and Workflows
To better understand the mechanisms of action and the experimental processes involved, the following diagrams illustrate a representative signaling pathway and a general workflow for SAR studies.
Caption: A simplified diagram of the MAPK/ERK signaling pathway, a common target for indazole-based kinase inhibitors.
Caption: A general experimental workflow for structure-activity relationship (SAR) studies of novel indazole analogues.
References
- 1. benchchem.com [benchchem.com]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives [mdpi.com]
- 4. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Benchmarking Guide to the Synthetic Efficiency of 3-Bromo-5-methoxy-1H-indazole
For researchers and drug development professionals, the efficient synthesis of key heterocyclic intermediates is paramount. This guide provides a comparative analysis of two primary synthetic routes for the preparation of 3-Bromo-5-methoxy-1H-indazole, a valuable building block in medicinal chemistry. The routes are benchmarked based on reported yields, reaction conditions, and starting material accessibility.
Executive Summary
Two principal strategies for the synthesis of this compound are evaluated:
-
Route A: Diazotization and Cyclization of a Substituted Aniline. This multi-step approach involves the initial bromination of a substituted aniline followed by diazotization and intramolecular cyclization to form the indazole ring.
-
Route B: Direct Bromination of 5-methoxy-1H-indazole. This method involves the direct electrophilic bromination at the C3 position of the pre-formed 5-methoxy-1H-indazole core.
The selection between these pathways will depend on factors such as starting material availability, desired overall yield, and process scalability.
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative data for the two synthetic routes.
| Parameter | Route A: Diazotization/Cyclization | Route B: Direct Bromination |
| Starting Material | 4-methoxy-2-methylaniline | 5-methoxy-1H-indazole |
| Key Steps | 1. Bromination of Aniline2. Diazotization & Cyclization | 1. Electrophilic Bromination |
| Overall Yield | ~73% (estimated) | Up to 95% (reported for analogous compounds) |
| Reaction Time | Multi-day process | Hours |
| Reagents | Bromine, Sodium Nitrite, Strong Acid | Bromine or N-Bromosuccinimide, Solvent (e.g., DMF, Acetic Acid) |
| Purification | Multiple extractions and potential chromatography | Typically straightforward precipitation and filtration |
Experimental Protocols
Route A: Synthesis via Diazotization and Cyclization of 2-Bromo-4-methoxy-6-methylaniline
This protocol is adapted from the synthesis of the isomeric 7-bromo-5-methoxy-1H-indazole and is expected to yield the desired this compound with comparable efficiency.
Step 1: Preparation of 2-bromo-4-methoxy-6-methylaniline
-
Dissolve 4-methoxy-2-methylaniline (1 equivalent) in a suitable solvent such as chloroform.
-
Cool the solution to approximately 0°C.
-
Add a solution of bromine (1 equivalent) in chloroform dropwise to the cooled solution.
-
Stir the reaction mixture at 0°C for 3 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product is purified by recrystallization or chromatography to yield 2-bromo-4-methoxy-6-methylaniline. (Reported yield for a similar substrate is 85%).[1]
Step 2: Synthesis of this compound
-
Suspend 2-bromo-4-methoxy-6-methylaniline (1 equivalent) in a solution of a strong acid, such as 8M hydrochloric acid.
-
Cool the suspension to 0°C.
-
Add a solution of sodium nitrite (1.05 equivalents) in water dropwise, maintaining the temperature at 0°C.
-
After the addition is complete, stir the reaction mixture for a short period (e.g., 10 minutes).
-
The resulting diazonium salt solution is then subjected to cyclization conditions, which may involve neutralization and subsequent treatment with a base like potassium tert-butoxide in DMSO to promote ring closure.[1]
-
The product is isolated by pouring the reaction mixture into ice/acid, followed by extraction with an organic solvent (e.g., dichloromethane).
-
The organic extracts are washed, dried, and concentrated to afford this compound. (Reported yield for a similar cyclization is 86%).[1]
Route B: Direct Bromination of 5-methoxy-1H-indazole
This protocol is based on the highly efficient bromination of analogous indazole systems.
-
Dissolve 5-methoxy-1H-indazole (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or glacial acetic acid.[2][3]
-
Cool the solution to a temperature between -5°C and 0°C.
-
Slowly add a solution of bromine (1.1 equivalents) to the cooled indazole solution.
-
After the addition, allow the reaction mixture to warm to room temperature or slightly above (e.g., 35-40°C) and stir for several hours (e.g., 11 hours) until the reaction is complete, as monitored by TLC.[3]
-
Upon completion, the reaction mixture is poured into ice water to precipitate the product.
-
The solid is collected by filtration, washed with water, and dried to yield this compound. (Yields for analogous brominations are reported to be as high as 95%).[3]
Synthetic Pathway Visualization
The following diagrams illustrate the workflows for the two synthetic routes.
Caption: Workflow for the synthesis of this compound via Route A.
Caption: Workflow for the synthesis of this compound via Route B.
Conclusion
Based on the available data, Route B, the direct bromination of 5-methoxy-1H-indazole, appears to be the more efficient synthetic strategy for the preparation of this compound. This route offers a significantly higher potential yield in a single, straightforward step, with a shorter reaction time and simpler purification process compared to the multi-step diazotization and cyclization approach (Route A).
While Route A is a viable option, particularly if the substituted aniline starting material is readily available and 5-methoxy-1H-indazole is not, the higher overall efficiency and operational simplicity of Route B make it the recommended pathway for the synthesis of this compound in a research and drug development setting.
References
Comparative Docking Analysis of 3-Bromo-5-methoxy-1H-indazole Derivatives in Kinase Active Sites
A Guide for Researchers in Drug Discovery
The 1H-indazole scaffold is a well-established pharmacophore in medicinal chemistry, recognized for its ability to act as a hinge-binding motif in numerous protein kinases. This privileged structure has been central to the development of several approved kinase inhibitors. The strategic functionalization of the indazole core, such as the introduction of a bromine atom at the 3-position and a methoxy group at the 5-position, offers a versatile platform for developing potent and selective kinase inhibitors. The 3-bromo substituent serves as a crucial synthetic handle for introducing diverse chemical moieties through cross-coupling reactions, enabling the exploration of various pockets within the kinase active site.
This guide provides a comparative overview of the docking of hypothetical 3-Bromo-5-methoxy-1H-indazole derivatives against the active sites of three clinically relevant protein kinases: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), c-Jun N-terminal Kinase 3 (JNK3), and Polo-like Kinase 4 (PLK4). While a direct head-to-head experimental docking study for this specific series of compounds is not extensively documented in publicly available literature, this guide compiles and extrapolates data from studies on closely related indazole analogs to provide valuable insights for researchers, scientists, and drug development professionals.
Data Presentation: Comparative Analysis of Docking and Inhibitory Activity
The following tables summarize the predicted binding affinities (docking scores) and in vitro inhibitory activities (IC50) of a representative set of hypothetical this compound derivatives against VEGFR-2, JNK3, and PLK4. It is important to note that the data presented is a composite derived from various sources on similar indazole-based inhibitors and should be interpreted with consideration of potential methodological differences between the original studies.
Table 1: Comparative Docking Scores (Binding Energy, kcal/mol) of this compound Derivatives
| Compound ID | R1 (at N1) | R2 (at C6) | VEGFR-2 (PDB: 4AGD) | JNK3 (PDB: 3V6S) | PLK4 (PDB: 4YUR) |
| BM-IND-01 | -H | -H | -7.8 | -8.2 | -7.5 |
| BM-IND-02 | -CH3 | -H | -8.1 | -8.5 | -7.9 |
| BM-IND-03 | -H | -F | -8.0 | -8.4 | -7.7 |
| BM-IND-04 | -H | -(pyridin-4-yl) | -9.2 | -9.5 | -8.8 |
Note: Docking scores are hypothetical and presented for comparative purposes based on literature analysis of similar compounds.
Table 2: Comparative In Vitro Inhibitory Activity (IC50, nM) of Related Indazole Derivatives
| Compound Analog | Kinase Target | IC50 (nM) | Reference |
| Axitinib (Indazole core) | VEGFR-2 | 0.2 | [1] |
| Indazole Derivative | JNK3 | 12 | [2] |
| CFI-400945 (Indazole core) | PLK4 | 2.8 | [3] |
| Indazole Carboxamide | GSK-3β | 350 | [4] |
Note: This table includes data for established indazole-based inhibitors to provide a benchmark for potency.
Experimental Protocols
Molecular Docking Protocol using AutoDock Vina
This protocol outlines a generalized procedure for performing molecular docking studies of this compound derivatives with kinase targets using AutoDock Vina.
-
Ligand Preparation:
-
The 3D structures of the this compound derivatives are sketched using a molecular editor (e.g., ChemDraw) and saved in a suitable format (e.g., MOL).
-
Energy minimization of the ligands is performed using a force field like MMFF94.
-
The ligand files are converted to the PDBQT format using AutoDockTools, which involves assigning Gasteiger charges and defining rotatable bonds.
-
-
Protein Preparation:
-
The crystal structures of the target kinases (e.g., VEGFR-2: 4AGD, JNK3: 3V6S, PLK4: 4YUR) are downloaded from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are removed from the protein structure.
-
Polar hydrogens are added, and Kollman charges are assigned to the protein using AutoDockTools.
-
The prepared protein is saved in the PDBQT format.
-
-
Grid Box Generation:
-
A grid box is defined to encompass the ATP-binding site of the kinase. The coordinates are typically centered on the co-crystallized ligand (if present) or determined by active site prediction tools.
-
The dimensions of the grid box are set to be large enough to allow the ligand to move and rotate freely within the binding pocket.
-
-
Docking Simulation:
-
AutoDock Vina is used to perform the docking calculations. The configuration file specifies the paths to the prepared ligand and protein PDBQT files and the grid box parameters.
-
The exhaustiveness parameter, which controls the thoroughness of the search, is typically set to a value between 8 and 32.
-
-
Analysis of Results:
-
The output from AutoDock Vina provides the binding affinity (in kcal/mol) and the coordinates of the docked poses.
-
The pose with the lowest binding energy is typically selected as the most probable binding mode.
-
Visualization of the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) is performed using software like PyMOL or Discovery Studio to understand the structural basis of binding.
-
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a general method for determining the in vitro potency (IC50) of the synthesized compounds against target kinases.
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Prepare serial dilutions of the test compounds in the assay buffer. A vehicle control (e.g., DMSO) should also be prepared.
-
Prepare a 2x kinase/substrate mixture and a 2x ATP solution in the assay buffer. The ATP concentration should be close to the Km value for the specific kinase.
-
-
Kinase Reaction:
-
In a 384-well plate, add the test compound solution or vehicle control.
-
Add the 2x kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding the 2x ATP solution.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Mandatory Visualization
Caption: Experimental workflow for the design and evaluation of this compound derivatives.
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by indazole derivatives.
Caption: The JNK3 signaling cascade, a key pathway in apoptosis and inflammation, inhibited by indazole derivatives.
Caption: PLK4-mediated centriole duplication pathway, a critical process in cell division, targeted by indazole inhibitors.
References
- 1. Discovery of VEGFR2 inhibitors by integrating naïve Bayesian classification, molecular docking and drug screening approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Confirmation of target engagement for inhibitors synthesized from 3-Bromo-5-methoxy-1H-indazole
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of indazole-based inhibitors' performance against alternative compounds, supported by experimental data.
The indazole scaffold is a privileged structure in medicinal chemistry, frequently serving as the core of potent enzyme inhibitors. This guide provides a comparative analysis of inhibitors synthesized from indazole precursors, focusing on their target engagement against key proteins in cellular signaling: Polo-like kinase 4 (PLK4), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Bromodomain-containing protein 4 (BRD4). While direct experimental data for inhibitors derived specifically from 3-Bromo-5-methoxy-1H-indazole is not publicly available, this guide draws upon structurally related indazole-based compounds to illustrate the principles of target engagement confirmation and comparative efficacy.
Comparative Analysis of Target Engagement
The following tables summarize the in vitro potency of representative indazole-based inhibitors against their primary targets, alongside data for alternative, non-indazole-based inhibitors. This allows for a direct comparison of their biochemical activity.
Polo-like Kinase 4 (PLK4) Inhibitors
PLK4 is a serine/threonine kinase that plays a crucial role in centriole duplication and is a target in oncology.
| Compound | Scaffold | Target | IC50 (nM) | Reference Compound | Scaffold | Target | IC50 (nM) |
| CFI-400945 | Indazole | PLK4 | 2.8 | Centrinone-B | Pyrimidine | PLK4 | <10 |
| K22 | Indazole | PLK4 | 0.1 | Volasertib | Dihydropteridinone | PLK1/2/3 | 0.87/5/56 |
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth.
| Compound | Scaffold | Target | IC50 (nM) | Reference Compound | Scaffold | Target | IC50 (nM) |
| Axitinib | Indazole | VEGFR-2 | 0.2 | Sorafenib | Pyridine | VEGFR-2 | 90 |
| Compound 30 | Indazole | VEGFR-2 | 1.24 | Sunitinib | Indolinone | VEGFR-2 | 2 |
Bromodomain-containing Protein 4 (BRD4) Inhibitors
BRD4 is an epigenetic reader that regulates the expression of key oncogenes like c-Myc.
| Compound | Scaffold | Target | IC50 (nM) | Reference Compound | Scaffold | Target | IC50 (nM) |
| Compound 9d | 3-methyl-1H-indazole | BRD4 | 150 | JQ1 | Triazolodiazepine | BRD4 | 50 |
| Compound 5i | 1H-indazol-4,7-dione | BRD4 | 60 | OTX015 | Thienodiazepine | BRD4 | 19 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to determine target engagement and inhibitory activity.
In Vitro Kinase Inhibition Assay (for PLK4 and VEGFR-2)
This assay measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Materials:
-
Purified recombinant kinase (e.g., PLK4, VEGFR-2)
-
Kinase-specific substrate (e.g., a peptide or protein)
-
Adenosine triphosphate (ATP)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit from Promega)
-
Microplates (e.g., 384-well)
Procedure:
-
Compound Preparation: Serially dilute test compounds in DMSO to create a range of concentrations. Further dilute in assay buffer.
-
Kinase Reaction:
-
Add assay buffer, purified kinase, and the kinase-specific substrate to the wells of a microplate.
-
Add the diluted test compounds or vehicle control (DMSO) to the respective wells.
-
Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
-
Detection:
-
Stop the kinase reaction by adding a reagent that depletes the remaining ATP (e.g., ADP-Glo™ Reagent).
-
Add a detection reagent that converts the generated ADP to a luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method to verify target engagement in a cellular environment by measuring changes in the thermal stability of a target protein upon ligand binding.[1]
Materials:
-
Cultured cells expressing the target protein
-
Test compound
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
PCR thermocycler or heating blocks
-
Centrifuge
-
SDS-PAGE and Western blotting reagents and equipment
-
Antibody specific to the target protein
Procedure:
-
Compound Treatment: Treat cultured cells with the test compound or vehicle control for a specified time.
-
Harvesting and Lysis: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Lyse the cells to release the proteins.
-
Heating: Aliquot the cell lysate into PCR tubes and heat them to a range of different temperatures using a thermocycler. This creates a "melting curve" for the target protein.
-
Separation of Soluble and Aggregated Protein: Centrifuge the heated lysates at high speed to pellet the denatured and aggregated proteins.
-
Analysis:
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble target protein at each temperature point by SDS-PAGE and Western blotting using a specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the amount of soluble protein as a function of temperature for both the compound-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates that the compound has bound to and stabilized the target protein, confirming target engagement.
-
Visualizing Cellular Pathways and Workflows
Understanding the signaling context of a drug target and the experimental process is facilitated by clear diagrams.
Signaling Pathways
The following diagrams illustrate the signaling pathways in which PLK4, VEGFR-2, and BRD4 are involved.
Caption: PLK4 Signaling in Cell Cycle and Cancer.
Caption: VEGFR-2 Signaling Cascade in Angiogenesis.
Caption: BRD4 in Transcriptional Regulation.
Experimental Workflow
The following diagram outlines a general workflow for confirming the target engagement of a synthesized inhibitor.
Caption: Workflow for Inhibitor Target Engagement.
References
Safety Operating Guide
Proper Disposal of 3-Bromo-5-methoxy-1H-indazole: A Comprehensive Guide
For laboratory professionals engaged in research, development, and scientific analysis, the responsible management of chemical waste is a cornerstone of a safe and environmentally conscious operation. This guide provides detailed, procedural instructions for the proper disposal of 3-Bromo-5-methoxy-1H-indazole, a halogenated heterocyclic compound. Adherence to these protocols is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment.
Immediate Safety and Handling Precautions
-
Eye Protection: Tightly fitting safety goggles or a face shield.[4]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[4]
-
Body Protection: A laboratory coat or chemical-resistant apron.[4]
-
Respiratory Protection: All handling of the compound and its waste should occur within a certified chemical fume hood to minimize inhalation of dust or vapors.[4][5]
Ensure that an eyewash station and safety shower are readily accessible.[5]
Core Principle: Waste Segregation
The foundational step in the proper disposal of this compound is meticulous waste segregation. As a brominated organic compound, it is classified as halogenated organic waste .[6][7] This classification dictates that it must be collected separately from all other waste streams.
Key Segregation Practices:
-
Designated Containers: Use waste containers specifically designated and clearly labeled for "Halogenated Organic Waste."[5][6]
-
No Mixing: Never mix halogenated waste with non-halogenated organic waste, aqueous waste, or solid waste.[8][9] Co-mingling waste streams can lead to hazardous chemical reactions and significantly complicates the disposal process.[5]
-
Container Compatibility: Ensure that the waste container is made of a material compatible with this compound, such as high-density polyethylene (HDPE).[5] The container must have a secure, tight-fitting lid to prevent leakage or the release of vapors.[10]
Step-by-Step Disposal Protocol
The following procedures provide a systematic approach to the disposal of this compound in various forms.
1. Disposal of Pure or Unused this compound:
-
Carefully transfer the solid chemical into a designated "Halogenated Organic Waste" container.[5]
-
Perform this transfer within a chemical fume hood to control dust.[5]
-
Ensure the container is securely sealed after the addition of waste.[10]
-
Properly label the container with "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.[11]
2. Disposal of Contaminated Labware and Materials:
-
Solid Waste: Items such as gloves, weighing paper, and absorbent pads contaminated with this compound should be placed in a sealed plastic bag and then deposited into a designated container for solid "Halogenated Organic Waste."[1][5]
-
Glassware: Before washing, decontaminate glassware by rinsing it with a suitable organic solvent (e.g., ethanol or acetone).[5] Collect this rinsate in the liquid "Halogenated Organic Waste" container.[5] After this initial decontamination, the glassware can be cleaned using standard laboratory procedures.
3. Spill Management:
-
In the event of a spill, evacuate the immediate area.[4]
-
Wearing the appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[4]
-
Carefully sweep or scoop the absorbed material into the designated "Halogenated Organic Waste" container.[4]
-
Clean the spill area thoroughly.
4. Final Disposal:
-
The ultimate disposal of this compound waste must be conducted by a licensed and approved professional waste disposal service.[4][12]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection of the waste.[13]
-
Crucially, do not dispose of this compound down the drain or in the regular trash. [5][14] This is a violation of environmental regulations and can lead to significant contamination.
Quantitative Data Summary
While specific quantitative data for this compound is limited, the table below summarizes key information based on general principles for halogenated compounds and data for similar molecules.
| Parameter | Guideline / Value | Source |
| Waste Classification | Halogenated Organic Waste | [6][7] |
| pH for Aqueous Solutions | N/A (Do not dispose of in aqueous solutions) | [9] |
| PPE Requirements | Safety Goggles, Chemical-Resistant Gloves, Lab Coat | [4] |
| Handling Environment | Chemical Fume Hood | [5] |
| Recommended Disposal | Licensed Professional Waste Disposal Service | [4][12] |
| Prohibited Disposal | Drain or Regular Trash | [5][14] |
Experimental Workflow and Disposal Pathway
The following diagrams illustrate the logical workflow for the proper disposal of this compound.
Caption: Waste Disposal Workflow for this compound.
Caption: Key Safety and Disposal Parameters.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. fishersci.es [fishersci.es]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. bucknell.edu [bucknell.edu]
- 7. scienceready.com.au [scienceready.com.au]
- 8. benchchem.com [benchchem.com]
- 9. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. benchchem.com [benchchem.com]
- 12. fishersci.com [fishersci.com]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. acs.org [acs.org]
Safeguarding Your Research: Essential Safety and Handling Guide for 3-Bromo-5-methoxy-1H-indazole
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of 3-Bromo-5-methoxy-1H-indazole, ensuring the protection of both personnel and research integrity.
This document provides critical safety and logistical information for the laboratory use of this compound (CAS No. 885519-30-2). Adherence to these guidelines is paramount for minimizing risks and establishing a secure research environment. This compound is classified as harmful if swallowed, a skin and eye irritant, harmful if inhaled, and may cause respiratory irritation.
Immediate Safety and Hazard Information
This compound is a chemical that requires careful handling due to its potential health hazards. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.
Hazard Identification and Classification:
| Property | Information |
| Physical State | Solid |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation |
| GHS Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP280: Wear protective gloves/protective clothing/eye protection/face protectionP301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwellP302+P352: IF ON SKIN: Wash with plenty of soap and waterP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Signal Word | Warning |
Operational Plan: Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory when handling this compound. The following PPE must be worn at all times in the laboratory when this compound is in use.
Recommended Personal Protective Equipment:
| Protection Type | Specifications | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting EN166 or equivalent standards. A face shield should be worn in addition to goggles when there is a risk of splashing. | Protects against eye irritation and serious eye damage from dust particles or splashes. |
| Skin Protection | Chemical-resistant gloves (Nitrile rubber, minimum 0.11 mm thickness). A disposable lab coat should be worn and changed regularly. | Prevents skin contact which can cause irritation. |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator should be used when handling the powder outside of a certified chemical fume hood. | Minimizes the inhalation of airborne particles, which are harmful and can cause respiratory irritation. |
Experimental Protocol: Step-by-Step Handling and Storage
Proper handling and storage are crucial to prevent accidental exposure and maintain the integrity of the compound.
Step 1: Preparation and Weighing
-
All handling of solid this compound, including weighing, must be conducted in a certified chemical fume hood.
-
Before use, ensure the work area is clean and free of clutter.
-
Use a dedicated set of spatulas and weighing boats for this compound.
Step 2: Dissolution and Reaction
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
If heating is required, use a well-controlled heating mantle and a condenser to prevent the release of vapors.
-
All reactions should be performed in a chemical fume hood.
Step 3: Post-Reaction Work-up and Purification
-
Quenching and extraction procedures should be carried out in the fume hood.
-
Be aware of potential pressure build-up during quenching.
-
For purification via column chromatography, ensure the column is set up and run within the fume hood.
Step 4: Storage
-
Store this compound in a tightly sealed, clearly labeled container.
-
The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents.
Caption: Workflow for the safe handling of this compound.
Disposal Plan
The disposal of this compound and its associated waste must be handled with care to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: All solid waste contaminated with this compound, including used weighing paper, gloves, and disposable lab coats, should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: All liquid waste containing this compound, including reaction residues and solvent from chromatography, must be collected in a separate, sealed, and clearly labeled halogenated organic waste container. Do not mix with non-halogenated waste.
Disposal Procedure:
-
All waste must be disposed of through your institution's official hazardous waste management program.
-
Do not pour any waste containing this compound down the drain.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
By adhering to these safety protocols, researchers can confidently and safely work with this compound, fostering a culture of safety and responsibility in the laboratory.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
